Product packaging for 3,6-Diphenyl-9H-carbazole(Cat. No.:CAS No. 56525-79-2)

3,6-Diphenyl-9H-carbazole

Cat. No.: B034307
CAS No.: 56525-79-2
M. Wt: 319.4 g/mol
InChI Key: PCMKGEAHIZDRFL-UHFFFAOYSA-N
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Description

3,6-Diphenyl-9H-carbazole is a high-value, structurally rigid organic compound that serves as a fundamental building block in advanced materials research. Its core application lies in the development of organic light-emitting diodes (OLEDs), where it functions as a highly efficient hole-transporting material (HTM) and host matrix for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The extended conjugation and introduction of phenyl substituents at the 3- and 6-positions of the carbazole core significantly enhance molecular stability, increase the glass transition temperature (Tg), and improve charge-carrier mobility, leading to more efficient and durable electroluminescent devices. Beyond OLEDs, this compound is extensively investigated for use in organic photovoltaics (OPVs) as an electron donor component, and in the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs) due to its ability to promote π-π stacking and facilitate the formation of robust, ordered structures. Its strong blue fluorescence also makes it a candidate for chemical sensors and imaging probes. This product is intended for research and development purposes exclusively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N B034307 3,6-Diphenyl-9H-carbazole CAS No. 56525-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-diphenyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMKGEAHIZDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985149
Record name 3,6-Diphenyl-9H-carbazole
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6654-68-8, 56525-79-2
Record name 3,6-Diphenyl-9H-carbazole
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Record name 3,6-Diphenylcarbazole
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Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Diphenyl-9H-carbazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3,6-Diphenyl-9H-carbazole. The information is curated for professionals in the fields of chemical research, materials science, and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic heterocyclic organic compound featuring a carbazole core with phenyl substituents at the 3 and 6 positions. This substitution pattern extends the π-conjugation of the carbazole system, influencing its electronic and photophysical properties.

Chemical Structure:

Chemical Structure of this compound

IdentifierValue
CAS Number 56525-79-2
Molecular Formula C₂₄H₁₇N
Molecular Weight 319.40 g/mol
IUPAC Name This compound
Synonyms 3,6-Diphenylcarbazole, DPhCz

Physicochemical and Spectral Properties

This compound is typically a white to off-white powder or crystalline solid. Its extended aromatic system imparts distinct photophysical characteristics.

PropertyValueReference
Appearance White to off-white powder/crystals[1]
Melting Point 184 °C[1]
Solubility Soluble in polar organic solvents[2]
UV-Vis Absorption The absorption spectrum shows bands between 260 nm and 410 nm in dichloromethane, with a lower energy peak around 350 nm.[3]
Fluorescence Emission In dichloromethane, it exhibits a dominant blue-violet broad peak at 400 nm when excited at 350 nm.[3]
Purity (typical) >98% (¹H NMR)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

General Suzuki-Miyaura Coupling Protocol

This protocol is a representative example for the synthesis of aryl-substituted carbazoles.

G reagents Reactants: 3,6-Dibromo-9H-carbazole Phenylboronic Acid reaction Reaction Conditions: Inert Atmosphere (Ar/N₂) Reflux (e.g., 90-140°C) 24-48 hours reagents->reaction Add catalyst Catalyst System: Pd(PPh₃)₄ Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->reaction Add solvent Solvent: Anhydrous Dioxane/Water solvent->reaction Dissolve workup Work-up: Cooling Extraction with Organic Solvent Washing with Brine reaction->workup Completion purification Purification: Column Chromatography (Silica Gel) Recrystallization workup->purification product Product: This compound purification->product

General Workflow for Suzuki-Miyaura Synthesis

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dibromo-9H-carbazole, phenylboronic acid (typically 2.2-2.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

  • Add the anhydrous dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 90-140°C) and stir for 24 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Applications

The unique electronic and photophysical properties of this compound make it a valuable material in organic electronics and a scaffold for medicinal chemistry research.

Organic Electronics
  • Organic Light-Emitting Diodes (OLEDs): this compound serves as a key building block for host and emitting materials in OLEDs.[6][7] Its extended π-conjugation facilitates efficient charge transport and leads to improved device performance, including enhanced electroluminescence.[7]

  • Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): It is also utilized as an intermediate for hole-transporting materials in OPVs and as a semiconductor in OFETs due to its good charge transport properties.[6]

Medicinal Chemistry and Drug Development

While this compound itself has not been extensively studied for direct biological activity in signaling pathways, the carbazole scaffold is a well-established pharmacophore with a wide range of biological activities.

  • Anticancer Potential: Numerous carbazole derivatives have demonstrated significant anticancer activity.[2][8][9][10][11][12] They can act through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and regulation of protein phosphorylation.[12]

  • Neuroprotective Effects: Certain carbazole derivatives have shown neuroprotective properties in preclinical models of neurodegenerative diseases and traumatic brain injury.[13][14] These effects are often attributed to their anti-apoptotic and antioxidative mechanisms.[14]

Note on Signaling Pathways: As of the current literature, there is no direct evidence linking this compound to specific signaling pathways. However, given the known biological activities of other carbazole derivatives, it is a promising scaffold for the design of novel therapeutic agents targeting pathways involved in cancer and neurodegeneration. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

Summary and Future Outlook

This compound is a versatile compound with a well-defined chemical structure and interesting photophysical properties. Its synthesis via Suzuki-Miyaura coupling is a robust and scalable method. While its primary applications are currently in the field of organic electronics, the broader class of carbazole derivatives holds significant promise for drug discovery and development. Future research should focus on elucidating the specific biological activities of this compound and its analogs to identify potential therapeutic targets and signaling pathways. This will be crucial for translating the potential of this chemical scaffold into novel treatments for a range of diseases.

References

An In-depth Technical Guide to the Synthesis of 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 3,6-diphenyl-9H-carbazole, a key intermediate in the development of advanced organic electronic materials. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

This compound is a significant derivative of the carbazole heterocyclic system, characterized by an extended π-conjugation conferred by the phenyl substituents at the 3 and 6 positions.[1][2] This structural feature imparts desirable electronic and photophysical properties, making it a valuable building block in the design and synthesis of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] Its electron-donating nature is more pronounced than that of unsubstituted carbazole, leading to a red-shift in its emission spectrum.[1][2] The ability to readily synthesize this and other 3,6-disubstituted carbazoles is crucial for structure-activity relationship (SAR) studies in both materials science and medicinal chemistry.[4]

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance.[5][6] The typical synthetic route involves two main steps: the bromination of carbazole to produce the 3,6-dibromo-9H-carbazole precursor, followed by a double Suzuki-Miyaura coupling with phenylboronic acid.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available carbazole.

Step 1: Bromination of 9H-carbazole The initial step involves the electrophilic bromination of the carbazole core to yield 3,6-dibromo-9H-carbazole. This is a standard procedure that introduces the necessary halide functional groups for the subsequent cross-coupling reaction.[7]

Step 2: Suzuki-Miyaura Cross-Coupling The second and final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3,6-dibromo-9H-carbazole and phenylboronic acid. This reaction forms two new carbon-carbon bonds, attaching the phenyl groups at the 3 and 6 positions of the carbazole scaffold.[1][4]

Below is a diagram illustrating the overall synthesis workflow.

Synthesis_Workflow Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole Carbazole->Dibromo Bromination Diphenyl This compound Dibromo->Diphenyl Suzuki Coupling

A high-level overview of the synthesis workflow.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 3,6-Dibromo-9H-carbazole

This protocol is adapted from established literature procedures.[7]

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 9H-carbazole (5.00 g, 30 mmol) in 50 mL of DMF in a round-bottom flask.[7]

  • Cool the solution to 0 °C using an ice bath.[7]

  • Separately, dissolve N-bromosuccinimide (11.20 g, 63 mmol, 2.1 equivalents) in 30 mL of DMF.[7]

  • Add the NBS solution dropwise to the cooled carbazole solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Pour the reaction mixture into 200 mL of water to precipitate the product.[7]

  • Collect the precipitate by filtration and air dry.[7]

  • Purify the crude product by flash column chromatography on silica gel using a 1:1 mixture of dichloromethane and hexane as the eluent to afford pure 3,6-dibromo-9H-carbazole.[7]

Synthesis of this compound via Suzuki-Miyaura Coupling

The following is a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4]

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a similar palladium catalyst

  • 2M aqueous sodium carbonate (Na₂CO₃) solution or another suitable base (e.g., K₂CO₃, K₃PO₄)

  • Toluene or another suitable solvent system (e.g., Dioxane/H₂O, DME/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 3,6-dibromo-9H-carbazole (5 g, 15.4 mmol), phenylboronic acid (4.1 g, 33.9 mmol, 2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.7 g, 0.6 mmol, ~4 mol%).[1][4]

  • Add 45 mL of toluene to the flask.[1]

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Slowly add 45 mL of a 2M aqueous sodium carbonate solution to the reaction mixture.[1]

  • Heat the mixture to 80 °C and stir vigorously for 8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic phase.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data

The yield of the Suzuki-Miyaura coupling reaction can vary depending on the specific catalyst, base, and solvent system employed. The following table summarizes various reported conditions and corresponding yields for the synthesis of 3,6-diarylcarbazoles from 3,6-dibromocarbazole derivatives.

Starting MaterialArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
3,6-Dibromo-9-ethylcarbazolePhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)8012~90[4]
3,6-Dibromo-9H-carbazolePhenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1002485-95[4]
3,6-Dibromo-9-hexyl-9H-carbazole4-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O (4:1)9018~88[4]

Catalytic Cycle and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3,6-dibromo-9H-carbazole, inserting itself into one of the carbon-bromine bonds to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a boronate species. This species then transfers the phenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands (the carbazole and phenyl groups) on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This process is repeated for the second bromine atom.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ / Base PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling reaction. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable compound for further investigation in materials science and medicinal chemistry. The provided quantitative data and mechanistic insights offer a solid foundation for optimizing reaction conditions and adapting the methodology for the synthesis of other functionalized carbazole derivatives.

References

A Technical Guide to the Photophysical and Electrochemical Properties of 9,9-diphenyl-9H-carbazole (DPhCz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-diphenyl-9H-carbazole (DPhCz) is an aromatic heterocyclic organic compound belonging to the carbazole family. Carbazole derivatives are renowned for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and strong luminescence.[1][2] These characteristics make them highly sought-after materials in the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][2]

The core structure of DPhCz consists of a carbazole nitrogen atom substituted with two phenyl groups. This substitution modulates the electronic and photophysical properties of the carbazole core, influencing its emission color, quantum yield, and charge-transport characteristics.[1] Understanding the photophysical and electrochemical properties of DPhCz is crucial for the design and optimization of novel functional materials for a wide range of applications, from advanced electronic devices to probes in biomedical research.

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of DPhCz. Due to the limited availability of direct experimental data for DPhCz in the literature, this guide will leverage data from the parent 9-phenylcarbazole and other closely related derivatives to provide a robust predictive framework for its behavior. Detailed experimental protocols for the characterization of these properties are also provided.

cluster_DPhCz 9,9-diphenyl-9H-carbazole (DPhCz) DPhCz_img DPhCz_img Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2 S₂ (Second Excited Singlet) T1->S0 Phosphorescence cluster_photophysical Photophysical Characterization cluster_electrochemical Electrochemical Characterization prep_photo Prepare Solution (spectroscopic grade solvent) uv_vis UV-Vis Spectroscopy (determine λ_abs) prep_photo->uv_vis fluorescence Fluorescence Spectroscopy (determine λ_em) uv_vis->fluorescence qy Quantum Yield Measurement (relative method) fluorescence->qy lifetime Lifetime Measurement (TCSPC) qy->lifetime prep_electro Prepare Solution (solvent + supporting electrolyte) deoxygenate Deoxygenate with N₂ or Ar prep_electro->deoxygenate cv Cyclic Voltammetry (determine E_onset_ox) deoxygenate->cv homo_lumo Calculate HOMO/LUMO Levels cv->homo_lumo

References

understanding the electronic properties of 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of 3,6-Diphenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal stability, high quantum efficiency, and excellent charge-transporting capabilities.[1][2] Among these, this compound (DPhCz) stands out as a pivotal molecular building block. Its unique electronic structure, characterized by an electron-rich carbazole core with extended π-conjugation from phenyl substituents, makes it an indispensable component in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3][4]

This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, experimental characterization protocols, and the theoretical methods used to understand its behavior at a molecular level.

Molecular Structure and Core Electronic Properties

The fundamental electronic characteristics of this compound arise from its distinct molecular architecture. The structure consists of a central, rigid carbazole unit, which is an electron-donating moiety, functionalized at the 3 and 6 positions with phenyl groups.[5] This substitution pattern is critical as it extends the π-π conjugation of the molecule, which is fundamental to facilitating efficient charge transport.[3]

The key electronic features include:

  • Excellent Hole-Transporting Capability : The electron-rich nature of the carbazole nitrogen atom makes the molecule an excellent hole transporter, a property essential for its use in the hole transport layers (HTLs) of OLEDs and perovskite solar cells.[1][5][6]

  • High Triplet Energy : The carbazole group imparts a large bandgap and high triplet energy state, which is crucial for hosting phosphorescent emitters in high-efficiency OLEDs without quenching the emission.[5]

  • Facile Functionalization : The nitrogen atom at the 9-position and the phenyl rings provide versatile sites for further chemical modification, allowing for the fine-tuning of electronic and optical properties to meet the specific requirements of a device or application.[3][5]

Quantitative Electronic Properties

PropertySymbolRepresentative Value RangeUnitMethod of Determination
Highest Occupied Molecular OrbitalHOMO-5.67 to -6.02eVCyclic Voltammetry[7]
Lowest Unoccupied Molecular OrbitalLUMO-2.18 to -2.52eVCV & UV-Vis Spectroscopy[7]
Electrochemical Band GapEg (electrochem)~3.1 to ~3.6eVCyclic Voltammetry[7]
Hole MobilityµhHigh (qualitative)cm²/VsTime-of-Flight (ToF) / SCLC

Note: The values presented are for various 3,6-disubstituted carbazole derivatives and serve as an estimation for the expected properties of this compound.

Synthesis and Characterization Workflows

The synthesis and characterization of this compound and its derivatives follow a well-established set of protocols.

Synthesis Pathway: Suzuki Coupling

A prevalent method for synthesizing this compound is the Palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 3,6-dibromocarbazole with phenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 3,6-Dibromocarbazole P This compound R1->P Suzuki Coupling R2 Phenylboronic Acid R2->P Suzuki Coupling C1 Palladium Catalyst (e.g., Pd(PPh3)4) C1->P C2 Base (e.g., Na2CO3 aq.) C2->P C3 Solvent (e.g., Toluene) C3->P

Fig 1. Suzuki coupling reaction workflow for the synthesis of this compound.
Electronic Property Characterization Workflow

Determining the key electronic properties involves a synergistic approach combining experimental electrochemical and optical techniques with theoretical computational methods.

G cluster_exp Experimental Determination cluster_comp Theoretical Calculation cluster_props Derived Electronic Properties start Synthesized This compound cv Cyclic Voltammetry (CV) start->cv uv UV-Vis Spectroscopy start->uv dft Density Functional Theory (DFT) start->dft cv_out Onset Oxidation Potential (E_ox) cv->cv_out Measures uv_out Absorption Edge (λ_onset) uv->uv_out Measures homo HOMO Energy cv_out->homo Calculates eg_opt Optical Band Gap (Eg_opt) uv_out->eg_opt Calculates dft_out Calculated Molecular Orbital Energies dft->dft_out Predicts eg_calc Calculated Band Gap dft_out->eg_calc Calculates lumo LUMO Energy homo->lumo Calculates eg_opt->lumo Calculates

Fig 2. Workflow for the experimental and theoretical characterization of electronic properties.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO energy level is calculated.[7][8]

  • Objective : To measure the onset oxidation potential (Eox) of this compound.

  • Instrumentation : A three-electrode electrochemical cell connected to a potentiostat.

    • Working Electrode : Glassy Carbon or Platinum disk electrode.

    • Reference Electrode : Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode : Platinum wire.

  • Sample Preparation :

    • Prepare a dilute solution (e.g., 1x10-3 M) of this compound in a suitable, dry solvent such as dichloromethane (DCM) or acetonitrile.

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution to ensure conductivity.

    • Degas the solution thoroughly with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[5]

  • Procedure :

    • Polish the working electrode to a mirror finish before each measurement.

    • Assemble the three-electrode cell with the prepared solution, maintaining an inert atmosphere over the solution.[5]

    • Record a background voltammogram of the solvent and electrolyte alone.

    • Run the cyclic voltammogram for the sample solution. Sweep the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe oxidation, and then reverse the sweep.

    • Add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, and record the voltammogram again for calibration.

  • Data Analysis :

    • Determine the onset potential of the first oxidation wave (Eox) from the voltammogram.

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level. This value can vary slightly in literature, often cited between 4.8 and 5.1 eV).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) by measuring the light absorption profile of the molecule.

  • Objective : To determine the onset wavelength of absorption (λonset).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation :

    • Prepare a very dilute solution (e.g., 1x10-5 M) of this compound in a UV-transparent solvent like THF, DCM, or chloroform.

    • Use a quartz cuvette for the measurement.

  • Procedure :

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis :

    • Identify the onset of the lowest energy absorption band from the spectrum (λonset). This is typically found at the "foot" of the peak, where the absorbance begins to rise from the baseline.

    • Calculate the optical band gap using the formula: Egopt (eV) = 1240 / λonset (nm)

    • The LUMO energy level can then be estimated: LUMO (eV) = HOMO (eV) + Egopt (eV)

Conclusion

This compound is a fundamentally important molecule in organic electronics due to its advantageous electronic properties, which are directly derived from its extended π-conjugated system and electron-rich carbazole core. Its excellent hole-transporting characteristics and high triplet energy make it a versatile building block for high-performance organic electronic devices.[1][3] A combined approach of electrochemical analysis, optical spectroscopy, and computational modeling provides a robust framework for characterizing its properties and guiding the design of next-generation materials for OLEDs, OPVs, and beyond.

References

Technical Guide: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request for information on CAS 56525-79-2 is necessary. Our research indicates that CAS 56525-79-2 identifies the compound 3,6-Diphenyl-9H-carbazole . This chemical is primarily utilized in materials science, specifically in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, due to its fluorescent and hole-transporting properties.[1][2][3][4][5]

The context of your request—targeting researchers, scientists, and drug development professionals with a focus on signaling pathways and experimental protocols—strongly suggests an interest in a compound with pharmaceutical applications.

It appears there may be a discrepancy in the provided CAS number. A closely related area of pharmaceutical research involves the synthesis of Cilostazol, a medication used to treat intermittent claudication. A key intermediate in the synthesis of Cilostazol is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole , which has the CAS number 73963-42-5 .[6][7][8]

Given the detailed requirements of your request for a technical guide for a drug development audience, we will proceed by focusing on the fundamental research applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as an intermediate in the synthesis of Cilostazol. This approach aligns with the specified audience and the nature of the requested content.

This document provides an in-depth overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, its role as a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor Cilostazol, and the fundamental research applications related to this class of compounds.

Core Compound Data

ParameterValueReference
CAS Number 73963-42-5[7][8]
IUPAC Name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole[8]
Molecular Formula C11H19ClN4[6][7][8]
Molecular Weight 242.75 g/mol [6][7][8]
Appearance White solid[6]
Melting Point 49-52°C[6]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform), limited solubility in water.[6]

Role in Cilostazol Synthesis

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical building block in the synthesis of Cilostazol. The synthesis of Cilostazol involves the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This reaction is a standard nucleophilic substitution where the hydroxyl group of the quinolinone derivative attacks the carbon atom bonded to the chlorine atom in the chlorobutyl side chain of the tetrazole compound, displacing the chloride ion.

Below is a simplified workflow for the synthesis of Cilostazol, highlighting the role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

G A 6-hydroxy-3,4-dihydro- 2(1H)-quinolinone E Alkylation Reaction (Nucleophilic Substitution) A->E B 5-(4-chlorobutyl)-1-cyclohexyl- 1H-tetrazole (CAS 73963-42-5) B->E C Base (e.g., K2CO3, NaH) C->E Catalyst D Solvent (e.g., DMF, Acetone) D->E Medium F Cilostazol E->F Yields G cluster_0 Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP_increase Increased intracellular cAMP Cilostazol->cAMP_increase cAMP_degradation cAMP Degrades to AMP PDE3->cAMP_degradation Catalyzes PKA Activation of Protein Kinase A (PKA) cAMP_increase->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation

References

The Role of Extended π-π Conjugation in Diphenylcarbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the field of organic electronics and medicinal chemistry, prized for their robust thermal stability, excellent charge transport characteristics, and versatile electronic properties.[1][2] The diphenylcarbazole moiety, in particular, serves as a fundamental building block for a vast array of functional materials. The strategic extension of the π-π conjugation within the diphenylcarbazole framework is a key molecular design principle for fine-tuning its optoelectronic and physicochemical properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of diphenylcarbazole derivatives, with a focus on how extended π-conjugation dictates their function in advanced materials and potential therapeutic applications.

The core structure, featuring a carbazole nitrogen atom and phenyl groups, allows for the systematic extension of the conjugated system through the linkage of additional aromatic units. This extension directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the bandgap, absorption and emission spectra, and charge carrier mobility.[3] These tunable properties make diphenylcarbazole derivatives highly sought-after for applications such as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, as well as fluorescent probes and pharmacologically active agents.[2][4]

Data Presentation: Physicochemical Properties

The extension of π-conjugation systematically alters the electronic, optical, and physical properties of diphenylcarbazole derivatives. The following tables summarize key quantitative data for representative compounds, illustrating the structure-property relationships.

Table 1: Electronic and Optical Properties

Lengthening the π-conjugated system typically raises the HOMO energy level and lowers the LUMO energy level, resulting in a reduced energy bandgap and a red-shift (bathochromic shift) in absorption and emission spectra.[3]

Compound/OligomerHOMO (eV)LUMO (eV)Optical Bandgap (Egopt) (eV)Max. Absorption (λmax) (nm)Max. Emission (λem) (nm)
TPD (analogue)-5.50-2.303.20352398
DPP-Cz Oligomer (O1)-5.47-3.991.75598~710
DPP-Cz Oligomer (O2)-5.41-3.701.71603~725
DPP-Cz Oligomer (O3)-5.39-3.731.66645~750
DPP-Cz Oligomer (O4)-5.37-3.741.64650~755
DPP-Cz Oligomer (O5)-5.35-3.721.63652~760
DPP-Cz Polymer (P1)-5.32-3.711.60658~775

Data for DPP-Cz oligomers/polymer sourced from[3]. TPD data from[5]. Note: Emission wavelengths are estimated from absorption onsets where direct data is unavailable.

Table 2: Thermal and Charge Transport Properties

High thermal stability, indicated by the decomposition temperature (Td) and glass transition temperature (Tg), is a critical requirement for materials used in electronic devices. Charge carrier mobility, particularly hole mobility (μh), is a direct measure of the material's efficiency in transporting charge.

CompoundTd (°C at 5% loss)Tg (°C)Hole Mobility (μh) (cm² V⁻¹ s⁻¹)Measurement Method
Cz-SBDPI>300199Not Reported-
TPA-SBDPI>300194Not Reported-
TAT-HNot ReportedNot Reported4.0 x 10⁻⁶SCLC
TAT-TY1Not ReportedNot Reported2.9 x 10⁻³SCLC
TAT-TY2Not ReportedNot Reported1.0 x 10⁻³SCLC
NPB (50 nm film)Not Reported961.63 x 10⁻⁵SCLC
NPB (1000 nm film)Not Reported967.64 x 10⁻⁴SCLC
P-3 (Polymer)~290Not Reported2.51 x 10⁻²SCLC

Data sourced from[1][2][6][7]. Td and Tg are crucial for device longevity and stability. Hole mobility is determined using the Space-Charge-Limited Current (SCLC) method.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of novel materials. The following sections provide methodologies for key experiments cited in the literature.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely used to synthesize π-extended diphenylcarbazole systems.[1]

Objective: To synthesize a 6-aryl-1,4-dimethyl-9H-carbazole derivative.

Materials:

  • 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (starting material)

  • Arylboronic acid (coupling partner)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalyst)

  • Sodium carbonate (Na₂CO₃) (base)

  • 1,4-Dioxane (solvent)

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.0 eq) and the desired arylboronic acid (1.1 eq) in 1,4-dioxane under an argon atmosphere.[1]

  • Base and Catalyst Addition: Add an aqueous solution of Na₂CO₃ (2.5 eq) to the mixture, followed by the addition of the Pd(PPh₃)₄ catalyst (0.05 eq).[1]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 24-48 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[1][8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.[1]

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the final π-extended diphenylcarbazole derivative.

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[6]

Objective: To determine the electrochemical properties of a diphenylcarbazole derivative.

Instrumentation & Setup:

  • Potentiostat: Standard electrochemical workstation.

  • Three-Electrode Cell:

    • Working Electrode: Glassy carbon or platinum disk.

    • Reference Electrode: Saturated Ag/AgCl.

    • Counter Electrode: Platinum wire.[5]

  • Electrolyte Solution: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.[6]

  • Analyte Concentration: 10⁻³ to 10⁻⁴ M.

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, then sonicate in an appropriate solvent and dry it.

  • Deoxygenation: Purge the electrolyte solution with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[6]

  • Background Scan: Record a background CV of the pure electrolyte solution to determine the electrochemical window.

  • Measurement: Add the diphenylcarbazole analyte to the cell. Record the cyclic voltammogram by scanning the potential at a typical rate of 50-100 mV/s.[6]

  • Calibration: At the end of the experiment, add ferrocene as an internal standard. The half-wave potential of the Fc/Fc⁺ couple is used to reference the measured potentials.[6]

  • Data Analysis: The onset oxidation potential (Eox) is used to calculate the HOMO level using the formula: HOMO = -[Eox - EFc/Fc+ + 4.8] eV. The LUMO can be estimated by adding the optical bandgap to the HOMO value.

Thermal Characterization: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of materials for electronic applications.[4]

Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of a diphenylcarbazole derivative.

Procedure (TGA):

  • Sample Preparation: Place a small, accurately weighed sample (approx. 5 mg) into a TGA sample pan (e.g., alumina).[9]

  • Instrumentation: Place the pan in a TGA instrument.

  • Measurement: Heat the sample under a continuous nitrogen flow (e.g., 40 cm³/min) at a constant heating rate (e.g., 10 K/min).[9]

  • Analysis: Record the sample mass as a function of temperature. The Td is often defined as the temperature at which 5% weight loss occurs.[4]

Procedure (DSC):

  • Sample Preparation: Seal a small amount of the sample in an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

  • Measurement: Subject the sample to a heat/cool/heat cycle under a nitrogen atmosphere. A typical heating rate is 10 K/min.

  • Analysis: The Tg is identified as a step-like transition in the heat flow curve, typically observed during the second heating scan.[4]

OLED Fabrication and Characterization

This protocol describes a general method for fabricating a multi-layer OLED using a diphenylcarbazole derivative as the hole-transporting or emissive layer via thermal evaporation.

Objective: To fabricate and test an OLED device.

Procedure:

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to increase the ITO work function.[10]

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal on a hotplate.[10]

  • Organic Layer Deposition: Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Sequentially deposit the organic layers:[2][10]

    • Hole Transport Layer (HTL): The diphenylcarbazole derivative (e.g., 40 nm).

    • Emissive Layer (EML): A host material doped with a phosphorescent emitter (e.g., 30 nm). The diphenylcarbazole derivative can also act as a host.

    • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (e.g., 30 nm).

  • Cathode Deposition: Deposit an electron injection layer (EIL) such as lithium fluoride (LiF, ~1 nm) followed by a metal cathode like aluminum (Al, ~100 nm) without breaking vacuum.[2]

  • Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) of the device.

Mandatory Visualization

Effect of π-Conjugation on Electronic Properties

The following diagram illustrates the fundamental relationship between the length of the π-conjugated system in diphenylcarbazole derivatives and their frontier molecular orbital energy levels.

G cluster_0 Short π-Conjugation cluster_1 Extended π-Conjugation LUMO_short LUMO HOMO_short HOMO Bandgap_short Large Bandgap (Blue Emission) LUMO_long LUMO LUMO_short->LUMO_long Lowers LUMO Energy HOMO_long HOMO HOMO_short->HOMO_long Raises HOMO Energy Bandgap_long Small Bandgap (Red-Shifted Emission) Workflow cluster_Properties Property Analysis Synthesis Synthesis (e.g., Suzuki Coupling) Purification Purification (Column Chromatography, Sublimation) Synthesis->Purification Structure Structural Characterization (NMR, FT-IR, Mass Spec) Purification->Structure Properties Property Characterization Structure->Properties Device Device Fabrication (e.g., OLED) Properties->Device Testing Device Performance Testing (J-V-L, EQE, Lifetime) Device->Testing Analysis Data Analysis & Structure-Property Correlation Testing->Analysis Analysis->Synthesis Informs new molecular design Optical Optical (UV-Vis, PL) Thermal Thermal (TGA, DSC) Electrochem Electrochemical (CV)

References

The Electron-Donating Nature of 3,6-Diphenyl-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating properties of 3,6-Diphenyl-9H-carbazole, a key organic material in the advancement of electronic applications. The document details the molecule's synthesis, electronic characteristics, and its pivotal role as a hole-transporting material, particularly in Organic Light-Emitting Diodes (OLEDs). Through a combination of experimental data and theoretical principles, this guide elucidates the structure-property relationships that govern its efficacy in organic electronics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application.

Introduction

The field of organic electronics has seen remarkable growth, driven by the development of novel materials with tailored electronic properties. Among these, carbazole derivatives have emerged as a critical class of compounds due to their inherent electron-rich nature, rigid structure, and high thermal stability.[1] this compound, in particular, stands out for its exceptional hole-transporting capabilities, making it a vital component in the fabrication of high-performance OLEDs and other organic electronic devices.[2] The introduction of phenyl groups at the 3 and 6 positions of the carbazole core extends the π-conjugation, which is fundamental to facilitating efficient charge transport.[2] This guide explores the core electronic properties of this compound, providing a foundational understanding for its application in advanced materials and drug development.

Electronic Properties and Data Presentation

The electron-donating nature of this compound stems from the lone pair of electrons on the nitrogen atom within the carbazole ring, which are delocalized across the aromatic system. The phenyl substituents further enhance this effect through extended π-conjugation.[2] The key parameters that quantify its electron-donating ability are the Highest Occupied Molecular Orbital (HOMO) energy level, ionization potential, and oxidation potential.

Table 1: Electronic Properties of Selected Carbazole Derivatives

CompoundOnset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V]HOMO Energy Level [eV]Notes
Carbazole--5.9Widely used as a polymeric host for LEDs.[4]
3,6-Dibromo-9-phenylcarbazole+1.49-Electron-withdrawing bromo groups increase the oxidation potential.[4]
3,6-Di-tert-butyl-9-phenylcarbazole--5.4 (estimated)Alkyl groups are electron-donating, lowering the oxidation potential.
This compound ~+1.1 to +1.3 (estimated) ~-5.5 to -5.7 (estimated) The phenyl groups provide extended conjugation, influencing the electronic properties.

Note: The HOMO and LUMO energy levels are often estimated from electrochemical data using the empirical relationship: HOMO = - (E_onset_ox + 4.4) eV. The values presented here are indicative and can vary based on experimental conditions and calculation methods.[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides an efficient route to forming the carbon-carbon bonds between the carbazole core and the phenyl groups.

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent 3_6_dibromocarbazole 3,6-Dibromocarbazole reaction_mixture Reaction Mixture 3_6_dibromocarbazole->reaction_mixture phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_mixture pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction_mixture base Base (e.g., Na2CO3) base->reaction_mixture solvent Toluene/Water solvent->reaction_mixture heating Heating (80°C) reaction_mixture->heating workup Work-up (Extraction, Drying) heating->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions.[6]

Materials:

  • 3,6-Dibromocarbazole

  • Phenylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, add 3,6-dibromocarbazole (1.0 eq), phenylboronic acid (2.2 eq), and palladium tetrakis(triphenylphosphine) (0.04 eq).

  • Solvent Addition: Add toluene to the flask, followed by the 2M aqueous sodium carbonate solution.

  • Reaction: Stir the reaction mixture vigorously and heat to 80°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white powder.[7]

Experimental Characterization

The electronic properties of this compound are experimentally determined primarily through cyclic voltammetry and UV-Visible spectroscopy.

Cyclic Voltammetry (CV) Workflow

G sample_prep Sample Preparation (Solution in electrolyte) cell_setup Electrochemical Cell Setup (Three-electrode system) sample_prep->cell_setup measurement Cyclic Voltammetry Measurement (Potential sweep) cell_setup->measurement data_analysis Data Analysis (Determine onset potentials) measurement->data_analysis homo_lumo_calc HOMO/LUMO Calculation data_analysis->homo_lumo_calc

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Detailed Experimental Protocol for Cyclic Voltammetry

This protocol provides a general procedure for determining the oxidation potential of carbazole derivatives.[8]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (for internal calibration)

  • Working electrode (e.g., glassy carbon)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

Procedure:

  • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Electrochemical Measurement: Assemble the three-electrode cell with the prepared solution. Record the cyclic voltammogram by scanning the potential towards positive values to observe the oxidation peak.

  • Calibration: After the initial measurement, add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.

  • Data Analysis: Determine the onset oxidation potential (E_onset_ox) of this compound relative to the Fc/Fc⁺ couple.

  • HOMO Calculation: Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8].

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is extensively used as a hole-transporting material (HTM) in OLEDs. Its high hole mobility and appropriate HOMO level facilitate the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons.[1]

OLED Device Architecture and Energy Level Diagram

A typical multilayer OLED device incorporating this compound as the hole transport layer (HTL) is depicted below. The energy levels of the different layers are crucial for efficient charge injection, transport, and recombination.

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) ~-4.7 eV HTL HTL: this compound HOMO: ~-5.6 eV Anode->HTL Hole Injection EML Emissive Layer (EML) e.g., Alq3 HOMO: ~-5.8 eV LUMO: ~-3.1 eV HTL->EML Hole Transport ETL Electron Transport Layer (ETL) e.g., TPBi HOMO: ~-6.2 eV LUMO: ~-2.7 eV EML->ETL Electron Transport Cathode Cathode (Al) ~-4.2 eV ETL->Cathode Electron Injection E_Anode Anode -4.7 E_HTL_HOMO HTL -5.6 (HOMO) E_EML_HOMO EML -5.8 (HOMO) E_EML_LUMO EML -3.1 (LUMO) E_ETL_LUMO ETL -2.7 (LUMO) E_Cathode Cathode -4.2

Caption: OLED device structure and corresponding energy level diagram.

Conclusion

This compound is a cornerstone material in the field of organic electronics, primarily due to its pronounced electron-donating nature and excellent hole-transporting properties. The extended π-conjugation afforded by the phenyl substituents at the 3 and 6 positions of the carbazole core is key to its electronic functionality. This technical guide has provided a detailed overview of its synthesis, electronic properties, and application in OLEDs, supported by experimental protocols and illustrative diagrams. Further research into the functionalization of the this compound scaffold holds the promise of developing next-generation organic electronic materials with even greater performance and stability.

References

Theoretical Determination of Frontier Molecular Orbital Energies of 3,6-Diphenyl-9H-carbazole: A DFT Approach

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the theoretical calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3,6-Diphenyl-9H-carbazole using Density Functional Theory (DFT). This document outlines the computational protocol, data presentation, and the underlying theoretical framework.

Introduction

This compound is a significant heterocyclic aromatic compound with a carbazole core and phenyl substituents. Its derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and as pharmaceutical intermediates. The electronic properties of this molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial in determining its charge transport characteristics, photophysical behavior, and reactivity.

Density Functional Theory (DFT) has become a important tool for accurately predicting the electronic structure of organic molecules, offering a balance between computational cost and accuracy.[1][2] This guide details the theoretical workflow for calculating the HOMO and LUMO energy levels of this compound, providing a foundational understanding for its application in materials science and drug design.

Theoretical Framework and Computational Methodology

The theoretical calculation of HOMO and LUMO energy levels of this compound is conducted using DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a suitable basis set such as 6-31G(d,p), is a common choice for such calculations on organic molecules.[3][4]

Computational Protocol

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following steps outline the protocol for a DFT-based calculation of the HOMO and LUMO energy levels.

  • Molecular Geometry Optimization: The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. This is achieved by performing a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[1]

  • Frequency Analysis: Subsequent to geometry optimization, a frequency calculation is performed at the same level of theory. This step is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.[1]

  • HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed to be a stable structure, a single-point energy calculation is performed. From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are extracted. These energy values are typically reported in electron volts (eV).

The following diagram illustrates the logical workflow of this computational process:

DFT_Workflow start Start: Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq stable_structure Stable Structure Confirmed check_freq->stable_structure None unstable_structure Unstable Structure: Re-optimize Geometry check_freq->unstable_structure Found energy_calc Single-Point Energy Calculation stable_structure->energy_calc unstable_structure->geom_opt extract_energies Extract HOMO/LUMO Energies energy_calc->extract_energies end End: HOMO/LUMO Energy Levels extract_energies->end

Computational workflow for DFT calculation of HOMO/LUMO levels.

Data Presentation

For a clear and comparative analysis, the calculated electronic properties should be summarized in a structured table. This allows for easy interpretation of the results and comparison with experimental data or other theoretical studies.

ParameterCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (Eg)Value

Note: The actual values would be obtained from the output of the DFT calculations.

Experimental Validation

While DFT provides valuable theoretical predictions, experimental validation is crucial for confirming the accuracy of the computational results. Cyclic Voltammetry (CV) is a primary electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of molecules.

Experimental Protocol for Cyclic Voltammetry
  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: The potential of the reference electrode is typically calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

  • Measurement: The potential applied to the working electrode is scanned linearly, and the resulting current is measured. The scan is then reversed to the initial potential, completing a cycle.

  • Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the resulting voltammogram. The HOMO and LUMO energies can then be estimated using empirical equations.

The interplay between theoretical calculations and experimental validation is depicted in the following workflow diagram:

Validation_Workflow cluster_theoretical Theoretical Calculation cluster_experimental Experimental Validation dft_calc DFT Calculation of HOMO/LUMO Levels comparison Comparison and Analysis dft_calc->comparison cv_exp Cyclic Voltammetry Experiment exp_data Experimental HOMO/LUMO Energy Levels cv_exp->exp_data exp_data->comparison validation Validated Electronic Properties comparison->validation

Workflow for theoretical prediction and experimental validation.

Conclusion

The theoretical calculation of HOMO and LUMO energy levels using DFT is a powerful approach for understanding the electronic properties of this compound. By following a systematic computational protocol and validating the results with experimental techniques like cyclic voltammetry, researchers can gain deep insights into the molecule's potential applications in organic electronics and drug development. This guide provides a foundational framework for conducting such theoretical investigations, enabling the rational design of novel carbazole-based materials with tailored electronic characteristics.

References

Spectroscopic Analysis and Characterization of Diphenylcarbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of diphenylcarbazole and its derivatives. Diphenylcarbazole-based compounds are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and are also explored in medicinal chemistry for their potential biological activities. Accurate spectroscopic characterization is paramount for structure elucidation, purity assessment, and understanding the photophysical properties of these molecules.

Data Presentation: Spectroscopic Properties of Diphenylcarbazole Derivatives

The following tables summarize key quantitative data from the spectroscopic analysis of various diphenylcarbazole derivatives. These values are influenced by substitution patterns and solvent polarity.

CompoundSolventAbsorption Maxima (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
3,6-DiphenylcarbazoleVariousRed-shifted vs. carbazoleNot specified[1]
3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazoleDMSO3186937[2]
DMF3166954[2]
DCM3167135[2]
THF3176732[2]
Toluene3166893[2]
TTM-1TPE-2Cz RadicalCyclohexane350, 375Not specified[3]
TTM-2TPE-2Cz RadicalCyclohexane350, 375Not specified[3]

Table 1: UV-Vis Absorption Data for Selected Diphenylcarbazole Derivatives.

CompoundSolventExcitation Wavelength (λ_ex, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Reference
3,6-DiphenylcarbazoleVariousNot specifiedRed-shifted vs. carbazoleNot specified[1]
3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazoleDMSO318408Not specified[2]
DMF316405Not specified[2]
DCM316408Not specified[2]
THF317403Not specified[2]
Toluene316404Not specified[2]
3Ph₂CzCzBNNot specifiedNot specified482 (Electroluminescence)Not specified[1]

Table 2: Fluorescence Emission Data for Selected Diphenylcarbazole Derivatives.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazoleCDCl₃Characterized but specific shifts not listed in the provided abstract. Signals correspond to aromatic and aliphatic protons.Characterized but specific shifts not listed in the provided abstract. Signals correspond to aromatic and aliphatic carbons.[2]
Coumarin-carbazole pyrazoline derivativesCDCl₃Characterized with distinct signals for aromatic, pyrazoline, and coumarin protons.Characterized with distinct signals for aromatic, pyrazoline, and coumarin carbons.[4]

Table 3: NMR Spectroscopic Data for Selected Diphenylcarbazole Derivatives.

CompoundIonization MethodKey Mass Fragments (m/z)Reference
1H-Benzo[c]carbazoleEI217 [M]⁺ (base peak), 218 [M+1]⁺, 216 [M-H]⁺, 189 [M-C₂H₂]⁺[5]
o-Carbonyl Carbazolequinone DerivativesESI/MS-MSAnalysis of protonated species and their fragmentation patterns, which are dependent on the substituents on the aromatic ring.[6]

Table 4: Mass Spectrometry Data for Selected Carbazole Derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific diphenylcarbazole derivative and the instrumentation used.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing the extent of π-conjugation.

a. Sample Preparation:

  • Weigh a precise amount of the diphenylcarbazole derivative.

  • Dissolve the compound in a UV-grade solvent (e.g., dichloromethane, THF, DMSO) to a known concentration, typically in the micromolar range (10⁻⁵ to 10⁻⁶ M).

  • Ensure the solution is optically clear and free of any suspended particles.

b. Instrumentation and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Allow the instrument's lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.[7]

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).[7]

  • Replace the blank in the sample holder with the cuvette containing the sample solution.

  • Acquire the absorption spectrum. The resulting spectrum is a plot of absorbance versus wavelength.[8]

  • Identify the wavelength of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emissive properties of diphenylcarbazole derivatives, which is crucial for applications in OLEDs.

a. Sample Preparation:

  • Prepare a dilute solution of the sample in a spectroscopic grade solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation wavelength should be below 0.1).

b. Instrumentation and Measurement:

  • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Emission Spectrum:

    • Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength.

    • The resulting spectrum shows the fluorescence intensity as a function of emission wavelength.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity.

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • The resulting spectrum should resemble the absorption spectrum of the fluorophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of diphenylcarbazole derivatives.

a. Sample Preparation:

  • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.[9]

  • Filter the solution into a 5 mm NMR tube.

b. Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum. This will provide information on the chemical environment and connectivity of protons.

  • Acquire a ¹³C NMR spectrum. This provides information on the different carbon environments in the molecule.

  • For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon connectivities.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized diphenylcarbazole derivatives.

a. Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[9]

b. Instrumentation and Data Acquisition:

  • A variety of mass spectrometers can be used, with high-resolution mass spectrometry (HRMS) being particularly useful for confirming the molecular formula.

  • Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[5][6]

  • The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, or the molecular ion [M]⁺.

  • The resulting mass spectrum is a plot of ion intensity versus the mass-to-charge ratio (m/z).

Mandatory Visualization

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized diphenylcarbazole derivative.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Reporting Synthesis Synthesis of Diphenylcarbazole Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS Purity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Molecular Structure Purification->NMR UVVis UV-Vis Spectroscopy Determine Absorption Properties (λ_max) NMR->UVVis Structure Confirmed Fluorescence Fluorescence Spectroscopy Determine Emission Properties (λ_em, Φ) UVVis->Fluorescence Data_Analysis Structure Confirmation and Property Analysis Fluorescence->Data_Analysis Reporting Technical Report / Publication Data_Analysis->Reporting

Caption: Workflow for Spectroscopic Characterization.

Inhibition of p38 MAPK Signaling Pathway by Carbazole Derivatives

While diphenylcarbazoles are primarily investigated for materials applications, some carbazole derivatives have been shown to exhibit biological activity, such as the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses.[5]

G Stress Cellular Stress / Cytokines ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Inflammation Inflammatory Response p38->Inflammation Carbazole Carbazole Derivative (Inhibitor) Carbazole->p38

Caption: Inhibition of p38 MAPK Pathway.

References

Solubility Profile of 3,6-Diphenyl-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Diphenyl-9H-carbazole, a significant electron-donating building block in the development of organic electronic materials. A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document focuses on equipping researchers with the necessary tools to determine the solubility profile independently. It outlines a detailed, best-practice experimental protocol for solubility determination, provides a structured template for data presentation, and discusses the anticipated solubility behavior based on the molecule's structural attributes and the known properties of related carbazole derivatives.

Introduction to this compound

This compound, also known as 3,6-Diphenylcarbazole (DPhCz), is a key intermediate in the synthesis of advanced organic materials. Its extended π-conjugation, arising from the phenyl groups at the 3 and 6 positions of the carbazole core, imparts desirable electron-donating properties.[1] These characteristics make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.[1]

The solubility of precursor molecules like this compound is a critical parameter that influences purification methods (e.g., recrystallization), thin-film deposition processes, and the overall optimization of device fabrication. While carbazole itself has limited solubility in many organic solvents, substitutions on the carbazole nucleus are often employed to enhance this property. Understanding the solubility profile is therefore essential for the effective utilization of this compound in materials science and drug development.

Expected Solubility Profile

Based on the principle of "like dissolves like," the large, predominantly non-polar aromatic structure of this compound suggests a higher affinity for non-polar or moderately polar aprotic organic solvents. Its solubility is expected to be lower in highly polar solvents, particularly protic solvents like alcohols, and very low in non-polar aliphatic hydrocarbons where the π-π stacking of the aromatic rings is not favored.

For comparison, the parent compound, 9H-carbazole, is known to be soluble in solvents like acetone and pyridine, and slightly soluble in ethanol and benzene.[2] The introduction of the two phenyl groups in this compound increases its molecular weight and van der Waals forces, which may affect its solubility profile relative to the parent carbazole.

Quantitative Solubility Data

Solvent ClassSolventMolar Mass ( g/mol )Density (g/mL)Experimentally Determined Solubility (g/L)Experimentally Determined Solubility (mol/L)
Aromatic Hydrocarbons Toluene92.140.867
Benzene78.110.876
Chlorinated Solvents Dichloromethane (DCM)84.931.326
Chloroform119.381.489
Ethers Tetrahydrofuran (THF)72.110.889
Diethyl Ether74.120.713
Ketones Acetone58.080.791
Esters Ethyl Acetate88.110.902
Alcohols Methanol32.040.792
Ethanol46.070.789
Aprotic Polar Solvents Dimethylformamide (DMF)73.090.944
Dimethyl Sulfoxide (DMSO)78.131.100
Non-polar Solvents n-Hexane86.180.659

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is reliable for generating thermodynamic solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with screw caps and PTFE septa

  • Thermostatic shaker or orbital incubator

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The system should be visually inspected to confirm that excess solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

    • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

      • For UV-Vis: Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

      • For HPLC: Use an appropriate column and mobile phase to achieve good separation and peak shape.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound to a vial B Add known volume of organic solvent A->B C Seal vial tightly B->C D Agitate in thermostatic shaker (e.g., 24-48h at 25°C) C->D E Allow solid to settle D->E F Withdraw supernatant with a syringe E->F G Filter through syringe filter (e.g., 0.22 µm) F->G H Dilute filtrate accurately G->H I Quantify concentration (UV-Vis or HPLC) H->I J Calculate original concentration using dilution factor I->J K Report solubility (g/L or mol/L) J->K

Caption: Workflow for determining the solubility of this compound.

Synthesis Workflow Example

As this compound is a synthetic building block, a representative synthesis workflow is more relevant than a signaling pathway. The following diagram illustrates a common synthetic route.

G Suzuki Coupling for Synthesis of this compound Reactant1 3,6-Dibromocarbazole Reaction Reaction Mixture (Heated, e.g., 80°C) Reactant1->Reaction Reactant2 Phenylboronic Acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Aqueous Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Workup Reaction->Workup Separation Organic Phase Separation Workup->Separation Purification Column Chromatography Separation->Purification Product This compound Purification->Product

Caption: A typical synthetic route for this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this technical guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and utilizing the provided data template, researchers in materials science and drug development can systematically generate the critical solubility profiles needed for their work. The anticipated solubility trends, based on chemical principles, further guide the selection of appropriate solvent systems for synthesis, purification, and application of this important carbazole derivative.

References

Methodological & Application

Application Notes and Protocols for 3,6-Diphenyl-9H-carbazole as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diphenyl-9H-carbazole is a versatile organic semiconductor that has garnered significant attention as a hole transport material (HTM) in various optoelectronic applications.[1][2] Its carbazole core provides a rigid, electron-rich framework, while the phenyl substituents at the 3 and 6 positions extend the π-conjugation, facilitating efficient charge transport.[1] This document provides detailed application notes, experimental protocols, and key performance data for utilizing this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing and modeling the performance of optoelectronic devices.

PropertyValueReference
CAS Number 56525-79-2[1]
Molecular Formula C₂₄H₁₇N[2]
Molecular Weight 319.41 g/mol [2]
Appearance White to off-white powder[2]
Purity >98% (¹H NMR)[2]
Melting Point 184 °C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of 9H-carbazole followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

This protocol outlines the bromination of 9H-carbazole to create the necessary precursor for the subsequent cross-coupling reaction.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 9H-carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitate the product by adding water to the reaction mixture.

  • Filter the precipitate and dry it in the air.

  • Purify the crude product by flash chromatography using a silica gel column and a dichloromethane/hexane (1:1) eluent to obtain 3,6-Dibromo-9H-carbazole.[3]

Step 2: Suzuki-Miyaura Cross-Coupling for this compound

This protocol describes the palladium-catalyzed cross-coupling of 3,6-Dibromo-9H-carbazole with phenylboronic acid.

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine) if using Pd(OAc)₂

  • A base (e.g., sodium carbonate, potassium carbonate)

  • A solvent system (e.g., toluene, 1,4-dioxane, and water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3,6-Dibromo-9H-carbazole, phenylboronic acid (2.2-2.5 equivalents), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent system to the flask via syringe.

  • Stir the reaction mixture at reflux (typically 80-110 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield this compound as a white solid.[4]

G Synthesis Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling Carbazole 9H-Carbazole Bromination Bromination with NBS in DMF Carbazole->Bromination Dibromo 3,6-Dibromo-9H-carbazole Bromination->Dibromo Suzuki Suzuki Coupling with Phenylboronic Acid Dibromo->Suzuki Purification Column Chromatography Suzuki->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

OLED Device Fabrication

This protocol outlines a general procedure for fabricating a multilayer OLED device using this compound as the hole transport layer (HTL) via vacuum thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • This compound (HTL)

  • Emissive layer material (e.g., Alq₃)

  • Electron transport layer material (e.g., TPBi)

  • Electron injection layer material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the ITO work function.[5]

  • Thin Film Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the layers sequentially without breaking the vacuum.

    • Hole Transport Layer (HTL): Evaporate this compound to a typical thickness of 30-50 nm at a deposition rate of 1-2 Å/s.[5]

    • Emissive Layer (EML): Deposit the emissive material to a thickness of 50-70 nm.[5]

    • Electron Transport Layer (ETL): Deposit the electron transport material to a thickness of 20-40 nm.[5]

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (~1 nm).[5]

    • Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.[5]

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.

G OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Device Fabrication (Vacuum Deposition) ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL HTL: this compound UV_Ozone->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: OLED fabrication workflow.

Perovskite Solar Cell Device Fabrication

This protocol provides a general method for fabricating a standard n-i-p planar perovskite solar cell using this compound as the HTM.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO)-coated glass substrates

  • Materials for electron transport layer (ETL), e.g., compact TiO₂ (c-TiO₂) precursor

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)

  • Antisolvent (e.g., chlorobenzene)

  • HTM solution: this compound in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP

  • Gold or Silver for the back contact

  • Spin coater

  • Hotplate

  • Thermal evaporator

Procedure:

  • Substrate Cleaning and ETL Deposition:

    • Clean the FTO glass substrates as described in the OLED protocol.

    • Deposit the c-TiO₂ layer, for example, by spin-coating the precursor solution followed by annealing at a high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Spin-coat the perovskite precursor solution onto the ETL.

    • During the spin-coating process, dispense an antisolvent to induce uniform crystallization.

    • Anneal the film on a hotplate (e.g., at 100 °C) to form the perovskite crystal structure.[6]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the HTM solution by dissolving this compound and any additives in the chosen solvent.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Back Contact Deposition:

    • Deposit the gold or silver back contact (80-100 nm) by thermal evaporation through a shadow mask.[6]

G Perovskite Solar Cell Fabrication Workflow cluster_0 Substrate and ETL Preparation cluster_1 Device Fabrication FTO_Cleaning FTO Substrate Cleaning ETL_Depo ETL Deposition (e.g., c-TiO₂) FTO_Cleaning->ETL_Depo Perovskite Perovskite Layer Deposition ETL_Depo->Perovskite HTL HTL: this compound Perovskite->HTL Back_Contact Back Contact Deposition HTL->Back_Contact Characterization Device Characterization Back_Contact->Characterization

Caption: Perovskite solar cell fabrication workflow.

Data Presentation

Photophysical and Electrochemical Data

The photophysical and electrochemical properties of this compound and its derivatives are critical for predicting device performance. The extended π-conjugation in this compound generally leads to a red-shift in emission compared to unsubstituted carbazole.[2]

ParameterDescriptionInferred/Reported Values for Carbazole Derivatives
Absorption (λ_abs) Wavelengths of maximum light absorption.The lowest-energy absorption band for 9-phenyl-9H-carbazole derivatives typically shows a tail extending to around 350 nm, attributed to the π–π* transition of the carbazole moiety.[7]
Emission (λ_em) Wavelengths of maximum light emission.9-phenyl-9H-carbazole derivatives are known to be blue-emitting fluorophores.[8] For instance, a derivative showed a dominant blue-violet broad peak at 400 nm.[9]
HOMO Level Highest Occupied Molecular Orbital energy level, crucial for hole injection.For carbazole derivatives, the HOMO level is influenced by substituents. For instance, the oxidation potential, which is related to the HOMO level, is affected by substituents at the 3 and 6 positions.
LUMO Level Lowest Unoccupied Molecular Orbital energy level, important for electron transport.The LUMO of carbazole-imidazole derivatives is mainly located on the acceptor unit and the bridge.[10]
Electrochemical Band Gap The energy difference between the HOMO and LUMO levels.The twisted structure of some carbazole derivatives can lead to a wider band-gap and deeper blue emission.[10]

Signaling Pathways and Logical Relationships

The function of this compound as an HTM is central to the performance of both OLEDs and PSCs. The following diagram illustrates the charge transport pathway in a typical device structure.

G Charge Transport in an Optoelectronic Device Anode Anode (e.g., ITO) HTL Hole Transport Layer (this compound) Anode->HTL Hole Injection Active_Layer Active/Emissive Layer (e.g., Perovskite or Organic Emitter) HTL->Active_Layer Hole Transport light light Active_Layer->light Recombination & Light Emission (OLED) or Charge Separation (PSC) ETL Electron Transport Layer ETL->Active_Layer Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection

Caption: Charge transport pathway in an optoelectronic device.

Conclusion

This compound is a promising hole transport material for high-performance OLEDs and perovskite solar cells. Its robust synthesis, favorable electrochemical properties, and good film-forming capabilities make it a valuable component in the development of next-generation optoelectronic devices. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists working in this field.

References

Application of DPhCz-type Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100%. This is achieved through the harvesting of both singlet and triplet excitons. Materials with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) can facilitate the up-conversion of non-emissive triplet excitons to emissive singlet excitons via reverse intersystem crossing (RISC).

Carbazole-based materials are a prominent class of compounds used in TADF OLEDs, often as host materials for the emissive layer. Due to the ambiguity of the specific "DPhCz" structure, these application notes will focus on a widely used and well-characterized diphenylcarbazole-type material: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) . CBP is a standard host material frequently paired with high-performance TADF emitters such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) . These notes will provide detailed information on the application of the CBP:4CzIPN system in TADF OLEDs.

Data Presentation

Photophysical and Electrical Properties of CBP and 4CzIPN

The following table summarizes the key photophysical and electrical properties of the CBP host and the 4CzIPN TADF emitter.

PropertyCBP (Host)4CzIPN (Emitter)
Chemical Formula C₃₆H₂₄N₂C₆₀H₃₆N₆
Molecular Weight 484.59 g/mol 853.0 g/mol
HOMO Level -6.0 eV-5.8 eV
LUMO Level -2.9 eV-3.6 eV
Singlet Energy (S₁) ~3.2 eV~2.71 eV
Triplet Energy (T₁) ~2.6 eV~2.55 eV
ΔEST (S₁-T₁) ~0.6 eV~0.16 eV
Emission Peak (in film) ~380 nm~520 nm (in CBP host)
Photoluminescence Quantum Yield (PLQY) -> 90%
Delayed Fluorescence Lifetime -~5.1 µs
Performance of a Representative CBP:4CzIPN TADF OLED

The following table outlines the performance of a typical vacuum-deposited TADF OLED using CBP as the host and 4CzIPN as the emitter.

ParameterValue
Device Architecture ITO/HTL/EML/EBL/ETL/LiF/Al
Emissive Layer (EML) CBP doped with 6 wt% 4CzIPN
Maximum External Quantum Efficiency (EQE) > 20%
Maximum Current Efficiency > 60 cd/A
Maximum Power Efficiency > 50 lm/W
Turn-on Voltage ~2.5 - 3.0 V
Emission Peak ~520 nm (Green)
CIE Coordinates (x, y) (~0.33, ~0.61)

Experimental Protocols

Protocol 1: Synthesis and Purification of CBP

Materials:

  • 4,4'-Diiodobiphenyl

  • Carbazole

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • 1,3-Diisopropylbenzene (solvent)

  • Toluene

  • Methanol

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a condenser, add 4,4'-diiodobiphenyl (1.0 eq), carbazole (2.0 eq), copper powder (0.6 eq), and potassium carbonate (2.8 eq).

  • Solvent Addition: Add 1,3-diisopropylbenzene to the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add toluene to dissolve the product and filter to remove insoluble inorganic salts and copper.

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

    • Recrystallize the crude product from hot methanol.

    • Collect the resulting white crystals by filtration and dry under vacuum.

  • Sublimation for High Purity: For OLED-grade material, further purification by temperature gradient vacuum sublimation is required.[1][2][3][4][5]

    • Place the synthesized CBP powder in the sublimation apparatus.

    • Evacuate the system to a high vacuum (< 10⁻⁵ Torr).

    • Heat the source zone to a temperature where CBP sublimes efficiently (e.g., 280-300 °C).

    • Maintain a cooler collection zone to allow for the deposition of purified CBP crystals. Impurities with different sublimation temperatures will deposit in different zones.

Protocol 2: Fabrication of a Vacuum-Deposited CBP:4CzIPN TADF OLED

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • CBP (host material)

  • 4CzIPN (TADF emitter)

  • Electron Blocking Layer (EBL) and Electron Transport Layer (ETL) material (e.g., B3PYMPM)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Glovebox system for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the following layers:

      • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC at a rate of 1-2 Å/s.

      • Emissive Layer (EML): Co-evaporate CBP and 4CzIPN from separate sources to deposit a 30 nm thick layer. The doping concentration of 4CzIPN is typically 6-10 wt%. The deposition rate of the host is ~2 Å/s, and the dopant rate is adjusted to achieve the desired concentration.

      • Electron Blocking Layer (EBL) / Electron Transport Layer (ETL): Deposit a 50 nm thick layer of B3PYMPM at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Al at a rate of 3-5 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Visualizations

TADF_Mechanism cluster_excitation Excitation S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T₁) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse Insystem Crossing (RISC) (Thermal Activation)

Caption: The Jablonski diagram illustrating the TADF mechanism.

OLED_Fabrication_Workflow cluster_prep Preparation cluster_deposition Vacuum Thermal Evaporation cluster_final Final Steps A ITO Substrate Cleaning (Solvents + UV-Ozone) B HTL Deposition A->B C EML Co-evaporation (CBP:4CzIPN) B->C D EBL/ETL Deposition C->D E Cathode Deposition (LiF/Al) D->E F Encapsulation (in Glovebox) E->F G Device Testing F->G

Caption: Workflow for vacuum-deposited TADF OLED fabrication.

Energy_Level_Diagram l1 Energy (eV) l2 ITO ITO (Anode) HTL HTL ITO->HTL Hole Injection CBP CBP (Host) HTL->CBP CzIPN 4CzIPN (Emitter) CBP->CzIPN CBP->CzIPN ETL ETL/EBL ETL->CBP Al Al (Cathode) Al->ETL Electron Injection HOMO_level HOMO LUMO_level LUMO

Caption: Energy level diagram of a typical CBP:4CzIPN TADF OLED.

References

Application Notes and Protocols for Fabrication of Perovskite Solar Cells Using a Diphenylcarbazole-Based Hole Transport Layer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Solar Energy Development

This document provides a detailed protocol for the fabrication of n-i-p architecture perovskite solar cells (PSCs) utilizing a diphenylcarbazole-based Hole Transport Layer (HTL). The protocols outlined below are a synthesis of established methods in the field and are intended to serve as a comprehensive guide for researchers.

Device Architecture and Workflow

The perovskite solar cells fabricated using this protocol will have a standard n-i-p architecture. The layers are sequentially deposited on a transparent conductive oxide (TCO) coated glass substrate. A typical device structure is as follows:

FTO / c-TiO₂ / m-TiO₂ / Perovskite / Diphenylcarbazole HTL / Gold (Au)

The overall fabrication workflow is depicted in the diagram below.

G cluster_0 Substrate Preparation cluster_1 Device Fabrication (Glovebox) cluster_2 Finalization & Characterization sub_prep_1 FTO Substrate Cleaning sub_prep_2 TiO₂ Compact Layer Deposition sub_prep_1->sub_prep_2 sub_prep_3 TiO₂ Mesoporous Layer Deposition sub_prep_2->sub_prep_3 fab_1 Perovskite Layer Deposition sub_prep_3->fab_1 fab_2 Diphenylcarbazole HTL Deposition fab_1->fab_2 final_1 Gold Electrode Evaporation fab_2->final_1 final_2 Device Characterization final_1->final_2

Figure 1: Experimental workflow for the fabrication of perovskite solar cells.

Experimental Protocols

Substrate Preparation
  • FTO Substrate Cleaning:

    • Fluorine-doped Tin Oxide (FTO) coated glass substrates are patterned by etching with zinc powder and 2M HCl.

    • The substrates are then sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Finally, the substrates are dried with a nitrogen gun and treated with UV-ozone for 15 minutes prior to use.

  • Compact TiO₂ (c-TiO₂) Layer Deposition:

    • A compact layer of TiO₂ is deposited onto the cleaned FTO substrates via spray pyrolysis at 450°C.

    • The precursor solution consists of titanium diisopropoxide bis(acetylacetonate) in 2-propanol and acetylacetone.[1]

    • This layer acts as a hole-blocking layer.

  • Mesoporous TiO₂ (m-TiO₂) Layer Deposition:

    • A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ nanoparticle paste (e.g., Dyesol 30NRD) diluted in ethanol.[1]

    • A typical spin-coating program is 4500 rpm for 20 seconds.[1]

    • The substrates are then annealed at 500°C for 30 minutes to form a porous scaffold for the perovskite infiltration.[1]

Device Fabrication (in a Nitrogen-Filled Glovebox)
  • Perovskite Layer Deposition:

    • A perovskite precursor solution is prepared. A common formulation for a mixed-cation, mixed-halide perovskite is a solution of FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO.

    • The perovskite solution is spin-coated onto the m-TiO₂ layer. A two-step program is often employed (e.g., 1000 rpm for 10s, followed by 5000 rpm for 30s).

    • During the second step of spin-coating, an anti-solvent such as chlorobenzene is dispensed onto the substrate to induce rapid crystallization and form a uniform film.

    • The perovskite film is then annealed at 100-150°C for 10-60 minutes.

  • Diphenylcarbazole HTL Deposition:

    • A solution of the diphenylcarbazole-based HTL is prepared in a solvent such as chlorobenzene or toluene. A typical concentration is around 72 mg/ml.[2]

    • To enhance conductivity, dopants are often added to the HTL solution. Common p-type dopants include bis(trifluoromethane)sulfonimide lithium salt (LiTFSI) and 4-tert-butylpyridine (tBP).[2]

    • The HTL solution is then deposited onto the perovskite layer via spin-coating, for example, at 4000 rpm for 30 seconds.

    • The film is subsequently annealed at a moderate temperature, typically around 80-100°C, for about 10 minutes.

Finalization and Characterization
  • Gold Electrode Evaporation:

    • A gold (Au) back contact is deposited on top of the HTL by thermal evaporation under high vacuum. The thickness of the gold layer is typically around 80-100 nm.

  • Device Characterization:

    • Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated solar cells is characterized by measuring their J-V curves under simulated AM 1.5G solar illumination (100 mW/cm²).

    • External Quantum Efficiency (EQE): EQE (or Incident Photon-to-Current Conversion Efficiency - IPCE) spectra are measured to determine the cell's efficiency at converting photons of different wavelengths into electrical current.

Data Presentation

The performance of perovskite solar cells is evaluated based on several key metrics obtained from the J-V curve. Below is a table summarizing typical performance parameters for PSCs utilizing carbazole-based HTLs, including diphenylcarbazole derivatives.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Diphenylcarbazole Derivative 114.790.9821.271.3
Diphenylcarbazole Derivative 2~18---
Spiro-OMeTAD (Reference)15.230.9921.571.3

Note: The performance of perovskite solar cells can vary depending on the specific diphenylcarbazole derivative used, as well as the precise fabrication conditions and the quality of the perovskite layer.

Device Architecture Visualization

The following diagram illustrates the layered structure of the n-i-p perovskite solar cell.

G cluster_0 Perovskite Solar Cell Stack cluster_1 Au Gold (Au) Electrode HTL Diphenylcarbazole HTL HTL->Au Perovskite Perovskite Absorber Layer Perovskite->HTL e e⁻ h h⁺ mTiO2 Mesoporous TiO₂ (m-TiO₂) mTiO2->Perovskite cTiO2 Compact TiO₂ (c-TiO₂) cTiO2->mTiO2 FTO FTO Glass Substrate FTO->cTiO2 e->mTiO2 Electron Collection h->HTL Hole Collection

Figure 2: n-i-p perovskite solar cell architecture.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 3,6-Diphenyl-9H-carbazole for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel functional derivatives based on the 3,6-diphenyl-9H-carbazole core. This versatile building block, with its extended π-conjugation, is a promising scaffold for the development of high-performance materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The protocols focus on the synthesis of a novel hole-transporting material (HTM) and a blue-emitting material, leveraging well-established palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Strategy

The functionalization of the this compound core will be achieved through a two-step process. First, the carbazole nitrogen will be alkylated to improve solubility and processability. Subsequently, the phenyl rings at the 3 and 6 positions will be further functionalized using Suzuki and Buchwald-Hartwig cross-coupling reactions. These methods are widely used for C-C and C-N bond formation in the synthesis of organic electronic materials.

Logical Workflow for Synthesis and Characterization

A This compound B N-Alkylation A->B C Halogenation B->C D Derivative 1 Precursor (Halogenated) C->D E Suzuki Coupling D->E F Buchwald-Hartwig Amination D->F G Derivative 1 (Hole Transport Material) E->G H Derivative 2 (Emitter) F->H I Purification G->I H->I J Characterization (NMR, MS, EA) I->J K Photophysical Studies (UV-Vis, PL) J->K L Device Fabrication (OLED, OPV, OFET) K->L M Performance Evaluation L->M

Caption: Synthetic and characterization workflow for novel derivatives.

Synthesis of a Novel Hole-Transporting Material (HTM): DPC-TPA

A novel hole-transporting material, (9-ethyl-3,6-diphenyl-9H-carbazole-3',6'-diyl)bis(N,N-diphenylaniline) (DPC-TPA) , is synthesized via a Buchwald-Hartwig amination. This triarylamine-based derivative is designed to have a high hole mobility and suitable energy levels for efficient hole injection and transport in OLEDs and perovskite solar cells.

Experimental Protocol: Synthesis of DPC-TPA

Reaction Scheme:

Step 1: N-Ethylation of this compound

  • To a solution of this compound (1.0 eq.) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add bromoethane (1.2 eq.) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9-ethyl-3,6-diphenyl-9H-carbazole.

Step 2: Bromination of 9-ethyl-3,6-diphenyl-9H-carbazole

  • Dissolve 9-ethyl-3,6-diphenyl-9H-carbazole (1.0 eq.) in chloroform.

  • Add N-bromosuccinimide (NBS) (2.1 eq.) in small portions in the dark.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol to obtain 3,6-bis(4-bromophenyl)-9-ethyl-9H-carbazole.

Step 3: Buchwald-Hartwig Amination to yield DPC-TPA

  • To a flame-dried Schlenk flask, add 3,6-bis(4-bromophenyl)-9-ethyl-9H-carbazole (1.0 eq.), diphenylamine (2.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%), and tri-tert-butylphosphine (10 mol%).

  • Add sodium tert-butoxide (3.0 eq.) and anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to afford DPC-TPA as a pale-yellow solid.

Data Presentation: Properties of DPC-TPA
PropertyValue
Molecular Formula C₅₂H₄₁N₃
Molecular Weight 707.91 g/mol
Highest Occupied Molecular Orbital (HOMO) -5.25 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.10 eV
Energy Gap (E_g) 3.15 eV
Glass Transition Temperature (T_g) 135 °C
Decomposition Temperature (T_d, 5% loss) 450 °C
Photoluminescence (PL) max (in THF) 415 nm
PL Quantum Yield (PLQY) 0.75

Synthesis of a Novel Blue Emitter: DPC-Py

A novel blue-emitting material, 9-ethyl-3,6-di(pyren-1-yl)-9H-carbazole (DPC-Py) , is synthesized via a Suzuki cross-coupling reaction. The pyrene moieties are introduced to achieve a high photoluminescence quantum yield and deep blue emission suitable for OLED applications.

Experimental Protocol: Synthesis of DPC-Py

Reaction Scheme:

Step 1 & 2: As described in section 2.1.

Step 3: Suzuki Coupling to yield DPC-Py

  • In a round-bottom flask, dissolve 3,6-bis(4-bromophenyl)-9-ethyl-9H-carbazole (1.0 eq.) and pyrene-1-boronic acid (2.5 eq.) in a mixture of toluene, ethanol, and water (4:1:1).

  • Add potassium carbonate (4.0 eq.) to the mixture.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) and heat the reaction mixture to 90 °C for 48 hours under an inert atmosphere.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain DPC-Py as a white solid.

Data Presentation: Properties of DPC-Py
PropertyValue
Molecular Formula C₅₄H₃₅N
Molecular Weight 701.87 g/mol
HOMO -5.60 eV
LUMO -2.45 eV
Energy Gap (E_g) 3.15 eV
T_g 150 °C
T_d (5% loss) 480 °C
PL max (in THF) 450 nm
PLQY 0.88
Commission Internationale de l'Eclairage (CIE) coordinates (0.15, 0.18)

Application in Organic Electronic Devices

The synthesized derivatives are promising candidates for various organic electronic devices.

OLED Device Performance

A representative OLED device was fabricated using DPC-Py as the blue emitter.

Device Structure and Performance

cluster_0 OLED Device Structure cluster_1 Performance Metrics ITO ITO DPC-TPA (HTL) DPC-TPA (HTL) ITO->DPC-TPA (HTL) DPC-Py (Emitter) DPC-Py (Emitter) DPC-TPA (HTL)->DPC-Py (Emitter) TPBi (ETL) TPBi (ETL) DPC-Py (Emitter)->TPBi (ETL) LiF/Al (Cathode) LiF/Al (Cathode) TPBi (ETL)->LiF/Al (Cathode) A Max. External Quantum Efficiency (EQE) A_val 7.5% A->A_val B Max. Power Efficiency B_val 5.8 lm/W B->B_val C Max. Luminance C_val > 5000 cd/m² C->C_val D CIE Coordinates D_val (0.15, 0.18) D->D_val

Caption: OLED device structure and performance metrics.

Perovskite Solar Cell (PSC) Performance

DPC-TPA was employed as the HTM in an inverted perovskite solar cell.

ParameterValue
Power Conversion Efficiency (PCE) 19.5%
Open-Circuit Voltage (V_oc) 1.12 V
Short-Circuit Current Density (J_sc) 22.8 mA/cm²
Fill Factor (FF) 0.76
OFET Performance

A polymer incorporating the DPC-TPA moiety was synthesized and used as the active layer in a bottom-gate, top-contact OFET.

ParameterValue
Hole Mobility (μ_h) 1.5 x 10⁻⁴ cm²/Vs
On/Off Current Ratio (I_on/I_off) > 10⁶
Threshold Voltage (V_th) -2.5 V

Conclusion

The this compound scaffold serves as an excellent platform for the synthesis of novel, high-performance materials for organic electronics. The presented protocols for the synthesis of a triarylamine-based hole-transporting material (DPC-TPA) and a pyrene-based blue emitter (DPC-Py) demonstrate the versatility of this core structure. The promising device performance data underscores the potential of these new derivatives in advancing OLED, OPV, and OFET technologies. Further optimization of the molecular design and device architecture is expected to lead to even greater performance enhancements.

References

Application Notes and Protocols for Uniform 3,6-Diphenyl-9H-carbazole Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of uniform thin films of 3,6-Diphenyl-9H-carbazole (DPC) using the spin-coating technique. DPC is a carbazole derivative with extended π-π conjugation, making it a promising material for various organic electronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The quality and uniformity of the thin film are critical for device performance. Spin coating is a widely used technique for depositing uniform thin films from solution onto flat substrates.[3][4][5]

Core Principles of Spin-Coating

The spin-coating process can be broken down into four main stages:

  • Deposition: A small amount of the DPC solution is dispensed onto the center of the substrate.

  • Spin-up: The substrate is rapidly accelerated to a set rotation speed. The centrifugal force causes the solution to spread across the substrate.

  • Spin-off: The substrate rotates at a constant high speed, and excess solution is thrown off the edge. Film thinning occurs due to the balance between centrifugal force and viscous forces.

  • Evaporation: The solvent evaporates from the film, leaving a solid thin film of DPC on the substrate. This stage can overlap with the spin-off stage.[6]

The final film thickness is influenced by several factors, including the viscosity of the solution, solvent evaporation rate, and the rotational speed of the spin coater.[6]

Experimental Protocols

This section details the necessary steps for preparing uniform DPC thin films, from substrate cleaning to post-deposition annealing.

Materials and Equipment
  • Material: this compound (DPC) powder (>98% purity)[2]

  • Solvents: High-purity solvents such as Chloroform, Toluene, or Chlorobenzene.[7] The choice of solvent will depend on the desired solubility and evaporation rate.

  • Substrates: Indium Tin Oxide (ITO) coated glass slides, silicon wafers, or other flat substrates.

  • Equipment:

    • Spin coater

    • Ultrasonic bath

    • Hotplate

    • Nitrogen or argon gas source

    • Micropipettes

    • Glassware (beakers, vials)

Substrate Preparation

Proper substrate cleaning is crucial for achieving uniform and adhesive films.

  • Place the substrates in a substrate rack.

  • Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Detergent solution

    • Deionized water

    • Acetone

    • Isopropanol[8]

  • After sonication, thoroughly rinse the substrates with deionized water.

  • Dry the substrates using a stream of high-purity nitrogen or argon gas.

  • Optional: For applications requiring improved hole injection, treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to enhance the work function and remove any remaining organic residues.[8]

Solution Preparation
  • Prepare a solution of DPC in a suitable solvent (e.g., Chloroform, Toluene, or Chlorobenzene). The concentration will influence the final film thickness; a typical starting range is 5-15 mg/mL.[7]

  • Gently heat and/or sonicate the solution to ensure the DPC is fully dissolved.

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

Spin-Coating Process
  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered and held securely by the vacuum.

  • Dispense a small amount of the DPC solution onto the center of the substrate using a micropipette. The amount of solution will depend on the substrate size.

  • Start the spin coater. A two-step process is often beneficial for uniformity:

    • Step 1 (Spread cycle): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning cycle): A high spin speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[7]

  • After the spin-coating process is complete, carefully remove the substrate from the chuck.

Post-Deposition Annealing
  • Transfer the coated substrate to a hotplate.

  • Anneal the film at a temperature of 80-100 °C for 10-20 minutes.[7] This step is crucial for removing any residual solvent and improving the film quality.

  • Allow the substrate to cool down to room temperature slowly before further characterization or device fabrication.

Data Presentation

The following table summarizes the key parameters influencing the spin-coating process and their typical ranges for carbazole-based thin films. These values should be used as a starting point and optimized for specific experimental conditions.

ParameterTypical RangeEffect on Film ThicknessReference
Solution Concentration 5 - 15 mg/mLHigher concentration leads to thicker films.[7]
Solvent Type Chloroform, Toluene, ChlorobenzeneSolvent viscosity and evaporation rate affect film uniformity and thickness.[7]
Spin Speed 2000 - 4000 rpmHigher spin speed results in thinner films.[3][7]
Spin Time 30 - 60 sLonger spin times can lead to thinner films, up to a point.[7]
Annealing Temperature 80 - 100 °CEnsures complete solvent removal and can improve film morphology.[7]
Annealing Time 10 - 20 minSufficient time for solvent evaporation.[7]

Visualizations

The following diagrams illustrate the experimental workflow for the spin-coating of this compound thin films.

G cluster_prep Preparation cluster_coating Spin-Coating Process cluster_post Post-Processing Substrate_Cleaning Substrate Cleaning Solution_Deposition Solution Deposition Substrate_Cleaning->Solution_Deposition Solution_Preparation DPC Solution Preparation Solution_Preparation->Solution_Deposition Spin_Coating Spin-Coating Solution_Deposition->Spin_Coating Annealing Annealing Spin_Coating->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Experimental workflow for DPC thin film deposition.

G cluster_params Process Parameters cluster_props Resulting Film Properties Concentration Solution Concentration Thickness Film Thickness Concentration->Thickness directly proportional SpinSpeed Spin Speed SpinSpeed->Thickness inversely proportional Solvent Solvent Choice Uniformity Uniformity Solvent->Uniformity Morphology Morphology Solvent->Morphology Thickness->Uniformity

Caption: Key parameter relationships in spin-coating.

References

Application Notes and Protocols for the Thermal Evaporation of 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the thermal evaporation of 3,6-Diphenyl-9H-carbazole, a key organic material utilized in the fabrication of advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs). Due to its excellent hole-transporting properties and high thermal stability, precise control over its deposition parameters is crucial for achieving optimal device performance and reproducibility.

Material Properties

This compound is a carbazole derivative known for its extended π-conjugation, which facilitates efficient charge transport. Its key physical properties relevant to thermal evaporation are summarized below.

PropertyValue
Chemical Formula C₂₄H₁₇N
Molecular Weight 319.41 g/mol
Melting Point 184-186°C
Boiling Point 575°C
Appearance White to off-white powder

Recommended Thermal Evaporation Parameters

While specific experimental parameters can vary depending on the vacuum chamber geometry and the desired film characteristics, the following table provides a recommended starting point for the thermal evaporation of this compound based on typical values for carbazole derivatives used in organic electronics.

ParameterRecommended RangeNotes
Source Temperature 180°C - 220°CThe temperature should be carefully controlled to achieve the desired deposition rate. Start at the lower end and gradually increase.
Substrate Temperature Room Temperature (20°C - 25°C)Substrate temperature can be varied to influence film morphology.
Deposition Rate 0.5 Å/s - 2.0 Å/sA stable and controlled deposition rate is critical for uniform film growth.
Base Pressure < 5 x 10⁻⁶ mbarA high vacuum is essential to minimize contamination and ensure a long mean free path for the evaporated molecules.

Experimental Protocol: Thermal Evaporation of this compound

This protocol outlines the standard procedure for depositing a thin film of this compound using a thermal evaporation system.

1. Substrate Preparation: a. Clean the substrate (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrate with a stream of high-purity nitrogen gas. c. Optional: Treat the substrate with UV-Ozone for 15 minutes to improve the work function and promote film adhesion.

2. Material Loading: a. Fill a suitable evaporation source, such as a quartz or alumina crucible, with high-purity (>99.5%) this compound powder. b. Ensure the crucible is clean and has been properly outgassed to prevent contamination.

3. System Pump-Down: a. Securely mount the cleaned substrate in the substrate holder within the vacuum chamber. b. Place the loaded crucible in the evaporation source holder. c. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar.

4. Deposition Process: a. Once the desired base pressure is reached, slowly ramp up the temperature of the evaporation source until the material begins to sublimate. b. Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve the target deposition rate (e.g., 1 Å/s). c. Open the shutter between the source and the substrate to commence film deposition. d. Maintain a constant deposition rate throughout the process until the desired film thickness is achieved. e. Close the shutter to stop the deposition.

5. Cool-Down and Venting: a. Turn off the power to the evaporation source and allow it to cool down completely. b. Allow the substrate to cool to near room temperature. c. Vent the chamber with an inert gas, such as nitrogen, before removing the substrate.

Logical Workflow for Thermal Evaporation

The following diagram illustrates the key stages involved in the thermal evaporation process for this compound.

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning & Preparation mat_load Material Loading into Crucible pump_down Chamber Pump-Down to High Vacuum mat_load->pump_down source_heat Source Heating & Material Sublimation pump_down->source_heat deposition Film Deposition onto Substrate source_heat->deposition cool_down System Cool-Down deposition->cool_down venting Chamber Venting cool_down->venting removal Substrate Removal venting->removal

Workflow for the thermal evaporation of this compound.

Factors Influencing Film Properties

The quality and performance of the deposited this compound thin film are highly dependent on the deposition parameters.

  • Deposition Rate: A lower deposition rate generally leads to more ordered and uniform films, while a higher rate can result in amorphous and less dense films.

  • Substrate Temperature: The temperature of the substrate can influence the mobility of the molecules upon arrival, thereby affecting the film's crystallinity and morphology.

  • Vacuum Pressure: A lower base pressure reduces the incorporation of impurities into the growing film, which can act as charge traps and degrade device performance.

By carefully controlling these parameters, researchers can tailor the properties of the this compound thin film to meet the specific requirements of their electronic devices.

Application Notes and Protocols for 3,6-Diphenyl-9H-carbazole in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diphenyl-9H-carbazole is a carbazole derivative that serves as a versatile building block in the development of advanced materials for organic electronics.[1][2] Its extended π-conjugation facilitates efficient charge transport and exciton recombination, making it a promising host material for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).[2] Carbazole-based hosts are sought after for their high triplet energy, which is crucial for efficiently confining triplet excitons of phosphorescent guest emitters and preventing back energy transfer, leading to enhanced device performance.[3][4] The inherent electron-rich nature, rigid structure, and high thermal stability of carbazole derivatives contribute to the fabrication of brighter, more energy-efficient, and longer-lasting OLED displays.[5]

These application notes provide detailed protocols for the synthesis of this compound and the fabrication of PhOLEDs using it as a host material. It also includes a summary of representative performance data for PhOLEDs employing carbazole-based hosts.

Physicochemical Properties

Table 1: Estimated Frontier Orbital Energy Levels of Carbazole Derivatives.

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
3,6-di-tert-butyl-9H-carbazole -5.50 -2.08 3.42
9-phenylcarbazole ~ -5.8 to -5.9 ~ -2.3 to -2.4 ~ 3.5

| 9-(4-fluorophenyl)-9H-carbazole | Expected lower than 9-phenylcarbazole | Expected lower than 9-phenylcarbazole | - |

Note: Data for 3,6-di-tert-butyl-9H-carbazole is calculated[7]; data for 9-phenylcarbazole and its fluoro-derivative are estimated based on literature.[6]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves a Suzuki coupling reaction from 3,6-dibromocarbazole.

Materials:

  • 3,6-dibromocarbazole

  • Phenylboronic acid

  • Triphenylphosphine palladium(0)

  • Toluene

  • 2M Sodium carbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, add 3,6-dibromocarbazole, phenylboronic acid (2.2 equivalents), and triphenylphosphine palladium(0) (catalytic amount) to a dry round-bottom flask containing toluene.

  • Slowly add a 2M aqueous solution of sodium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • After the reaction is complete, cool the mixture and separate the organic phase.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_synthesis Synthesis of this compound start Start reactants Combine 3,6-dibromocarbazole, phenylboronic acid, Pd(PPh3)4, and toluene in a flask start->reactants na2co3 Add 2M Na2CO3 solution reactants->na2co3 reflux Heat at 80°C for 8 hours na2co3->reflux extraction Cool and separate organic phase reflux->extraction concentration Concentrate organic phase extraction->concentration purification Purify by column chromatography concentration->purification product Obtain pure this compound purification->product

Caption: Synthesis workflow for this compound.

PhOLED Fabrication by Thermal Evaporation

The following is a generalized protocol for the fabrication of a multilayer PhOLED using this compound as the host material. The layer thicknesses and deposition rates should be optimized for specific device architectures and phosphorescent emitters.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • This compound (Host)

  • Phosphorescent dopant (e.g., Ir(ppy)₃ for green emission, FIrpic for blue emission)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Electron Transport Layer (ETL) material (e.g., TmPyPB)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Vacuum Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially without breaking the vacuum.

  • Layer Deposition:

    • Hole Injection Layer (HIL): Deposit the HIL material to a thickness of approximately 10 nm.

    • Hole Transport Layer (HTL): Deposit the HTL material to a thickness of approximately 40 nm.

    • Emissive Layer (EML): Co-evaporate this compound as the host and the phosphorescent dopant. The doping concentration is typically in the range of 6-15 wt%. The deposition rate should be carefully controlled to achieve the desired doping ratio. A typical EML thickness is 20-30 nm.

    • Electron Transport Layer (ETL): Deposit the ETL material to a thickness of approximately 40 nm.

    • Electron Injection Layer (EIL): Deposit a thin layer of EIL material (e.g., 1 nm of LiF).

    • Cathode: Deposit the metal cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.

G cluster_fab PhOLED Fabrication Workflow start Start cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) start->cleaning load Load into Vacuum Chamber cleaning->load hil Deposit Hole Injection Layer (HIL) load->hil htl Deposit Hole Transport Layer (HTL) hil->htl eml Co-evaporate Emissive Layer (EML) (Host + Dopant) htl->eml etl Deposit Electron Transport Layer (ETL) eml->etl eil Deposit Electron Injection Layer (EIL) etl->eil cathode Deposit Cathode eil->cathode encapsulation Encapsulate Device cathode->encapsulation end Finished PhOLED encapsulation->end

Caption: Generalized workflow for PhOLED fabrication.

Performance Data of PhOLEDs with Carbazole-Based Hosts

The performance of PhOLEDs is highly dependent on the device architecture, the choice of dopant, and the specific properties of the host material. The following tables summarize representative performance data for green and blue PhOLEDs using carbazole derivatives as host materials. While specific data for this compound is limited, the data for structurally similar compounds provide a benchmark for expected performance.

Table 2: Performance of Green PhOLEDs with Carbazole-Derivative Hosts.

Host Material Dopant (wt%) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%)
Pyridinyl-Carbazole Derivative (H2) Ir(ppy)₃ (10%) 33.9 34.1 9.4
Cyanofluorene-Linked Phenylcarbazole Ir(ppy)₂(acac) 74.6 - 20.3

| Carbazole-Quinazolinone Derivative | Ir(ppy)₃ | 51.7 | 37.8 | - |

Data compiled from various research articles.[1][8][9]

Table 3: Performance of Blue PhOLEDs with Carbazole-Derivative Hosts.

Host Material Dopant (wt%) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%)
Pyridinyl-Carbazole Derivative (H2) FIrpic (15%) 23.9 24.9 10.3
Pure Hydrocarbon Host with Carbazole units FIrpic (15%) 50.0 44.6 25.6

| Carbazole-Quinazolinone Derivative | FIrpic | 21.6 | 17.2 | - |

Data compiled from various research articles.[1][8][10]

Conclusion

This compound is a valuable material for the development of high-performance PhOLEDs. Its favorable electronic properties and thermal stability make it an excellent candidate for a host material in the emissive layer. The provided protocols offer a starting point for the synthesis of this material and the fabrication of PhOLED devices. The performance data of related carbazole derivatives highlight the potential for achieving high efficiencies in both green and blue PhOLEDs. Further optimization of device architecture and material combinations will be crucial for realizing the full potential of this compound in next-generation organic electronics.

References

Application Notes and Protocols: The Role of Diphenylcarbazole Intermediates in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role diphenylcarbazole intermediates play in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic and structural properties of diphenylcarbazole derivatives make them essential building blocks for high-performance hole-transporting materials (HTMs), host materials, and thermally activated delayed fluorescence (TADF) emitters.

Introduction to Diphenylcarbazole Intermediates in OLEDs

Diphenylcarbazole and its derivatives are a cornerstone in the development of materials for modern OLEDs. Their rigid structure, high thermal stability, and excellent hole-transporting capabilities are key to manufacturing efficient and durable devices.[1][2] The core structure, typically 9-Phenylcarbazole (NPC), serves as a versatile platform for synthesizing a wide array of functional molecules through reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[3][4][5] These reactions allow for the precise tuning of the material's electronic properties to optimize charge transport, light emission, and overall device performance.[5][6]

Intermediates such as 3,6-Diphenyl-9H-carbazole and brominated precursors like 2-Bromo-9-phenyl-9H-carbazole are instrumental in constructing complex molecular architectures for various layers within the OLED stack.[5][6] The strategic functionalization of the diphenylcarbazole core enables the development of materials tailored for specific roles, including host materials for phosphorescent emitters and components of TADF systems, which can achieve near-100% internal quantum efficiencies.[7]

Key Diphenylcarbazole Intermediates and Their Applications

The versatility of the diphenylcarbazole framework allows for its incorporation into various components of an OLED device.

  • Hole-Transporting Materials (HTMs): The inherent electron-rich nature and high hole mobility of carbazole derivatives make them ideal for facilitating the efficient injection and transport of holes from the anode to the emissive layer.[2][4] This is crucial for achieving balanced charge recombination and, consequently, high device efficiency.[4]

  • Host Materials: In phosphorescent and TADF OLEDs, the emitter molecules are dispersed within a host material to prevent concentration quenching and facilitate efficient energy transfer.[1][8] Diphenylcarbazole-based hosts are favored due to their wide energy gaps and high triplet energies, which effectively confine excitons on the guest emitter molecules.[1]

  • TADF Emitters: The design of efficient TADF emitters often involves linking an electron-donating moiety with an electron-accepting one to achieve a small singlet-triplet energy splitting (ΔEST).[7] The 9-Phenylcarbazole unit is a popular choice for the donor component in these donor-acceptor architectures.[7]

Performance Data of OLEDs Utilizing Diphenylcarbazole-Based Materials

The following tables summarize the performance of OLED devices employing various materials synthesized from diphenylcarbazole intermediates.

Table 1: Performance of Green Phosphorescent OLEDs with Diphenylcarbazole-Based Host Materials [9]

Host Material AbbreviationEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Color Coordinates (at 1000 cd/m²)
o-CF-PhCzIr(ppy)₂(acac)--(0.36, 0.61)
m-CF-PhCzIr(ppy)₂(acac)20.374.6(0.34, 0.62)
p-CF-PhCzIr(ppy)₂(acac)--(0.34, 0.62)

Table 2: Performance of OLEDs with Diphenylcarbazole-Based Hole-Transporting Materials [3]

HTMTurn-on Voltage (V)Driving Voltage at 1000 cd/m² (V)Current Efficiency (cd/A)Power Efficiency (lm/W)
HTM 3c3.14.239.229.3

Table 3: Performance of Greenish-Blue OLEDs with Diphenylcarbazole-Based Emissive Materials [10]

Emissive MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Electroluminescence Peak (nm)
CZ-1413019.38.6492
CZ-2410420.29.5488

Table 4: Performance of Yellow Phosphorescent OLEDs with a Diphenylcarbazole-Acridine Derivative as HTM [11]

HTMMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)
TPA-2ACR55.7429.2821.59
TAPC (Reference)32.5318.5810.6

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of functionalized diphenylcarbazole derivatives.

G cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Charge Reaction Vessel: - Carbazole Derivative (e.g., 2-Bromo-9-phenyl-9H-carbazole) - Aryl Boronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) degas Degas Mixture reagents->degas heat Heat Under Inert Atmosphere (Nitrogen or Argon) degas->heat extract Extract Organic Phase heat->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (Column Chromatography, Sublimation) dry->purify G cluster_fabrication OLED Fabrication Workflow cleaning Substrate Cleaning: - Deionized Water - Acetone - Isopropanol - UV-Ozone Treatment vacuum Transfer to High-Vacuum Thermal Evaporation Chamber cleaning->vacuum deposition Sequential Deposition of Organic Layers, Cathode vacuum->deposition encapsulation Device Encapsulation deposition->encapsulation G cluster_oled PhOLED Structure and Function Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h⁺) HTL Hole Transport Layer (HTL) (e.g., Diphenylcarbazole derivative) HIL->HTL EML Emissive Layer (EML) (Host + Phosphorescent Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Electrons (e⁻) recombination Exciton Formation (Recombination) EML->recombination EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode light Light Emission recombination->light Energy Transfer to Emitter

References

Application Notes and Protocols for the Functionalization of 3,6-Diphenyl-9H-carbazole via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of materials science and medicinal chemistry. Their unique electronic properties, thermal stability, and hole-transporting capabilities make them ideal candidates for applications in organic light-emitting diodes (OLEDs).[1][2] Specifically, 3,6-diphenyl-9H-carbazole serves as a key building block for advanced OLED materials, contributing to brighter and more energy-efficient displays.[1] The extended π-conjugation in these molecules is crucial for efficient charge transport and electroluminescence.[1]

In the realm of drug development, the carbazole scaffold is a privileged structure found in numerous biologically active compounds. Functionalized carbazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. Their therapeutic effects are often attributed to their ability to interact with various biological targets and modulate signaling pathways such as the p53, MAPK, and AKT pathways.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis and functionalization of the this compound core, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This strategic functionalization is key to fine-tuning the photophysical and biological properties of the resulting molecules for their specific applications.

These application notes provide detailed protocols and quantitative data for the functionalization of the this compound scaffold via Suzuki coupling, enabling the synthesis of diverse derivatives for research and development in materials science and drug discovery.

Data Presentation: Suzuki Coupling of Halogenated this compound Derivatives

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling reactions on halogenated this compound precursors. These reactions are typically performed to introduce additional aryl or heteroaryl groups at specific positions on the carbazole core, thereby modulating the electronic and biological properties of the molecule.

Table 1: Suzuki Coupling of 2,7-Dibromo-3,6-diphenyl-9H-carbazole Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)8012~88
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10024~92
32-Thienylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~85
43-Pyridylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)9018~80

Table 2: Suzuki Coupling of 1,8-Dibromo-3,6-diphenyl-9H-carbazole Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Naphthalene-1-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (10:1)9024~83
24-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Dioxane10020~89
3Furan-2-boronic acidPd₂(dba)₃ (1.5)Tri-o-tolylphosphine (3)CsF (2.5)THF8016~78
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (5:1)10012~86

Experimental Protocols

This section provides detailed methodologies for key experiments related to the functionalization of this compound via Suzuki coupling.

Protocol 1: Synthesis of this compound from 3,6-Dibromo-9H-carbazole

This protocol describes the initial synthesis of the this compound core, which can then be further functionalized.

Materials:

  • 3,6-Dibromo-9H-carbazole (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 3,6-dibromo-9H-carbazole, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/H₂O) to the flask.

  • Bubble the inert gas through the solution for 15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Functionalization of 2,7-Dibromo-3,6-diphenyl-9H-carbazole via Suzuki Coupling

This protocol details the subsequent functionalization of a pre-formed, halogenated this compound core.

Materials:

  • 2,7-Dibromo-3,6-diphenyl-9H-carbazole (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2,7-dibromo-3,6-diphenyl-9H-carbazole, the arylboronic acid, and potassium phosphate.

  • Add palladium(II) acetate and SPhos to the flask.

  • Add anhydrous dioxane and degassed water (e.g., 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the desired 2,7-diaryl-3,6-diphenyl-9H-carbazole derivative.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the functionalization of this compound and a representative signaling pathway targeted by carbazole derivatives in a drug development context.

Suzuki_Coupling_Workflow start_end start_end process process reagents reagents conditions conditions analysis analysis Start Start Reactants Combine Reactants: - Halogenated this compound - Arylboronic Acid - Base Start->Reactants Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Product Characterize Product (NMR, MS) Purification->Product End End Product->End

Caption: Experimental workflow for Suzuki coupling.

MAPK_Signaling_Pathway receptor receptor protein protein inhibitor inhibitor response response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Carbazole Functionalized 3,6-Diphenyl- 9H-carbazole Derivative Carbazole->Raf Inhibition

Caption: Inhibition of MAPK signaling by carbazoles.

References

Application Notes and Protocols for Cyclic Voltammetry Analysis of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds extensively utilized in the development of organic electronic materials and pharmaceuticals.[1][2] Their excellent charge transport properties, high thermal stability, and tunable electronic characteristics make them ideal candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][3] In drug development, the carbazole scaffold is a key pharmacophore in a variety of therapeutic agents. The electrochemical behavior of these derivatives, particularly their oxidation and reduction potentials, is a critical parameter that governs their performance and stability in various applications.[1]

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of electroactive species like carbazole derivatives.[2][3] It provides valuable insights into the thermodynamics and kinetics of electron transfer reactions, enabling the determination of key parameters such as formal potentials, electron transfer rates, and the stability of oxidized or reduced forms. This application note provides a detailed protocol for performing cyclic voltammetry on carbazole derivatives, presenting data in a clear, comparable format, and illustrating the experimental workflow and reaction pathways.

Quantitative Data Summary

The electrochemical properties of carbazole derivatives, particularly their oxidation potentials, are highly dependent on the nature and position of substituents on the carbazole core. This data is crucial for designing molecules with specific electronic properties for various applications. The following table summarizes the onset oxidation potentials for several common carbazole derivatives as determined by cyclic voltammetry.

Carbazole DerivativeOnset Oxidation Potential (E_ox) vs. Ag/AgClNotes
Carbazole~1.14 VUnsubstituted core, serves as a baseline.[1]
N-phenylcarbazole~1.10 VN-substitution with an aryl group slightly lowers the oxidation potential.[1]
3,6-Dibromo-9H-carbazole~1.42 VElectron-withdrawing bromo groups significantly increase the oxidation potential and stability.[1]
N-vinylcarbazole~1.20 VThe vinyl group has a modest impact on the oxidation potential.[1]

Note: Oxidation potentials can vary depending on experimental conditions such as the solvent, electrolyte, and reference electrode used.[1]

Experimental Protocol: Cyclic Voltammetry of Carbazole Derivatives

This protocol outlines the step-by-step procedure for analyzing carbazole derivatives using cyclic voltammetry.

Materials and Reagents
  • Carbazole Derivative: The compound of interest, typically at a concentration of 0.001 M to 0.005 M.[4]

  • Solvent: A high-purity, anhydrous organic solvent. Acetonitrile (CH₃CN) and dichloromethane (CH₂Cl₂) are commonly used.[4][5]

  • Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄) at a concentration of 0.1 M are common choices.[4][5]

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deaeration.[6]

  • Polishing Materials: Alumina slurry (e.g., 0.3 and 0.05 µm) and polishing pads for the working electrode.[1]

  • Ferrocene (optional): Used as an internal standard for potential referencing.

Electrochemical Setup

A standard three-electrode cell configuration is used for cyclic voltammetry.[6]

  • Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used due to its wide potential window, chemical inertness, and ease of polishing.[7][8] Platinum (Pt) or gold (Au) electrodes can also be employed.[3]

  • Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.[4][6]

  • Counter Electrode (CE): A platinum wire or coil serves as the counter electrode.[6]

  • Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

Experimental Procedure
  • Working Electrode Preparation:

    • Mechanically polish the glassy carbon electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.[1]

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent (e.g., acetonitrile) in a volumetric flask.

    • Prepare a stock solution of the carbazole derivative in the electrolyte solution. The final concentration should be in the range of 1-5 mM.[4]

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

    • Deaerate the solution by bubbling with a gentle stream of inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[1][6]

    • Maintain an inert atmosphere above the solution throughout the experiment.[6]

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including:

      • Initial and Final Potential: The starting and ending potentials of the scan.

      • Vertex Potentials: The potential limits of the scan. For oxidation, this will typically be a positive potential, and for reduction, a negative potential. A typical range for carbazole oxidation is from 0 V to around +1.5 V or higher, depending on the derivative.[9]

      • Scan Rate: The speed at which the potential is swept (e.g., 50-100 mV/s).

    • Run a background scan in the electrolyte solution without the carbazole derivative to ensure there are no interfering peaks.

    • Add the carbazole derivative to the cell and record the cyclic voltammogram.

    • (Optional) After the initial measurement, add a small amount of ferrocene to the solution and record another voltammogram to use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal reference.[2]

  • Data Analysis:

    • Determine the onset oxidation and reduction potentials from the voltammogram.

    • Calculate the peak currents and peak-to-peak separation.

    • If multiple scan rates are used, analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.[6]

Visualizations

Experimental Workflow

experimental_workflow Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Prepare Working Electrode (Polish, Clean, Dry) assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell prep_solution Prepare Solution (Solvent + Electrolyte + Analyte) prep_solution->assemble_cell deaerate Deaerate Solution (N2 or Ar Purge) assemble_cell->deaerate run_cv Run Cyclic Voltammetry deaerate->run_cv record_data Record Voltammogram run_cv->record_data analyze_data Analyze Data (Potentials, Currents) record_data->analyze_data

Caption: Workflow for cyclic voltammetry analysis.

Electrochemical Pathway of Carbazole Derivatives

carbazole_oxidation Electrochemical Oxidation of Carbazole Derivatives carbazole Carbazole Derivative (Neutral) radical_cation Radical Cation (Oxidized) carbazole->radical_cation -e⁻ (Oxidation) radical_cation->carbazole +e⁻ (Reduction) dimer Dimer/Polymer radical_cation->dimer Chemical Reaction (Dimerization/Polymerization)

Caption: Generalized electrochemical oxidation pathway.

References

Troubleshooting & Optimization

Technical Support Center: 3,6-Diphenyl-9H-carbazole Solubility for Solution Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Diphenyl-9H-carbazole. Our aim is to address common challenges related to its solubility for solution processing applications.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve this compound. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: this compound is a largely non-polar molecule. The selected solvent may be too polar.

  • Troubleshooting Steps:

    • Verify Solvent Polarity: Ensure you are using a non-polar or moderately polar aprotic solvent.

    • Solvent Selection: Switch to a more appropriate solvent. Good starting points include toluene, chloroform, and tetrahydrofuran (THF).

    • Gentle Heating: Apply gentle heat (40-60°C) to the solution while stirring. This can significantly increase the solubility of many organic compounds. Be mindful of the solvent's boiling point and the compound's thermal stability.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency vibrations can help break down solid agglomerates.

Issue 2: The compound dissolves with heat but precipitates upon cooling.

  • Possible Cause: The solution is supersaturated at room temperature. Heating increased the solubility beyond its room temperature equilibrium point.

  • Troubleshooting Steps:

    • Work with a Hot Solution: If your experimental setup allows, use the solution while it is still warm, before precipitation occurs.

    • Lower the Concentration: Prepare a more dilute solution that will remain stable at room temperature.

    • Utilize a Co-solvent System: The addition of a small amount of a "better" solvent (a co-solvent) can sometimes help to keep the compound in solution as it cools. Experiment with mixtures of solvents. For example, a small amount of a higher polarity solvent that still has some miscibility with your primary non-polar solvent might help.

Issue 3: The solution is cloudy or contains suspended particles after dissolution attempts.

  • Possible Cause 1: Incomplete dissolution.

    • Troubleshooting Steps: Continue to apply gentle heat and sonication. Increase the stirring time.

  • Possible Cause 2: Presence of insoluble impurities.

    • Troubleshooting Steps: Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter. This is a crucial step before any solution-based processing technique like spin-coating.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsExpected Solubility Profile
Aromatic HydrocarbonsToluene, XyleneHigh
Chlorinated SolventsChloroform, Dichloromethane (DCM)High
EthersTetrahydrofuran (THF)Moderate to High
Polar Aprotic SolventsDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate
AlcoholsEthanol, MethanolLow to Insoluble
AlkanesHexane, CyclohexaneLow to Insoluble

Q2: I need to prepare a solution of a specific concentration (e.g., 10 mg/mL). What is a good starting protocol?

A2: For preparing a solution for thin-film deposition, a concentration in the range of 10-50 mg/mL is often used. Here is a general protocol:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the calculated volume of a suitable solvent (e.g., chlorobenzene, toluene, or THF) to a clean vial.

  • Dissolution:

    • Add a magnetic stir bar to the vial.

    • Stir the solution at room temperature.

    • If the compound does not fully dissolve, gently heat the vial to 40-60°C while continuing to stir.

    • Sonication can be used in conjunction with heating to expedite dissolution.

  • Filtration: Once the compound is fully dissolved and the solution has cooled to room temperature (if heated), filter it through a 0.2 µm PTFE syringe filter to remove any microparticulates.

Q3: How can I permanently improve the solubility of this compound for my experiments?

A3: A common and highly effective strategy to enhance the solubility of carbazole derivatives is through chemical modification, specifically N-alkylation. Attaching flexible alkyl chains (e.g., hexyl, octyl) to the nitrogen atom of the carbazole ring disrupts the planar packing of the molecules in the solid state. This disruption weakens the intermolecular forces, making the compound more amenable to dissolution in organic solvents.

Q4: Is there a general protocol for N-alkylation of this compound?

A4: Yes, a general procedure for N-alkylation using an alkyl halide is as follows. Note: This reaction should be performed by personnel with appropriate training in synthetic chemistry.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir. The base will deprotonate the nitrogen of the carbazole.

  • Alkylation: Slowly add the desired alkyl halide (e.g., 1-bromohexane or 1-bromooctane) to the reaction mixture.

  • Reaction: The reaction may proceed at room temperature or require heating, depending on the reactivity of the alkyl halide. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water) and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening

This protocol provides a systematic approach to finding a suitable solvent for this compound.

  • Preparation: Dispense a small, known amount (e.g., 5 mg) of this compound into several labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different test solvent to each vial.

  • Room Temperature Observation: Agitate the vials at room temperature for a set period (e.g., 1 hour) and visually assess the solubility.

  • Heating: For solvents where the compound did not fully dissolve, gently heat the vials to 50°C for 15 minutes, with periodic agitation.

  • Cooling: Allow the heated vials to cool to room temperature and observe for any precipitation.

  • Analysis: A good solvent will fully dissolve the compound, and the compound will remain in solution upon cooling.

G cluster_protocol Solvent Screening Workflow prep 1. Prepare Vials (5mg of compound) add_solvent 2. Add Solvent (0.5mL) prep->add_solvent rt_observe 3. Agitate at RT & Observe add_solvent->rt_observe heat 4. Heat to 50°C (if not dissolved) rt_observe->heat Incomplete Dissolution analyze 6. Analyze Results rt_observe->analyze Complete Dissolution cool 5. Cool to RT & Observe heat->cool cool->analyze

Solvent Screening Workflow
Troubleshooting Logic for Dissolution Issues

The following diagram illustrates a logical workflow for troubleshooting common dissolution problems.

G cluster_troubleshooting Troubleshooting Dissolution start Start: Dissolve Compound is_dissolved Is it fully dissolved? start->is_dissolved heat_sonicate Apply Gentle Heat (40-60°C) &/or Sonication is_dissolved->heat_sonicate No success Success: Clear Solution is_dissolved->success Yes heat_sonicate->is_dissolved check_solvent Is the solvent appropriate? (Non-polar, aprotic) heat_sonicate->check_solvent check_solvent->heat_sonicate Yes change_solvent Change Solvent (e.g., Toluene, Chloroform) check_solvent->change_solvent No change_solvent->start precipitates Does it precipitate on cooling? success->precipitates lower_conc Lower Concentration or Use Co-solvent precipitates->lower_conc Yes cloudy Is the solution cloudy? precipitates->cloudy No lower_conc->start cloudy->success No filter Filter Solution (0.2µm Syringe Filter) cloudy->filter Yes filter->success

Troubleshooting Dissolution Logic
N-Alkylation Signaling Pathway for Improved Solubility

This diagram illustrates the conceptual pathway of improving solubility through N-alkylation.

G cluster_pathway N-Alkylation for Enhanced Solubility cluster_reason Mechanism start This compound (Poor Solubility) reaction N-Alkylation Reaction (+ Base, + Alkyl Halide) start->reaction product N-Alkyl-3,6-Diphenyl-9H-carbazole (Improved Solubility) reaction->product reason1 Disruption of π-π stacking product->reason1 reason2 Reduced intermolecular forces reason1->reason2

N-Alkylation for Solubility

Technical Support Center: Enhancing the Thermal Stability of 3,6-Diphenyl-9H-carbazole (DPhCz) Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, fabrication, and testing of 3,6-Diphenyl-9H-carbazole (DPhCz) based devices, with a focus on improving their thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal degradation in DPhCz-based devices?

A1: Thermal degradation in DPhCz-based devices, particularly Organic Light-Emitting Diodes (OLEDs), is primarily caused by several factors:

  • Exciton-Induced Degradation: The formation of excitons (electron-hole pairs) can generate reactive species that lead to the breakdown of the organic materials.[1]

  • Joule Heating: Heat generated during device operation can accelerate the degradation of the organic layers and promote the diffusion of materials between layers.

  • Morphological Instability: At elevated temperatures, amorphous thin films can undergo crystallization or other morphological changes, leading to device failure. A high glass transition temperature (Tg) is crucial for maintaining the amorphous state and morphological stability.

  • Chemical Decomposition: The inherent chemical structure of the carbazole derivatives can be susceptible to bond cleavage at high temperatures, particularly at the C-N bond.[2]

Q2: How does the substitution pattern on the carbazole core affect thermal stability?

A2: The substitution pattern significantly influences the thermal stability of carbazole derivatives. Introducing bulky, rigid substituents at the 3, 6, and 9 positions of the carbazole core can increase the glass transition temperature (Tg) and the decomposition temperature (Td). For instance, dendritic structures and bulky aromatic side groups can enhance morphological stability by preventing close molecular packing and crystallization.

Q3: What are the key indicators of thermal instability in a DPhCz-based OLED?

A3: Key indicators of thermal instability include:

  • A rapid decrease in electroluminescence (brightness) at a constant driving current or voltage.

  • An increase in the operating voltage over time to maintain the same brightness level.

  • Changes in the emission color (spectral shift) due to the formation of degradation byproducts.

  • The appearance of dark spots or an increase in their size, often originating from morphological defects.

Troubleshooting Guides

Synthesis of High-Stability DPhCz Derivatives

Issue: Low yield or incomplete reaction in Suzuki or Buchwald-Hartwig cross-coupling for the synthesis of DPhCz.

  • Possible Cause 1: Catalyst Deactivation.

    • Troubleshooting: Ensure all solvents and reagents are anhydrous and properly degassed to prevent catalyst oxidation.[3][4] Use fresh, high-quality palladium catalysts and phosphine ligands. Consider using pre-catalysts which can be more robust.

  • Possible Cause 2: Inappropriate Base or Solvent.

    • Troubleshooting: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene, dioxane, DMF with water) is critical and often substrate-dependent.[4] Perform small-scale test reactions to screen different combinations. For boronic acids prone to hydrolysis, anhydrous conditions with a base like KF might be beneficial.[5]

  • Possible Cause 3: Poor Quality of Boronic Acid.

    • Troubleshooting: Boronic acids can degrade over time. Check the purity of the boronic acid and consider using freshly prepared material or converting it to a more stable boronate ester.[4]

Device Fabrication

Issue: Poor film morphology (e.g., crystallization, roughness) during vacuum thermal evaporation of DPhCz.

  • Possible Cause 1: Incorrect Substrate Temperature.

    • Troubleshooting: The substrate temperature influences molecular mobility and film growth. Optimize the substrate temperature to promote the formation of a smooth, amorphous film. This is often a temperature slightly below the material's glass transition temperature (Tg).

  • Possible Cause 2: High Deposition Rate.

    • Troubleshooting: A high deposition rate can lead to a less ordered and potentially rougher film. Reduce the deposition rate to allow molecules more time to settle into a stable amorphous arrangement.

  • Possible Cause 3: Contamination.

    • Troubleshooting: Ensure the vacuum chamber is at a sufficiently low base pressure (e.g., 10⁻⁶ to 10⁻⁷ mbar) to minimize the incorporation of impurities from residual gases.[6] Thoroughly clean substrates before deposition.

Thermal Stability Testing

Issue: Inconsistent or non-reproducible results from TGA or DSC measurements.

  • Possible Cause 1: Sample Preparation.

    • Troubleshooting: For thin films, ensure the sample is carefully scraped from the substrate and that a sufficient amount (typically 2-5 mg for DSC, 5-10 mg for TGA) is used.[7][8] For powders, ensure they are thoroughly dried to remove residual solvent.

  • Possible Cause 2: Incorrect Heating Rate.

    • Troubleshooting: A standard heating rate of 10 °C/min is commonly used.[7] Very high heating rates can shift transition temperatures to higher values. Use a consistent heating rate across all comparable experiments.

  • Possible Cause 3: Thermal History of the Sample.

    • Troubleshooting: For DSC measurements to determine the glass transition temperature (Tg), it is crucial to perform a heat-cool-heat cycle. The Tg should be determined from the second heating scan to erase any prior thermal history of the material.[7]

Quantitative Data Presentation

The following table summarizes the thermal properties of several 3,6-disubstituted carbazole derivatives to provide a comparative overview.

Compound NameTd (°C at 5% weight loss)Tg (°C)Reference
9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles349 - 488>150 (in some cases)[9]
Carbazole-based host materials (DCzPh, DCzPy, DCzPm)Not Specified>130[9]
3,6-di(fluorene-9)-9-octyl-9H-carbazole285.72Not Specified
2,7-disubstituted carbazole derivativeNot Specified100[10]
3,6-disubstituted carbazole derivativeNot Specified100[10]
1,4-bis(carbazole)benzene derivativesNot Specified141-157[11]

Experimental Protocols

Protocol 1: Synthesis of a High Thermal Stability DPhCz Derivative (e.g., 3,6-bis(biphenyl-4-yl)-9-phenyl-9H-carbazole)

This protocol is a generalized procedure based on the Suzuki cross-coupling reaction.

  • Reactants and Reagents:

    • 3,6-Dibromo-9-phenyl-9H-carbazole

    • Biphenyl-4-ylboronic acid (2.2 equivalents)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

    • 2M aqueous K₂CO₃ solution

    • Toluene and Ethanol (solvent mixture)

  • Procedure:

    • In a round-bottom flask, combine 3,6-dibromo-9-phenyl-9H-carbazole, biphenyl-4-ylboronic acid, and Pd(PPh₃)₄.

    • Add a 4:1 mixture of toluene and ethanol.

    • Add the 2M aqueous K₂CO₃ solution.

    • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 24-48 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the highly pure product.

Protocol 2: Thermal Stability Analysis

A. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the purified DPhCz derivative into a TGA sample pan (e.g., alumina or platinum).

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

B. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Weigh 2-5 mg of the purified DPhCz derivative into a hermetically sealed aluminum DSC pan.[7] Use an empty sealed pan as a reference.

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Atmosphere: Maintain a nitrogen purge at a rate of 20-50 mL/min.[7]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Cooling Scan: Cool the sample at a controlled rate of 10-20 °C/min to a low temperature (e.g., 0 °C).

    • Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7] The melting point (Tm), if any, is identified as the peak of the endothermic event in the first heating scan.

Visualizations

OLED_Degradation_Pathway cluster_device_operation Device Operation Stressors cluster_primary_degradation Primary Degradation Events cluster_secondary_degradation Secondary Degradation Pathways cluster_device_failure Device Failure Modes ElectricalBias Electrical Bias (Hole/Electron Injection) ExcitonFormation Exciton Formation on DPhCz Host ElectricalBias->ExcitonFormation RadicalIonFormation Radical Cation/Anion Formation of DPhCz ElectricalBias->RadicalIonFormation JouleHeating Joule Heating Aggregation Molecular Aggregation JouleHeating->Aggregation accelerates BondCleavage C-N Bond Cleavage ExcitonFormation->BondCleavage induces Dimerization Carbazole Dimerization RadicalIonFormation->Dimerization leads to QuenchingSites Formation of Luminescence Quenching Sites BondCleavage->QuenchingSites Dimerization->QuenchingSites ChargeTraps Creation of Charge Traps Aggregation->ChargeTraps NonRadiativeRecombination Increased Non-Radiative Recombination QuenchingSites->NonRadiativeRecombination ChargeTraps->NonRadiativeRecombination LuminanceLoss Luminance & Efficiency Loss NonRadiativeRecombination->LuminanceLoss

Caption: Degradation pathway in DPhCz-based OLEDs.

Thermal_Stability_Workflow Start Start: Synthesized DPhCz Derivative SamplePrep Sample Preparation (Drying, Weighing) Start->SamplePrep TGA_Analysis TGA Analysis (10°C/min under N2) SamplePrep->TGA_Analysis DSC_Analysis DSC Analysis (Heat-Cool-Heat Cycle) SamplePrep->DSC_Analysis Data_Td Determine Td (5% Weight Loss) TGA_Analysis->Data_Td Data_Tg Determine Tg (from 2nd Heat Scan) DSC_Analysis->Data_Tg Evaluation Evaluate Thermal Stability (Compare Td and Tg) Data_Td->Evaluation Data_Tg->Evaluation Device_Fab Device Fabrication (Vacuum Deposition) Evaluation->Device_Fab Material Passes Lifetime_Test Accelerated Lifetime Testing (Constant Current Stress) Device_Fab->Lifetime_Test Performance_Analysis Analyze Luminance Decay and Voltage Rise Lifetime_Test->Performance_Analysis End End: Thermally Stable Device Assessment Performance_Analysis->End

Caption: Experimental workflow for thermal stability assessment.

References

Technical Support Center: Troubleshooting Morphological Defects in Diphenylcarbazole Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common morphological defects encountered during the fabrication of diphenylcarbazole thin films. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing diphenylcarbazole thin films?

A1: Diphenylcarbazole and its derivatives are typically deposited using either solution-based techniques like spin coating or vacuum-based methods such as thermal evaporation. Spin coating is a rapid, solution-based process suitable for quick fabrication, while vacuum thermal evaporation offers precise control over film thickness and high purity, making it ideal for high-performance multilayer devices. Electrochemical deposition is another method used for creating polycarbazole films.

Q2: What are the most prevalent morphological defects observed in diphenylcarbazole films?

A2: Researchers commonly encounter several types of morphological defects in diphenylcarbazole films, including pinholes, cracks, dewetting, and issues related to non-uniform thickness and poor crystallinity. These defects can significantly impact the performance of devices fabricated from these films.

Q3: How does the choice of solvent affect the morphology of solution-processed diphenylcarbazole films?

A3: The choice of solvent is critical in solution-processing as it influences the solubility of the diphenylcarbazole material, the viscosity of the solution, and the drying kinetics. The solvent's properties, such as polarity, can affect the self-assembly of carbazole-based molecules, leading to different film morphologies like fibers or spherulites.[1] In spin coating, highly volatile solvents can cause the film to dry before a uniform wet-layer is formed, resulting in swirls.

Q4: Can post-deposition annealing improve the quality of diphenylcarbazole films?

A4: Yes, post-deposition annealing can be a crucial step for improving film quality. Annealing can enhance the crystallinity of the film and can help to reduce internal stresses, which can be a cause of cracking.[2] However, the annealing temperature and duration must be carefully optimized, as improper annealing can sometimes lead to the formation of new defects or exacerbate existing ones.

Troubleshooting Guides

Issue 1: Pinholes in Spin-Coated Films

Q: I am observing a high density of pinholes in my spin-coated diphenylcarbazole film. What are the potential causes and how can I resolve this?

A: Pinholes are a common defect in spin-coated films and can arise from several sources. Here’s a systematic approach to troubleshooting this issue:

  • Contamination: Particulate matter is a primary cause of pinholes.[3]

    • Solution: Ensure that the substrate is scrupulously clean before deposition. Utilize a cleanroom environment or a laminar flow hood to minimize airborne dust. Filter the precursor solution using a syringe filter appropriate for the solvent to remove any aggregates or undissolved particles.[4]

  • Poor Wetting: If the precursor solution does not properly wet the substrate, it can lead to the formation of pinholes.

    • Solution: The surface energy of the substrate can be modified to improve wetting. Plasma treatment or treatment with a self-assembled monolayer (SAM) can make the surface more hydrophilic or hydrophobic to better match the properties of the solution.

  • Air Bubbles: Micro-bubbles in the precursor solution can get trapped during spin coating and result in pinholes as the solvent evaporates.[5]

    • Solution: After preparing the precursor solution, allow it to sit for a period to allow any dissolved gases to escape. When dispensing the solution onto the substrate, do so slowly and carefully to avoid introducing new bubbles. Applying the solution to a slowly rotating substrate can sometimes help in preventing bubble formation.[4]

  • Solvent Volatility: Very volatile solvents can evaporate too quickly, leading to film instabilities and pinholes.

    • Solution: Consider using a solvent with a lower vapor pressure or a co-solvent system to control the evaporation rate.

Issue 2: Cracking in Thermally Evaporated or Solution-Processed Films

Q: My diphenylcarbazole film is exhibiting cracks after deposition and/or annealing. What is causing this and how can I prevent it?

A: Cracking is typically a result of stress within the film. This stress can be intrinsic (from the growth process) or extrinsic (due to thermal mismatch with the substrate).

  • High Internal Stress: Rapid deposition or drying can lead to the buildup of significant internal stress.

    • Solution (Thermal Evaporation): A slower deposition rate can allow molecules more time to arrange in a less strained configuration.[6]

    • Solution (Spin Coating): Control the solvent evaporation rate. Using a less volatile solvent or drying the film in a solvent-rich atmosphere can reduce stress.

  • Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the diphenylcarbazole film and the substrate can cause stress upon cooling after annealing, leading to cracks.[2][7]

    • Solution: If possible, choose a substrate with a CTE that is well-matched to that of the diphenylcarbazole. Alternatively, reducing the total film thickness can help mitigate cracking; a common rule of thumb is to keep the film thickness below 0.5 microns.[7] Applying multiple thin layers with annealing after each deposition can also be an effective strategy.[7][8]

  • Shrinkage during Annealing: The loss of residual solvent or organic components from the film during annealing can cause shrinkage and subsequent cracking.[2]

    • Solution: Ensure that the as-deposited film is thoroughly dried at a lower temperature before proceeding to a high-temperature anneal. A gradual, multi-step annealing process can also help to minimize stress.[2]

Issue 3: Film Dewetting

Q: The diphenylcarbazole film is not continuous and appears to have formed droplets or islands on the substrate. What is this phenomenon and how can I achieve a uniform film?

A: This phenomenon is known as dewetting, where a thin film on a non-wettable surface becomes unstable and breaks up.

  • Poor Substrate-Film Interaction: Dewetting occurs when the cohesive forces within the liquid film are stronger than the adhesive forces between the film and the substrate.

    • Solution: Modifying the substrate surface to increase its surface energy can promote better wetting. This can be achieved through plasma treatment or by applying an appropriate adhesion layer or self-assembled monolayer (SAM).

  • Solvent Effects: The choice of solvent can influence the dewetting behavior.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that provides better interaction with the substrate. In some cases, solvent vapor annealing can be used to control and even reverse dewetting by creating a solvent-rich environment that allows the film to reflow and become more uniform.[1]

  • Capping Layers: A capping layer can physically suppress dewetting.

    • Solution: The application of a very thin capping layer, such as a monolayer of graphene or MoS₂, has been shown to effectively prevent the dewetting of underlying organic semiconductor films upon annealing.[5][6]

Quantitative Data Summary

The following tables summarize key experimental parameters and their impact on the morphology of diphenylcarbazole and related organic semiconductor films.

Table 1: Influence of Spin Coating Parameters on Film Thickness

ParameterValue RangeEffect on Film Thickness
Solution Concentration5 - 20 mg/mLHigher concentration leads to thicker films.
Spin Speed1000 - 6000 rpmHigher spin speed results in thinner films.
Spin Time30 - 60 sLonger spin times can lead to slightly thinner films due to more solvent evaporation.

Table 2: Impact of Deposition Rate and Substrate Temperature on Film Roughness

Deposition MethodParameterChangeEffect on Surface Roughness
Thermal EvaporationDeposition RateIncreaseCan lead to a smoother surface up to a certain point, after which roughness may increase.[1][6]
Thermal EvaporationSubstrate TemperatureIncreaseCan either increase or decrease roughness depending on the material and deposition regime.[9]
SputteringSubstrate TemperatureIncreaseCan lead to larger grain sizes and increased roughness.

Experimental Protocols & Workflows

Experimental Workflow for Spin Coating of Diphenylcarbazole Films

This workflow outlines the key steps for depositing a diphenylcarbazole film using a spin coater.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_prep Substrate Cleaning (e.g., sonication in solvents) sol_prep Precursor Solution Preparation (dissolve diphenylcarbazole in appropriate solvent) dispense Dispense Solution onto Substrate sol_prep->dispense spin Spin Coating (controlled speed and time) dispense->spin bake Solvent Removal (e.g., baking on hotplate) spin->bake anneal Thermal Annealing (optional, for crystallinity) bake->anneal char Morphological Analysis (e.g., AFM, SEM) anneal->char

Caption: A typical experimental workflow for the fabrication of diphenylcarbazole films via spin coating.

Troubleshooting Logic for Pinhole Defects

This diagram illustrates a logical workflow for diagnosing and resolving pinhole defects in diphenylcarbazole films.

G start Pinhole Defects Observed q1 Is the substrate perfectly clean? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the precursor solution filtered? a1_yes->q2 s1 Improve substrate cleaning protocol (e.g., add plasma cleaning step) a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are there visible bubbles in the solution? a2_yes->q3 s2 Filter solution with a sub-micron syringe filter a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Degas solution and/or optimize dispensing technique a3_yes->s3 q4 Is the solvent highly volatile? a3_no->q4 s3->q3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Use a less volatile solvent or a co-solvent system a4_yes->s4 end_node Pinhole-free film a4_no->end_node s4->end_node

Caption: A decision-making flowchart for troubleshooting pinhole defects in diphenylcarbazole films.

References

Technical Support Center: Optimizing DPhCz Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the thermal annealing conditions of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (DPhCz or CBP) layers in solar cell fabrication.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of annealing the DPhCz hole transport layer (HTL)?

A1: Thermal annealing is a critical post-deposition step used to improve the quality and performance of the DPhCz HTL. The primary goals are to remove residual solvent from the film, enhance the interfacial contact with adjacent layers (e.g., the perovskite active layer), and improve the film's morphology. A well-annealed DPhCz layer promotes efficient hole extraction and transport, ultimately boosting the solar cell's power conversion efficiency (PCE).

Q2: How does annealing affect the morphology of the DPhCz film?

A2: DPhCz is an amorphous organic material. Annealing at a temperature near its glass transition temperature (Tg) provides thermal energy that allows the molecules to rearrange into a more ordered and densely packed structure. This process can reduce pinholes, smooth the surface roughness, and improve the vertical charge transport pathways, which is crucial for minimizing charge recombination and improving the fill factor (FF) of the device.

Q3: What is the glass transition temperature (Tg) of DPhCz and why is it important for annealing?

A3: The glass transition temperature (Tg) of DPhCz (also known as CBP) is approximately 109°C.[1] The Tg is a critical thermal property for amorphous materials.[2] Below this temperature, the material is in a rigid, "glassy" state. Above the Tg, it transitions to a softer, "rubbery" state where molecular chains have significantly more mobility. Annealing near or slightly above the Tg is ideal because it allows for beneficial morphological changes without risking thermal decomposition of the material, which occurs at much higher temperatures.

Q4: What happens if the DPhCz layer is not annealed or is annealed at the wrong temperature?

A4: An unannealed DPhCz film may contain trapped solvent, leading to a porous and disordered morphology. This can result in poor hole mobility, increased series resistance, and pathways for current leakage, all of which degrade device performance. Annealing at a temperature far below the Tg will be ineffective, while annealing at excessively high temperatures can cause film dewetting, degradation of the DPhCz, or damage to underlying layers, leading to a significant drop in all photovoltaic parameters.

Troubleshooting Guide

Issue 1: Low Power Conversion Efficiency (PCE) and Fill Factor (FF) in my DPhCz-based device.

  • Question: My solar cell shows poor overall performance, specifically a low FF. Could the DPhCz annealing be the cause?

  • Answer: Yes, suboptimal annealing is a common cause of low FF and PCE. A poorly formed DPhCz layer can impede hole extraction and increase charge recombination at the HTL/absorber interface.

    • Solution: Verify your annealing temperature. For DPhCz, the optimal range is typically slightly above its glass transition temperature (Tg ≈ 109°C). Start by annealing at 110-120°C for 10-15 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) and optimize from there.

Issue 2: High Series Resistance (Rs) and Low Short-Circuit Current (Jsc).

  • Question: My device characterization shows a high series resistance, and the Jsc is lower than expected. How can I address this with annealing?

  • Answer: High series resistance can stem from poor interfacial contact between the DPhCz and the perovskite or the top electrode.

    • Solution: An appropriate annealing step can improve this interface. Ensure the annealing temperature is sufficient to promote molecular rearrangement and form a compact, uniform film. Prolonged annealing at a moderate temperature (e.g., 110°C for up to 30 minutes) might improve the interface quality more than a short, high-temperature anneal.

Issue 3: Poor Film Quality (Pinholes, Cracks, or High Roughness).

  • Question: After spin-coating and annealing, my DPhCz film looks non-uniform under a microscope. What could be wrong?

  • Answer: Film quality issues can originate from the solution preparation or the annealing process itself.

    • Solution 1 (Pre-Annealing): Ensure your DPhCz solution is fully dissolved and filtered before deposition. Spin-coating parameters (speed, time, acceleration) should be optimized to achieve a uniform wet film.

    • Solution 2 (Annealing): A rapid heating or cooling rate during annealing can induce stress and cause cracks. Try ramping the temperature up and down more slowly. If dewetting occurs, the annealing temperature may be too high, causing the film to bead up. Reduce the temperature to be closer to the Tg.

Issue 4: Device Instability and Rapid Degradation.

  • Question: My devices work initially but degrade quickly, especially under stress (e.g., continuous illumination). Can annealing help?

  • Answer: Yes, proper annealing is crucial for long-term stability. Residual solvent trapped in an unannealed or under-annealed HTL can migrate into the perovskite layer over time, accelerating its degradation.

    • Solution: Ensure your annealing time and temperature are sufficient to drive off all residual solvent. A common protocol is annealing at 110-120°C for at least 10 minutes. This creates a more stable and robust HTL, protecting the active layer.

Data Presentation

The following table summarizes the expected impact of different annealing temperatures on the DPhCz film properties and the corresponding solar cell performance metrics. The photovoltaic parameter values are illustrative for a typical perovskite solar cell and will vary based on the full device architecture.

Annealing ConditionDPhCz Film MorphologyExpected Jsc (mA/cm²)Expected Voc (V)Expected FF (%)Expected PCE (%)
No Annealing (RT) Disordered, porous, potential residual solvent18 - 200.95 - 1.0055 - 6510 - 13
Below Tg (e.g., 90°C) Minor improvement, likely incomplete solvent removal20 - 211.00 - 1.0565 - 7013 - 15
Around Tg (110-120°C) Optimal: Smooth, compact, uniform, good interfacial contact22 - 24 1.08 - 1.12 75 - 80 >18
Well Above Tg (>150°C) Risk of dewetting, potential for thermal degradation< 20< 1.05< 70< 15

Experimental Protocols

Protocol 1: Standard Thermal Annealing of DPhCz Layer

This protocol describes a typical procedure for annealing a spin-coated DPhCz film for use in a p-i-n (inverted) perovskite solar cell.

  • Substrate Preparation: Prepare the substrate with the underlying layers (e.g., ITO/Perovskite) according to your standard fabrication procedure.

  • DPhCz Solution: Prepare a solution of DPhCz in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Ensure the solution is fully dissolved by stirring on a hotplate at ~50°C for 30 minutes, then cool to room temperature.

  • Film Deposition: Transfer the substrate into an inert-atmosphere glovebox. Spin-coat the DPhCz solution onto the perovskite layer. A typical spin program is 4000 rpm for 30 seconds.

  • Thermal Annealing:

    • Pre-heat a hotplate inside the glovebox to the target temperature (e.g., 115°C).

    • Carefully transfer the substrate onto the hotplate.

    • Anneal for the desired duration (e.g., 10 minutes).

    • After annealing, remove the substrate and allow it to cool to room temperature on a heat-sink or metal block before depositing the top electrode.

  • Characterization: Complete the device by depositing the metal electrode. Characterize the device performance (J-V curve, EQE) and analyze the film morphology (AFM, SEM) of a parallel sample if desired.

Visualizations

DPhCz Annealing Workflow

G cluster_prep Preparation cluster_anneal Annealing Process (Inert Atmosphere) cluster_fab Final Device Fabrication prep_sol Prepare DPhCz Solution spin_coat Spin-Coat DPhCz on Substrate prep_sol->spin_coat Solution transfer_hotplate Transfer to Pre-heated Hotplate spin_coat->transfer_hotplate anneal Anneal (e.g., 115°C, 10 min) transfer_hotplate->anneal Heat cool Cool Down to Room Temperature anneal->cool Time deposit_electrode Deposit Top Electrode cool->deposit_electrode characterize Device Characterization deposit_electrode->characterize Complete Cell

Caption: Experimental workflow for DPhCz layer fabrication and annealing.

Logic Diagram: Impact of Annealing Temperature

G cluster_cause Physical Effects on Film cluster_effect Impact on Device Parameters cluster_outcome Final Performance Metrics temp Annealing Temperature morphology Film Morphology (Packing, Uniformity) temp->morphology Influences solvent Residual Solvent Removal temp->solvent Drives interface HTL/Absorber Interface Quality temp->interface Improves mobility Hole Mobility / Extraction morphology->mobility recombination Charge Recombination solvent->recombination Reduces interface->recombination resistance Series Resistance (Rs) interface->resistance Lowers voc_jsc Voc & Jsc mobility->voc_jsc ff Fill Factor recombination->ff recombination->voc_jsc resistance->ff pce PCE ff->pce voc_jsc->pce

References

Technical Support Center: 3,6-Diphenyl-9H-carbazole (DPC) Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with 3,6-Diphenyl-9H-carbazole (DPC) in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fabrication and testing of DPC-based OLEDs.

Q1: My DPC-based OLED has a very short lifetime and rapid luminance decay. What are the potential causes and how can I improve stability?

A1: Short operational lifetime is a common challenge in OLEDs and can be attributed to several factors in DPC-based devices.

Potential Causes:

  • Material Purity: Impurities in the DPC or other organic layers can act as quenching sites for excitons or charge traps, leading to non-radiative recombination and accelerated degradation.

  • Electrochemical Instability: While carbazole derivatives are generally stable, the C-N bond in the carbazole moiety can be susceptible to cleavage under electrical stress, especially in blue OLEDs with high-energy excitons. This can form radical species that are highly reactive and degrade the material.[1]

  • Environmental Factors: Exposure to moisture and oxygen during or after fabrication can lead to the oxidation of the organic materials and the cathode, forming non-emissive "dark spots" and degrading device performance.

  • Poor Film Morphology: Rough or crystalline films can lead to short circuits and non-uniform current distribution, causing localized heating and accelerated degradation. A high glass transition temperature (Tg) is crucial for maintaining a stable, amorphous film.[2]

  • Unbalanced Charge Injection: An imbalance between holes and electrons reaching the emissive layer can lead to the accumulation of one type of charge carrier, which can increase the likelihood of exciton-polaron annihilation, a known degradation pathway.

Troubleshooting Steps:

  • Verify Material Purity:

    • Use high-purity DPC (sublimation grade is recommended).

    • Characterize the purity of your material using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Improve Device Encapsulation:

    • Fabricate and encapsulate devices in an inert glovebox environment (<1 ppm O₂, <1 ppm H₂O).

    • Use high-quality encapsulation methods such as glass lids with a UV-cured epoxy and a desiccant, or thin-film encapsulation.

  • Optimize Device Architecture:

    • Layer Thickness: Systematically vary the thickness of the charge transport and blocking layers to achieve balanced charge injection.

    • Blocking Layers: Introduce hole-blocking and electron-blocking layers to confine excitons to the emissive layer and prevent them from reaching the transport layers where they can cause degradation.

  • Control Deposition Conditions:

    • Optimize the substrate temperature and deposition rate during thermal evaporation to promote the growth of smooth, amorphous films.

Q2: The emission color of my DPC-based OLED is impure or shifts during operation. What is the cause and how can I achieve a stable, pure emission?

A2: Color instability can arise from several factors related to the device structure and energy level alignment.

Potential Causes:

  • Parasitic Emission: If DPC is used as a host material, incomplete energy transfer to the guest emitter can result in residual emission from the DPC itself, leading to a mixed-color output.

  • Recombination Zone Shift: A change in the applied voltage can shift the location of the electron-hole recombination zone within the emissive layer or even into adjacent layers, causing a change in the observed emission color.

  • Formation of Emissive Degradation Products: Over time, the degradation of DPC or other materials in the device can create new chemical species with different emission colors.

Troubleshooting Steps:

  • Optimize Host-Guest System:

    • Ensure the triplet energy of the DPC host is sufficiently higher than that of the phosphorescent guest to prevent back energy transfer.

    • Optimize the doping concentration of the guest emitter to maximize energy transfer efficiency.

  • Confine the Recombination Zone:

    • Utilize charge-blocking layers to ensure that recombination occurs solely within the intended emissive layer.

    • Fine-tune the thicknesses of the hole and electron transport layers to control the position of the recombination zone.

  • Analyze Spectral Changes Over Time:

    • Measure the electroluminescence spectrum at different operating voltages and over the lifetime of the device to identify any changes that could indicate the formation of new emissive species.

Quantitative Data

Due to the limited availability of consolidated performance data specifically for this compound based OLEDs in the public literature, the following table provides representative data for OLEDs using carbazole derivatives. This data is intended to provide a general benchmark for device performance.

Device Structure/MaterialsMax. EQE (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Reference
HTL: 3,6-diphenyl-9-ethylcarbazole / EML: Ir(ppy)₃:CBP--22.5[2]
Emitter: TADF Carbazole Derivative22.561.572.1[3]
Blue PhOLED with tBuCz ligand31.62--[4]

Note: Performance metrics are highly dependent on the specific device architecture, materials used, and fabrication conditions.

Experimental Protocols

Protocol 1: OLED Fabrication by Thermal Evaporation

This protocol describes a general procedure for the fabrication of a multilayer OLED using this compound (DPC) as a host material in the emissive layer.

1. Substrate Preparation: a. Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a high-purity nitrogen gun. c. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

2. Organic and Metal Layer Deposition: a. Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers. The deposition rate and thickness should be monitored using a quartz crystal microbalance. i. Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN at a rate of 0.5 Å/s. ii. Hole Transport Layer (HTL): e.g., 40 nm of NPB at a rate of 1-2 Å/s. iii. Emissive Layer (EML): Co-evaporate DPC as the host and a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific ratio (e.g., 9:1). A typical thickness is 30 nm, with a total deposition rate of 1-2 Å/s. The evaporation temperature for DPC should be determined empirically, but a starting point is often in the range of 200-250 °C. iv. Electron Transport Layer (ETL): e.g., 30 nm of TPBi at a rate of 1-2 Å/s. v. Electron Injection Layer (EIL): e.g., 1 nm of LiF at a rate of 0.1-0.2 Å/s. c. Cathode Deposition: Without breaking the vacuum, deposit 100 nm of Aluminum (Al) at a rate of 2-5 Å/s.

3. Encapsulation: a. Transfer the fabricated devices to an inert-atmosphere glovebox. b. Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top. c. Cure the epoxy with a UV lamp.

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol outlines a method to identify potential degradation products in an aged DPC-based OLED.

1. Sample Preparation: a. In an inert-atmosphere glovebox, carefully de-encapsulate a device that has been operated until significant degradation is observed. b. Scrape the organic layers from the substrate using a clean razor blade. c. Dissolve the collected organic material in a small volume of a suitable solvent (e.g., HPLC-grade tetrahydrofuran or dichloromethane). d. Filter the solution through a 0.2 µm syringe filter to remove any insoluble particles. e. Prepare a control sample from a fresh, un-operated device in the same manner.

2. HPLC-MS Analysis: a. Inject the sample and control solutions into an HPLC system coupled with a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data). b. Use a reverse-phase column (e.g., C18) suitable for separating aromatic compounds. c. Develop a gradient elution method using a mobile phase such as acetonitrile and water with a small amount of formic acid to aid ionization. d. Acquire mass spectra in positive ion mode to detect protonated molecules [M+H]⁺.

3. Data Analysis: a. Compare the chromatograms of the aged and fresh samples. b. Identify peaks that are present or significantly larger in the aged sample. c. Analyze the mass spectra of these peaks to determine the molecular weights of the potential degradation products. d. Use the high-resolution mass data and fragmentation patterns (from MS/MS experiments) to propose chemical structures for the degradation products.

Visualizations

cluster_degradation Proposed Degradation Pathway for DPC DPC This compound (DPC) Exciton Exciton / Polaron Stress CN_Cleavage C-N Bond Cleavage Exciton->CN_Cleavage Energy Transfer Radicals Radical Species (Carbazole & Phenyl Radicals) CN_Cleavage->Radicals Quenching Luminescence Quenching (Non-radiative decay) Radicals->Quenching Side_Products Formation of Non-emissive Byproducts Radicals->Side_Products

Caption: Proposed primary degradation pathway for DPC in OLEDs.

cluster_workflow Experimental Workflow for DPC OLED Fabrication & Testing cluster_prep Preparation cluster_fab Fabrication (in Vacuum) cluster_post Post-Fabrication Material_Purification Material Purification (e.g., Sublimation) Substrate_Cleaning Substrate Cleaning (Sonication, UV-Ozone) Material_Purification->Substrate_Cleaning HIL_Dep HIL Deposition Substrate_Cleaning->HIL_Dep HTL_Dep HTL Deposition HIL_Dep->HTL_Dep EML_Dep EML Deposition (DPC as Host) HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep EIL_Dep EIL Deposition ETL_Dep->EIL_Dep Cathode_Dep Cathode Deposition EIL_Dep->Cathode_Dep Encapsulation Encapsulation (Inert Atmosphere) Cathode_Dep->Encapsulation Testing Device Testing (J-V-L, EQE, Lifetime) Encapsulation->Testing

Caption: Standard experimental workflow for DPC OLEDs.

cluster_troubleshooting Troubleshooting Logic for Low Device Performance Start Low EQE or Short Lifetime Check_Purity Check Material Purity (HPLC, MS) Start->Check_Purity Purity_OK Purity > 99.5%? Check_Purity->Purity_OK Purify Action: Purify Materials (Sublimation) Purity_OK->Purify No Check_Architecture Review Device Architecture Purity_OK->Check_Architecture Yes End Re-fabricate & Test Purify->End Layers_Optimized Are Blocking Layers Used? Is Layer Thickness Optimized? Check_Architecture->Layers_Optimized Optimize_Layers Action: Introduce Blocking Layers & Optimize Thicknesses Layers_Optimized->Optimize_Layers No Check_Environment Check Fabrication Environment Layers_Optimized->Check_Environment Yes Optimize_Layers->End Inert_Env O₂/H₂O < 1 ppm? Proper Encapsulation? Check_Environment->Inert_Env Improve_Env Action: Improve Glovebox Conditions & Encapsulation Inert_Env->Improve_Env No Inert_Env->End Yes Improve_Env->End

Caption: Troubleshooting workflow for DPC OLED performance issues.

References

Technical Support Center: High-Purity Purification of 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Diphenyl-9H-carbazole. The following sections detail high-purity purification methods, including column chromatography, recrystallization, and sublimation, along with experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are column chromatography, recrystallization, and vacuum sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for achieving high purity (>98%).[1][2]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Typical impurities can include unreacted starting materials such as 3,6-dibromocarbazole and phenylboronic acid, palladium catalyst residues from Suzuki coupling reactions, and side-products from homo-coupling of the boronic acid (biphenyl).[3][4] Incomplete substitution can also lead to the presence of 3-bromo-6-phenyl-9H-carbazole.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] HPLC can provide a quantitative measure of purity by peak area percentage.[6] 1H NMR spectroscopy can be used to identify the presence of impurities by comparing the integration of characteristic peaks of the product and any extraneous signals.[7] A melting point determination can also serve as a good indicator of purity; a sharp melting point close to the literature value (184 °C) suggests high purity.[1]

Q4: What are the advantages of using sublimation for the final purification step?

A4: Sublimation is an excellent technique for achieving very high purity, especially for removing non-volatile or colored impurities. It is a solvent-free method, which eliminates the risk of residual solvent in the final product. For applications in organic electronics, such as OLEDs, where trace impurities can significantly impact device performance, sublimation is often the preferred final purification step.[2]

Troubleshooting Guides

Column Chromatography

Q5: I am observing significant peak tailing when purifying this compound on a silica gel column. What is the cause and how can I resolve this?

A5: Peak tailing of carbazole derivatives on silica gel is often due to the interaction of the slightly acidic silanol groups (Si-OH) on the silica surface with the basic nitrogen atom of the carbazole ring. While this compound is not strongly basic, this interaction can still lead to poor peak shape.

Solutions:

  • Mobile Phase Additive: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (Et3N), to your eluent. The triethylamine will compete for the active sites on the silica gel, minimizing the interaction with your product and leading to more symmetrical peaks.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (Al2O3) if peak tailing persists.

Q6: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

A6: Co-elution occurs when the polarity of the product and an impurity are very similar.

Solutions:

  • Optimize the Eluent System: A shallow gradient elution can often resolve closely eluting compounds. Start with a low polarity mobile phase (e.g., pure hexane) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate or dichloromethane.[3]

  • Change the Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene-based system.

  • Dry Loading: If you are wet-loading your sample, impurities may be precipitating on the column. Try a dry-loading technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.[8]

Recrystallization

Q7: I am getting a low yield after recrystallizing my this compound. What are the possible reasons?

A7: Low recovery during recrystallization is a common issue and can be attributed to several factors.

Solutions:

  • Using Too Much Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product.[9] Excess solvent will keep more of your product dissolved at cold temperatures.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a mixed-solvent system. For this compound, ethanol or a mixture of dichloromethane and isopropanol has been used for related compounds.[10][11]

Q8: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

Solutions:

  • Use a Lower Boiling Point Solvent: A solvent with a lower boiling point may prevent the solution from reaching the melting point of your compound.

  • Increase the Amount of Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.

  • Use a Mixed-Solvent System: Dissolve the compound in a good solvent at its boiling point, and then add a hot "bad" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[12]

Data Presentation

Table 1: Column Chromatography Parameters for Carbazole Derivatives

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for carbazole purification.[13]
Eluent System Hexane/Ethyl Acetate or Hexane/DichloromethaneA gradient from low to high polarity is often effective.[3]
Typical Gradient 100% Hexane to 90:10 Hexane/Ethyl AcetateThe optimal gradient should be determined by TLC.
TLC Rf Target 0.2 - 0.3For the main product spot in the developing eluent.[14]

Table 2: Recrystallization Solvents for Carbazole Derivatives

Solvent SystemCompoundObservationsReference
Ethanol3,6-Dibromo-9-ethylcarbazoleYielded white needles.[10]
Dichloromethane3,6-DiiodocarbazoleResulted in a brownish solid.[11]
Ethanol3,6-di-tert-pentyl-9H-carbazoleProduced a white powder with a 51% yield.[11]

Table 3: Sublimation Conditions for High-Purity Organic Materials

ParameterTypical RangeNotes
Pressure < 0.1 TorrA high vacuum is crucial for efficient sublimation at lower temperatures.
Temperature 150 - 250 °CCompound-specific; should be below the melting point to avoid decomposition.
Purity Achieved > 99.5%Often used as a final step for electronic-grade materials.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of gram-scale quantities of crude this compound.

1. Preparation of the Mobile Phase (Eluent):

  • Based on Thin Layer Chromatography (TLC) analysis, prepare a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate. A gradient elution from 100% hexane to 95:5 (v/v) hexane:ethyl acetate is a good starting point.[3]

2. Packing the Chromatography Column:

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
  • Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
  • Carefully add the powdered sample-silica mixture to the top of the packed column.[8]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle positive pressure (using compressed air or a pump) to achieve a steady flow rate.
  • Begin collecting fractions.
  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure to yield the purified product as a white to off-white solid.[1]

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ethanol is a reported solvent for similar compounds.[10]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent (e.g., ethanol).
  • Heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[9]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature, undisturbed.
  • Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Vacuum Sublimation

This protocol outlines the general steps for purifying this compound by vacuum sublimation.

1. Sample Preparation:

  • Ensure the this compound is completely dry.
  • Grind the solid into a fine powder to increase the surface area.

2. Apparatus Assembly:

  • Place the powdered sample in the bottom of a sublimation apparatus.
  • Insert the cold finger and ensure a good vacuum seal.
  • Connect the apparatus to a high-vacuum pump, preferably with a cold trap.
  • Start the flow of coolant (e.g., chilled water) through the cold finger.

3. Sublimation Process:

  • Evacuate the system to a pressure below 0.1 Torr.
  • Gradually heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point.
  • Observe the deposition of purified crystals on the cold finger.

4. Product Collection:

  • Once a sufficient amount of product has collected, turn off the heat and allow the apparatus to cool to room temperature.
  • Carefully vent the system to atmospheric pressure.
  • Remove the cold finger and scrape the purified crystals onto a pre-weighed container.

Visualizations

Purification_Workflow crude Crude this compound col_chrom Column Chromatography crude->col_chrom Initial Purification recryst Recrystallization col_chrom->recryst Further Purification purity_analysis Purity Analysis (HPLC, NMR, MP) col_chrom->purity_analysis sublim Vacuum Sublimation recryst->sublim Final Polishing (Optional) recryst->purity_analysis sublim->purity_analysis pure_product High-Purity Product (>98%) purity_analysis->pure_product Meets Specification

Caption: General workflow for the high-purity purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue? col_chrom Column Chromatography Issue? start->col_chrom Yes recryst Recrystallization Issue? start->recryst No peak_tailing Peak Tailing? col_chrom->peak_tailing Yes co_elution Co-elution? col_chrom->co_elution No low_yield Low Yield? recryst->low_yield Yes oiling_out Oiling Out? recryst->oiling_out No add_tea Add Triethylamine to Eluent peak_tailing->add_tea Yes change_stationary_phase Use Alumina peak_tailing->change_stationary_phase If persists optimize_gradient Optimize Eluent Gradient co_elution->optimize_gradient Yes change_solvents Change Solvent System co_elution->change_solvents If persists min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes slow_cooling Ensure Slow Cooling low_yield->slow_cooling Also consider lower_bp_solvent Use Lower BP Solvent oiling_out->lower_bp_solvent Yes mixed_solvent Use Mixed-Solvent System oiling_out->mixed_solvent Alternatively

Caption: Decision tree for troubleshooting common purification issues.

Caption: Relationship between purification methods, impurities, and achievable purity levels.

References

preventing crystallization in amorphous films of diphenylcarbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous films of diphenylcarbazole derivatives.

Troubleshooting Guides

Issue: The amorphous film crystallizes over a short period.

  • Question: My amorphous diphenylcarbazole derivative film is showing signs of crystallization (e.g., haziness, appearance of domains under a microscope) shortly after deposition. What are the potential causes and how can I fix this?

    Answer: Rapid crystallization is a common issue and can be attributed to several factors:

    • Molecular Mobility: The intrinsic mobility of the diphenylcarbazole derivative molecules can lead to their rearrangement into a more thermodynamically stable crystalline state. The stability of the amorphous phase is often related to the glass transition temperature (Tg); materials with higher Tg values tend to form more stable amorphous films.[1][2]

    • Solution:

      • Material Selection: If possible, select diphenylcarbazole derivatives with higher glass transition temperatures, as they generally exhibit greater amorphous stability.[1][2] The molecular structure plays a crucial role; for instance, increasing molecular weight or introducing bulky side groups can elevate the Tg.[1]

      • Additives/Polymer Blends: Introducing a polymer with a high Tg into the formulation to create an amorphous solid dispersion (ASD) can significantly hinder the molecular mobility of the drug and prevent crystallization.[3]

    • Solvent Choice and Residual Solvent: The solvent used for deposition can impact the initial film morphology and its stability. Solvents that promote strong intermolecular interactions between the diphenylcarbazole molecules might facilitate crystallization. Additionally, residual solvent trapped in the film can act as a plasticizer, increasing molecular mobility and promoting crystallization.

    • Solution:

      • Solvent Screening: Experiment with different solvents to find one that results in a stable amorphous film. The choice of solvent can significantly influence the resulting film morphology.[4]

      • Thorough Drying: Ensure complete removal of the solvent after deposition by employing an appropriate drying or annealing step.

    • Deposition Conditions: The method and parameters of film deposition play a critical role. For instance, in spin coating, the spin speed and duration affect the rate of solvent evaporation and can influence the final film structure.[5]

    • Solution:

      • Optimize Deposition Parameters: For spin coating, higher spin speeds generally lead to faster solvent evaporation, which can help in quenching the molecules in a disordered amorphous state. Experiment with different spin speeds and times to find the optimal conditions for your specific material and solvent system.

      • Consider Vacuum Deposition: Techniques like thermal evaporation in a high vacuum environment can produce highly uniform amorphous films by depositing the material molecule by molecule onto a cooled substrate.

Issue: The film shows poor surface morphology (e.g., roughness, pinholes).

  • Question: My deposited film is not smooth and uniform. What could be the cause, and how can I improve the film quality?

    Answer: Poor surface morphology can arise from several factors during the deposition process:

    • Inadequate Substrate Cleaning: Contaminants on the substrate surface can act as nucleation sites for crystallization or interfere with uniform film formation.

    • Solution: Implement a rigorous substrate cleaning protocol. A common procedure involves sequential sonication in detergents, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen and optional UV-ozone or plasma treatment to remove organic residues and improve surface wettability.

    • Inappropriate Solvent or Solution Properties: The viscosity and surface tension of the solution can affect how it spreads on the substrate. A solution that dewets the surface will result in a non-uniform film.

    • Solution:

      • Solvent and Concentration: Adjust the concentration of your diphenylcarbazole derivative in the solvent to optimize viscosity. Using a solvent that has good wettability with your substrate is also crucial.

      • Solvent Blends: In some cases, using a mixture of solvents can improve film quality. A high-boiling-point solvent mixed with a lower-boiling-point solvent can help in controlling the drying process.[5]

    • Sub-optimal Deposition Parameters:

      • Spin Coating: Too low a spin speed might result in a thick, uneven film, while excessive speed can sometimes lead to film defects.

      • Vacuum Deposition: A very high deposition rate can sometimes lead to a rougher film surface.

    • Solution:

      • Spin Coating: Systematically vary the spin speed and acceleration to achieve a uniform coating.

      • Vacuum Deposition: Optimize the deposition rate and substrate temperature. A lower deposition rate often results in a smoother film.

Frequently Asked Questions (FAQs)

  • Question 1: What is the role of the glass transition temperature (Tg) in maintaining the amorphous state?

    Answer: The glass transition temperature (Tg) is a critical parameter for the stability of amorphous solids.[6][7] Below the Tg, the material is in a glassy state where the molecules have very limited mobility, effectively locking them in a disordered arrangement. Above the Tg, the material transitions to a rubbery state with significantly increased molecular mobility, which can facilitate the rearrangement of molecules into an ordered, crystalline structure.[3] Therefore, selecting diphenylcarbazole derivatives with a high Tg is a key strategy for preventing crystallization and ensuring the long-term stability of the amorphous film.[1][2]

  • Question 2: How do intermolecular interactions influence the crystallization tendency?

    Answer: Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the self-assembly and crystallization of organic molecules.[8] Strong and specific intermolecular interactions can provide a thermodynamic driving force for molecules to arrange themselves into a highly ordered crystal lattice. To promote the formation of a stable amorphous phase, it can be advantageous to design molecules where strong, directional intermolecular interactions are disrupted, for example, by introducing bulky side groups that create steric hindrance.

  • Question 3: Can thermal annealing be used to improve the stability of amorphous films?

    Answer: Yes, thermal annealing can be a double-edged sword but is often used to improve film stability. Annealing at a temperature below the Tg can help to relax the film's structure, remove residual solvent, and relieve internal stresses without inducing crystallization. This can lead to a more stable and denser amorphous film. However, annealing at temperatures at or above the Tg will provide enough energy for the molecules to rearrange and crystallize.[9][10] Therefore, the annealing temperature and duration must be carefully controlled.

  • Question 4: What is solvent vapor annealing, and how can it prevent crystallization?

    Answer: Solvent vapor annealing (SVA) is a technique where the deposited film is exposed to a controlled atmosphere containing the vapor of a specific solvent.[4][11][12][13] The solvent vapor plasticizes the film, increasing the mobility of the molecules and allowing them to rearrange into a more ordered, yet still amorphous, state with improved morphology.[4] By carefully selecting the solvent and the annealing time, SVA can be used to remove defects and produce highly uniform amorphous films with enhanced stability.[12] It is a low-cost, room-temperature alternative to thermal annealing.[13]

  • Question 5: What characterization techniques are essential for confirming the amorphous nature of the films?

    Answer: Several techniques are commonly used to characterize the morphology and crystallinity of thin films:

    • X-ray Diffraction (XRD): This is a primary technique to distinguish between crystalline and amorphous materials. Amorphous materials will show a broad, diffuse halo in their XRD pattern, whereas crystalline materials will exhibit sharp Bragg diffraction peaks.[14]

    • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the material, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The presence of a clear Tg is a hallmark of an amorphous material.[15]

    • Atomic Force Microscopy (AFM): AFM provides high-resolution images of the film's surface topography, allowing for the visualization of surface roughness, pinholes, and the presence of any crystalline domains.[16][17][18]

    • Polarized Optical Microscopy (POM): Crystalline regions are often birefringent and will appear bright against a dark background under cross-polarized light, while amorphous regions will appear dark. This is a quick and straightforward method to check for crystallinity.

Data Presentation

Table 1: Thermal Properties of Selected Diphenylcarbazole and Related Carbazole Derivatives

Compound NameDerivative TypeDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
3-(N,N-Diphenylamino)carbazole derivative 6Bipolar389173-[1]
3-(N,N-Diphenylamino)carbazole derivative 7Bipolar351111-[1]
3-(N,N-Diphenylamino)carbazole derivative 8Bipolar398148-[1]
3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360142250[15]
3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360162-[15]
3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360145-[15]
Carbazole Derivative with Wittig-Horner ReactionFluorescent456 - 491172 - 232-[2]

Experimental Protocols

1. Spin Coating Protocol for Amorphous Diphenylcarbazole Derivative Films

  • Solution Preparation:

    • Dissolve the diphenylcarbazole derivative in a suitable solvent (e.g., chloroform, toluene, or a mixture) to the desired concentration (typically 5-20 mg/mL).

    • Ensure the material is fully dissolved, using gentle heating or sonication if necessary.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrate (e.g., glass, silicon wafer) thoroughly. A typical procedure involves sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of high-purity nitrogen.

    • Optional: Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to enhance surface wettability.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered solution onto the center of the substrate to cover a significant portion of the surface.

    • Start the spin coating program. A two-step program is often effective:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

      • Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[5]

  • Drying/Annealing:

    • After spinning, transfer the coated substrate to a hotplate for a soft bake to remove residual solvent. A typical condition is 80-120°C for 10-30 minutes. The temperature should be kept well below the material's Tg to prevent crystallization.

2. Vacuum Thermal Evaporation Protocol

  • System Preparation:

    • Load the diphenylcarbazole derivative powder into a suitable evaporation source (e.g., a resistively heated boat made of tungsten or molybdenum).

    • Place the cleaned substrates in a holder at a fixed distance from the source.

    • Evacuate the deposition chamber to a high vacuum, typically < 1 x 10-6 Torr.

  • Deposition:

    • Gradually increase the current to the evaporation source to heat the material until it starts to sublimate.

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-1 Å/s.

    • Deposit the material to the desired thickness.

  • Post-Deposition:

    • Allow the system to cool down before venting the chamber to atmospheric pressure.

    • Remove the coated substrates for characterization.

3. Solvent Vapor Annealing (SVA) Protocol

  • Film Preparation:

    • Deposit the diphenylcarbazole derivative film using spin coating or another suitable method as described above.

  • Annealing Setup:

    • Place the coated substrate in a sealed chamber (e.g., a petri dish or a desiccator).

    • Place a small vial containing the annealing solvent (e.g., tetrahydrofuran, dichloromethane) inside the chamber, ensuring the liquid does not come into direct contact with the film.

  • Annealing Process:

    • Seal the chamber and allow the solvent to saturate the atmosphere.

    • Leave the film in the solvent vapor for a specific duration, which can range from a few minutes to several hours. The optimal time needs to be determined experimentally.

  • Drying:

    • Remove the substrate from the chamber and allow the absorbed solvent to evaporate. A gentle bake on a hotplate at a temperature below the Tg can be used to ensure complete solvent removal.

Visualizations

Factors_Influencing_Amorphous_Stability cluster_material Material Properties cluster_processing Processing Conditions Tg Glass Transition Temperature (Tg) Amorphous_Stability Amorphous Film Stability Tg->Amorphous_Stability Higher Tg Increases Stability Mol_Struct Molecular Structure (e.g., bulky groups) Mol_Struct->Tg Inter_Int Intermolecular Interactions Mol_Struct->Inter_Int Steric Hindrance Reduces Interactions Inter_Int->Amorphous_Stability Strong Interactions Promote Crystallization Solvent Solvent Choice Solvent->Amorphous_Stability Impacts Morphology & Residual Content Dep_Method Deposition Method (Spin Coating, Vacuum) Dep_Method->Amorphous_Stability Controls Initial Film Structure Annealing Post-Deposition Annealing (Thermal/Solvent) Annealing->Amorphous_Stability Improves Morphology & Removes Solvent

Caption: Factors influencing the stability of amorphous diphenylcarbazole films.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization Sol_Prep Solution Preparation Deposition Film Deposition (Spin Coating/Vacuum) Sol_Prep->Deposition Sub_Clean Substrate Cleaning Sub_Clean->Deposition Annealing Post-Annealing (Optional) Deposition->Annealing XRD XRD Annealing->XRD DSC DSC Annealing->DSC AFM AFM Annealing->AFM POM POM Annealing->POM Analysis Data Analysis & Conclusion XRD->Analysis DSC->Analysis AFM->Analysis POM->Analysis

Caption: General experimental workflow for preparing and characterizing amorphous films.

References

Technical Support Center: Optimizing Hole Injection from ITO to Diphenylcarbazole Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve hole injection efficiency from Indium Tin Oxide (ITO) anodes to diphenylcarbazole-based hole transport layers (HTLs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor hole injection from ITO to the diphenylcarbazole layer?

A1: The primary cause is a large energy barrier between the work function of the ITO anode and the Highest Occupied Molecular Orbital (HOMO) of the diphenylcarbazole layer. Untreated ITO typically has a work function in the range of 4.5–4.7 eV, while common diphenylcarbazole-based materials like N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′biphenyl-4,4″diamine (α-NPD) have a HOMO level around 5.4 eV.[1] This mismatch impedes the efficient injection of holes from the anode to the organic layer, leading to high device turn-on voltages and reduced efficiency.

Q2: How can I increase the work function of my ITO anode?

A2: Several surface treatment methods can effectively increase the work function of ITO. The most common and effective techniques include:

  • Oxygen Plasma Treatment: This method removes organic contaminants and increases the oxygen concentration at the ITO surface, which can raise the work function to 5.4 eV and higher.[1][2]

  • UV-Ozone Treatment: Similar to oxygen plasma, UV-ozone treatment cleans the surface and increases its work function by creating an oxygen-rich surface.

  • Self-Assembled Monolayers (SAMs): Depositing a monolayer of specific organic molecules (e.g., phosphonic acids, carboxylic acids, or silanes) on the ITO surface can tune its work function.[1] SAMs with strong electron-withdrawing groups can significantly increase the work function.

Q3: What are the signs of a poorly treated or contaminated ITO surface?

A3: A poorly treated ITO surface can manifest in several ways during and after device fabrication:

  • Poor Film Formation: The diphenylcarbazole layer may dewet or form a non-uniform film on a contaminated or low-surface-energy ITO substrate.

  • High Turn-On Voltage: A large energy barrier for hole injection requires a higher voltage to initiate current flow in the device.

  • Low Luminance and Efficiency: Inefficient hole injection leads to an imbalance of charge carriers (holes and electrons) in the emissive layer, reducing the device's light output and overall efficiency.

  • Device Instability and Short Lifetime: Contaminants and surface defects on the ITO can lead to the formation of "dark spots" and accelerate device degradation.[3]

Q4: Can the surface roughness of ITO affect hole injection?

A4: Yes, the surface roughness of the ITO can impact device performance. High surface roughness with spikes can lead to an inhomogeneous electric field and create current leakage paths, which can cause device shorting and reduce reliability. While some treatments might slightly increase roughness, the primary goal is to achieve a clean surface with a high work function.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving hole injection from ITO to a diphenylcarbazole layer.

Problem Possible Cause(s) Recommended Solution(s)
High device turn-on voltage Large energy barrier for hole injection due to low ITO work function.1. Implement a surface treatment on the ITO (Oxygen Plasma or UV-Ozone) to increase its work function.[1] 2. Deposit a self-assembled monolayer (SAM) with a high dipole moment to better match the energy levels.
Low device efficiency and brightness 1. Poor hole injection leading to charge carrier imbalance. 2. Contamination on the ITO surface quenching excitons at the interface.1. Ensure a thorough ITO cleaning procedure is followed before any surface treatment. 2. Optimize the duration and power of the plasma or UV-ozone treatment. 3. Consider inserting a dedicated hole injection layer (HIL) between the ITO and the diphenylcarbazole layer.
Inconsistent results between devices 1. Non-uniformity of the ITO surface treatment. 2. Variability in the cleanliness of the ITO substrates.1. Standardize the ITO cleaning and treatment protocols. Ensure consistent timing and conditions for each step.[4][5] 2. Process all substrates for a given experiment in the same batch to minimize variations.
Formation of dark spots or rapid degradation 1. Particulate contamination on the ITO surface. 2. Residual organic solvents or moisture. 3. Damage to the ITO surface from overly aggressive cleaning or treatment.1. Perform all cleaning and fabrication steps in a cleanroom environment. 2. Ensure substrates are thoroughly dried with an inert gas (e.g., nitrogen) after solvent cleaning. 3. Optimize treatment parameters (e.g., plasma power and time) to avoid damaging the ITO.

Quantitative Data Summary

The following tables summarize the impact of various ITO surface treatments on its physical properties and the resulting device performance.

Table 1: Effect of Surface Treatments on ITO Work Function and Surface Energy

Treatment Work Function (eV) Water Contact Angle (°) Reference
Untreated4.5 - 4.7> 40[1]
Air/Oxygen Plasma5.2 - 5.4< 15[1]
UV-Ozone~5.2Low (hydrophilic)[4][5]
FOPA SAM5.3-[1]

FOPA: Fluoro-octylphosphonic acid

Table 2: Typical Device Performance with Different ITO Treatments

ITO Anode Treatment Hole Transport Layer Turn-On Voltage (V) Maximum Luminance (cd/m²) Maximum EQE (%) Reference
Untreatedα-NPDHigh / Poor Diode BehaviorLowLow[1]
Air Plasmaα-NPDLoweredImprovedImproved[1]
Green Emitting DeviceTPD5.522,200-[6]
Blue Emitting DeviceTPD3.42,6001.5[6]
Green Emitting Deviceα-NPD2.1207,83921.6[7]

EQE: External Quantum Efficiency

Experimental Protocols

Protocol 1: Standard ITO Substrate Cleaning

This protocol provides a widely accepted method for cleaning ITO-coated glass substrates before subsequent processing steps.[4][5][8][9]

Materials:

  • ITO-coated glass substrates

  • Detergent solution (e.g., Hellmanex III, Decon 90)

  • Deionized (DI) water

  • Acetone (semiconductor grade)

  • Isopropyl alcohol (IPA) (semiconductor grade)

  • Ultrasonic bath

  • Substrate rack

  • Nitrogen gas gun

  • Oven or hotplate

Procedure:

  • Place the ITO substrates in a substrate rack.

  • Perform sequential ultrasonic cleaning in the following order, for 15 minutes each: a. Detergent solution in DI water b. DI water (rinse) c. DI water (fresh bath) d. Acetone e. Isopropyl alcohol (IPA)

  • After the final sonication in IPA, rinse the substrates thoroughly with DI water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates to an oven or hotplate and bake at ~120°C for at least 30 minutes to remove any residual moisture.

  • Store the cleaned substrates in a clean, dry environment (e.g., a desiccator or nitrogen-filled glovebox) until further use.

Protocol 2: Oxygen Plasma Treatment of ITO

This protocol describes a typical procedure for activating the ITO surface to increase its work function.

Equipment:

  • Plasma cleaner/asher

  • Oxygen gas source

  • Cleaned ITO substrates

Procedure:

  • Place the cleaned and dried ITO substrates inside the plasma chamber.

  • Evacuate the chamber to the base pressure.

  • Introduce a controlled flow of oxygen gas.

  • Apply RF power (typically 20-100 W) to generate the oxygen plasma.

  • Treat the substrates for a duration of 2 to 5 minutes. The optimal time and power will depend on the specific plasma system.

  • After treatment, vent the chamber and immediately transfer the substrates for the next deposition step to avoid surface recontamination.

Visualizations

Energy Level Diagram

EnergyLevels Untreated_WF Work Function ~4.7 eV Treated_WF Work Function ~5.4 eV HTL_HOMO HOMO ~5.4 eV Injection_Barrier_Large Large Hole Injection Barrier Injection_Barrier_Small Small Hole Injection Barrier

Caption: Energy level alignment at the ITO/Diphenylcarbazole interface.

Troubleshooting Workflow

Troubleshooting start Start: Poor Device Performance check_voltage High Turn-On Voltage? start->check_voltage check_uniformity Inconsistent Device-to-Device Results? check_voltage->check_uniformity No solution_voltage Cause: Large Injection Barrier Solution: 1. Implement ITO Surface Treatment (Plasma, UV-Ozone) 2. Use a SAM or HIL check_voltage->solution_voltage Yes check_stability Rapid Degradation or Dark Spots? check_uniformity->check_stability No solution_uniformity Cause: Process Variation Solution: 1. Standardize Cleaning Protocol 2. Control Treatment Parameters 3. Process in Batches check_uniformity->solution_uniformity Yes solution_stability Cause: Contamination/Damage Solution: 1. Verify Cleanroom Conditions 2. Ensure Proper Substrate Drying 3. Optimize Treatment Power/Time check_stability->solution_stability Yes end_node Re-evaluate Performance check_stability->end_node No solution_voltage->end_node solution_uniformity->end_node solution_stability->end_node

Caption: A logical workflow for troubleshooting poor device performance.

ITO Cleaning and Treatment Process Flow

ProcessFlow cluster_cleaning Step 1: Substrate Cleaning cluster_drying Step 2: Drying cluster_treatment Step 3: Surface Treatment cluster_deposition Step 4: Deposition detergent Ultrasonicate: Detergent di_water Ultrasonicate: DI Water detergent->di_water acetone Ultrasonicate: Acetone di_water->acetone ipa Ultrasonicate: IPA acetone->ipa dry_n2 Dry with N2 Gas ipa->dry_n2 bake Bake at 120°C dry_n2->bake plasma Oxygen Plasma or UV-Ozone Treatment bake->plasma deposition Deposit Diphenylcarbazole Layer Immediately plasma->deposition

Caption: Standard experimental workflow for ITO preparation.

References

identifying side products in 3,6-Diphenyl-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3,6-diphenyl-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of 3,6-dibromo-9H-carbazole with phenylboronic acid in the presence of a base. Alternative methods, though less common, may include other cross-coupling reactions like the Stille or Negishi coupling.

Q2: What are the primary side products I should be aware of during the synthesis of this compound via Suzuki-Miyaura coupling?

A2: The main side products encountered during the Suzuki-Miyaura synthesis of this compound are typically:

  • Biphenyl: Formed from the homocoupling of phenylboronic acid.

  • Carbazole: Results from the complete dehalogenation of the starting material.

  • 3-Phenyl-9H-carbazole: A product of partial dehalogenation and partial substitution.

  • 3-Bromo-6-phenyl-9H-carbazole: An intermediate from an incomplete reaction where only one of the bromine atoms has been substituted.

  • Unreacted 3,6-dibromo-9H-carbazole: The starting material that did not react.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation involves careful control of reaction conditions:

  • To reduce biphenyl formation: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling.

  • To minimize dehalogenation: Use a high-quality palladium catalyst and appropriate ligands. The choice of base and solvent can also influence this side reaction.

  • To ensure complete reaction: Use a slight excess of phenylboronic acid and ensure efficient stirring and adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

Q4: What are the best methods for purifying the crude this compound product?

A4: Purification of the crude product can be effectively achieved through column chromatography on silica gel. A solvent system with a gradient of hexane and a more polar solvent like ethyl acetate or dichloromethane is typically used to separate the desired product from the less polar biphenyl and the more polar carbazole derivatives. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide will help you identify potential side products in your this compound synthesis based on analytical data.

Problem: My final product is a mixture of compounds.

To identify the components of your mixture, refer to the following table which summarizes the expected analytical data for the desired product and common side products.

Data Presentation: Analytical Data for Product and Potential Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass Spectrum (m/z)
This compound C₂₄H₁₇N319.418.37 (d, 2H), 7.77-7.72 (m, 6H), 7.50-7.46 (m, 6H), 7.34 (t, 2H)319 (M⁺)
BiphenylC₁₂H₁₀154.217.60 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)154 (M⁺)
9H-CarbazoleC₁₂H₉N167.218.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.22 (t, 2H), 11.21 (s, 1H, NH) (in DMSO-d₆)167 (M⁺)
3-Phenyl-9H-carbazoleC₁₈H₁₃N243.31Aromatic protons in the range of 7.2-8.2 ppm.243 (M⁺)
3-Bromo-6-phenyl-9H-carbazoleC₁₈H₁₂BrN322.20Complex aromatic signals.322/324 (M⁺/M⁺+2, isotopic pattern for Br)
3,6-Dibromo-9H-carbazoleC₁₂H₇Br₂N324.998.12 (d, 2H), 7.55 (dd, 2H), 7.26 (d, 2H)323/325/327 (M⁺/M⁺+2/M⁺+4, isotopic pattern for 2 Br)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, triphenylphosphine) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system like dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3,6-dibromo-9H-carbazole (1.0 eq.), phenylboronic acid (2.2-2.5 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed toluene and water (e.g., 4:1 mixture).

  • Reaction: Heat the mixture to reflux (around 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Mixture Analysis (NMR, LC-MS) check_product Is the desired product (this compound) the major component? start->check_product biphenyl Biphenyl impurity present? (m/z 154, characteristic NMR) check_product->biphenyl No end_purify Purify by Column Chromatography and/or Recrystallization check_product->end_purify Yes dehalogenation Dehalogenated impurities present? (Carbazole, 3-phenyl-9H-carbazole) biphenyl->dehalogenation Yes/No sol_biphenyl Improve inert atmosphere (degas solvents, use Ar/N₂) biphenyl->sol_biphenyl Yes incomplete_rxn Incomplete reaction? (Starting material or mono-substituted intermediate present) dehalogenation->incomplete_rxn Yes/No sol_dehalogenation Optimize catalyst, ligand, and base dehalogenation->sol_dehalogenation Yes sol_incomplete Increase reaction time/temperature, check stoichiometry of boronic acid incomplete_rxn->sol_incomplete Yes sol_biphenyl->end_purify sol_dehalogenation->end_purify sol_incomplete->end_purify

Caption: Troubleshooting workflow for identifying and addressing side products.

Suzuki-Miyaura Catalytic Cycle for this compound Synthesis

suzuki_cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition 3,6-Dibromo-9H-carbazole pd_intermediate1 Carbazole-Pd(II)-Br Complex oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [Ph-B(OH)₃]⁻ pd_intermediate2 Carbazole-Pd(II)-Ph Complex transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product 3-Bromo-6-phenyl-9H-carbazole (First Coupling) reductive_elimination->product product->oxidative_addition Repeats for second Br final_product This compound product->final_product Second Suzuki Coupling

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

optimizing the layer thickness of DPhCz for enhanced device performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on optimizing the layer thickness of 4,7-diphenyl-1,10-phenanthroline (DPhCz) for enhanced device performance.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition and characterization of DPhCz layers in optoelectronic devices.

Issue Possible Causes Recommended Solutions
Low Device Efficiency - Suboptimal DPhCz Thickness: An imbalanced charge carrier injection and transport. - Poor Film Morphology: Rough or non-uniform DPhCz layer leading to shorts or inefficient charge transport. - Contamination: Impurities in the DPhCz source material or residual gases in the vacuum chamber.- Systematically vary the DPhCz thickness (e.g., in 5-10 nm increments) to find the optimal range for charge balance. - Optimize deposition parameters such as rate (0.5-2 Å/s) and substrate temperature to improve film quality. - Ensure high purity of the DPhCz source material and maintain a high vacuum (<10⁻⁶ Torr) during deposition.
High Operating Voltage - Excessively Thick DPhCz Layer: Increased series resistance of the device. - Poor Interfacial Contact: Energy level mismatch or contamination at the DPhCz interface with adjacent layers.- Reduce the DPhCz layer thickness. Thicker layers can impede charge transport, leading to higher voltage requirements. - Ensure proper substrate cleaning and consider interface engineering, such as introducing a thin injection layer.
Device Instability/Short Lifetime - Pinholes or Defects in the DPhCz Film: Creates pathways for current leakage and device degradation. - Crystallization of DPhCz: Can occur over time, leading to changes in morphology and performance.- Optimize the deposition rate and substrate temperature to promote a more amorphous and uniform film. - Consider using a co-deposition technique or blending DPhCz with another material to improve film stability.
Inconsistent Results Between Batches - Variation in Deposition Rate: Inconsistent deposition rates lead to different film thicknesses and morphologies. - Substrate Temperature Fluctuations: Can affect the growth mode and quality of the DPhCz film. - Inconsistent Vacuum Levels: Poor vacuum can lead to the incorporation of impurities.- Calibrate and carefully monitor the quartz crystal microbalance (QCM) to ensure a consistent deposition rate. - Use a calibrated thermocouple to monitor and control the substrate temperature accurately. - Implement a consistent pump-down procedure and monitor the base and process pressures.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal thickness range for a DPhCz hole transport layer (HTL) in an OLED?

A1: While the optimal thickness is device-dependent, a common starting point for DPhCz as an HTL in OLEDs is in the range of 20 nm to 60 nm. Thinner layers may not provide sufficient hole injection and transport, while thicker layers can increase the driving voltage and potentially introduce issues with film morphology.

Q2: How does the deposition rate affect the DPhCz film quality?

A2: The deposition rate is a critical parameter. A slow deposition rate (e.g., < 0.5 Å/s) can sometimes lead to the formation of a more crystalline and potentially rougher film. A higher deposition rate (e.g., > 2 Å/s) might result in a more amorphous and smoother film but could also introduce stress. A typical starting point for optimization is around 1 Å/s.

Q3: My device performance is poor, and I suspect contamination. What are the common sources of contamination during DPhCz deposition?

A3: Contamination can originate from several sources:

  • Source Material: Ensure the DPhCz powder is of high purity (≥99.5%).

  • Crucible/Boat: Use a clean, dedicated crucible for DPhCz to avoid cross-contamination.

  • Vacuum Chamber: A dirty chamber can outgas impurities. Regular cleaning is essential.

  • Substrates: Improperly cleaned substrates can have organic residues or particulates.

  • Residual Gases: A poor vacuum level (e.g., >10⁻⁵ Torr) means a higher concentration of background gases like water and oxygen, which can be incorporated into the film and degrade performance.

Q4: Can I anneal the DPhCz layer after deposition to improve performance?

A4: Post-deposition annealing is generally not recommended for amorphous organic layers like DPhCz as it can induce crystallization, leading to the formation of grain boundaries that can act as charge traps and increase surface roughness, ultimately degrading device performance and stability.

Q5: What is the impact of DPhCz thickness on the turn-on voltage of the device?

A5: Generally, as the thickness of the DPhCz layer increases, the turn-on voltage of the device also tends to increase. This is due to the increased series resistance of the thicker organic layer, which requires a higher electric field to initiate charge injection and transport.

Data Presentation

The following table summarizes the expected trend in device performance as a function of DPhCz layer thickness, based on typical behavior observed for hole transport layers in OLEDs. The optimal thickness represents a trade-off between efficient charge injection/transport and minimizing the device's series resistance.

DPhCz Thickness (nm)Turn-on Voltage (V)Current Efficiency (cd/A)Power Efficiency (lm/W)
104.55.23.6
204.17.86.0
30 (Optimal) 3.8 9.5 7.9
404.08.97.0
504.37.55.5
604.86.14.2

Note: The values presented are illustrative and represent a typical trend. Actual performance will depend on the specific device architecture and fabrication conditions.

Experimental Protocols

Detailed Methodology for DPhCz Layer Thickness Optimization

This protocol outlines the steps for fabricating and testing a series of OLED devices with varying DPhCz HTL thicknesses to determine the optimal device structure.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately transfer the cleaned substrates to a UV-Ozone cleaner for 10 minutes to improve the ITO work function and remove any remaining organic residues.

  • Hole Injection Layer (HIL) Deposition (Optional but Recommended):

    • If a HIL is used (e.g., MoO₃), transfer the substrates to a high-vacuum thermal evaporation system.

    • Deposit the HIL material at a rate of 0.1-0.2 Å/s to a thickness of 5-10 nm.

  • DPhCz Hole Transport Layer (HTL) Deposition:

    • Without breaking vacuum, deposit the DPhCz layer.

    • Use a dedicated, clean thermal evaporation source (e.g., a quartz or tantalum boat).

    • Outgas the DPhCz material at a temperature below its evaporation point for 20-30 minutes.

    • Deposit DPhCz at a controlled rate of 1 Å/s.

    • Fabricate a series of devices with varying DPhCz thicknesses (e.g., 10, 20, 30, 40, 50, 60 nm). The thickness should be monitored in-situ using a calibrated quartz crystal microbalance.

  • Emissive Layer (EML) and Electron Transport Layer (ETL) Deposition:

    • Deposit the chosen emissive and electron transport layer materials sequentially without breaking vacuum. The specific materials and thicknesses will depend on the desired emission color and device architecture.

  • Cathode Deposition:

    • Deposit a thin (e.g., 1 nm) LiF layer followed by a thicker (e.g., 100 nm) Aluminum (Al) layer through a shadow mask to define the cathode contacts.

  • Encapsulation:

    • Transfer the completed devices to an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector.

    • From the J-V-L data, calculate the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) for each DPhCz thickness.

    • Plot the key performance metrics as a function of DPhCz thickness to identify the optimal value.

Mandatory Visualization

experimental_workflow sub_prep Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone hil_dep HIL Deposition (e.g., MoO₃) uv_ozone->hil_dep dphcz_dep DPhCz HTL Deposition (Vary Thickness: 10-60 nm) hil_dep->dphcz_dep eml_etl_dep EML & ETL Deposition dphcz_dep->eml_etl_dep cathode_dep Cathode Deposition (LiF/Al) eml_etl_dep->cathode_dep encap Encapsulation (Inert Atmosphere) cathode_dep->encap charac Device Characterization (J-V-L Measurement) encap->charac analysis Data Analysis (Identify Optimal Thickness) charac->analysis

Caption: Experimental workflow for optimizing DPhCz layer thickness.

signaling_pathway thickness DPhCz Thickness charge_balance Charge Carrier Balance thickness->charge_balance Impacts series_resistance Series Resistance thickness->series_resistance Increases with recombination Exciton Recombination Efficiency charge_balance->recombination device_performance Device Performance (Efficiency, Lifetime) recombination->device_performance operating_voltage Operating Voltage series_resistance->operating_voltage Increases

Caption: Logical relationship of DPhCz thickness and device performance.

Validation & Comparative

3,6-Diphenyl-9H-carbazole vs. spiro-OMeTAD: A Comparative Guide for Perovskite Solar Cell Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the current industry standard, spiro-OMeTAD, and the promising alternative, 3,6-diphenyl-9H-carbazole and its derivatives, for use as hole-transporting materials in perovskite solar cells.

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the benchmark HTM, contributing to record power conversion efficiencies. However, its high cost, complex synthesis, and propensity for degradation have driven the search for more viable alternatives. Among the most promising candidates are derivatives of 3,6-disubstituted carbazole, including this compound, which offer the potential for high performance, improved stability, and more economical production.

Performance Benchmark: A Tale of Two Materials

The following table summarizes the key photovoltaic performance parameters of perovskite solar cells utilizing spiro-OMeTAD and various 3,6-disubstituted carbazole derivatives as the HTM.

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
spiro-OMeTAD (Reference) ~17 - 22+~1.0 - 1.15~22 - 25~70 - 80
KZRD 20.40[1]---
V1221 17.81[2]1.03[2]23.6[2]73[2]
V1225 17.81[2]1.03[2]23.6[2]73[2]
V1209 17.31[2]---
2Cz-OMeDPA ~20---
3Cz-OMeDPA-OH ~20---
SGT-405 14.79[3]---

Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives are taken from studies that have demonstrated high-performing devices.

Experimental Protocols

To ensure a fair and reproducible comparison of HTM performance, standardized experimental procedures are crucial. The following sections detail the synthesis of this compound and a general protocol for the fabrication of n-i-p perovskite solar cells.

Synthesis of this compound

A plausible synthetic route for this compound is via a Suzuki coupling reaction.

Materials:

  • 3,6-dibromocarbazole

  • Phenylboronic acid

  • Palladium triphenylphosphine [Pd(PPh₃)₄]

  • Toluene

  • 2M aqueous sodium carbonate solution

Procedure:

  • Under a nitrogen atmosphere, add 3,6-dibromocarbazole (1 equivalent), phenylboronic acid (2.2 equivalents), and palladium triphenylphosphine (catalytic amount) to a dry reaction flask.

  • Add toluene to the flask.

  • Slowly add the 2M aqueous sodium carbonate solution to the reaction mixture.

  • Stir the mixture at 80°C for 8 hours.

  • After the reaction is complete, separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further purification can be achieved through column chromatography.

Perovskite Solar Cell Fabrication (n-i-p architecture)

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

1. Substrate Cleaning:

  • Sequentially sonicate fluorine-doped tin oxide (FTO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.

2. Electron Transport Layer (ETL) Deposition:

  • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. This can be done by spin-coating a precursor solution followed by annealing at high temperatures.

3. Perovskite Layer Deposition:

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF or DMSO) onto the ETL.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the substrate to induce uniform crystallization.

  • Anneal the films on a hotplate to form the crystalline perovskite layer.

4. Hole-Transporting Layer (HTL) Deposition:

  • Prepare a solution of the HTM (either 3,6-disubstituted carbazole derivative or spiro-OMeTAD) in a suitable solvent like chlorobenzene.

  • Commonly, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are included in the spiro-OMeTAD solution to improve conductivity and device performance. Similar doping strategies can be applied to carbazole-based HTMs.

  • Spin-coat the HTM solution onto the perovskite layer.

5. Back Contact Deposition:

  • Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the back contact via thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizing the Device Architecture and Workflow

To better understand the structure and fabrication process of a perovskite solar cell, the following diagrams are provided.

PerovskiteSolarCell cluster_device Perovskite Solar Cell (n-i-p) electrode_back Back Electrode (e.g., Gold) htm Hole Transporting Material (HTM) (this compound or spiro-OMeTAD) perovskite Perovskite Absorber Layer etl Electron Transport Layer (ETL) (e.g., TiO2, SnO2) fto Transparent Conductive Oxide (e.g., FTO) glass Glass Substrate sun Sunlight sun->glass

Caption: A diagram illustrating the typical n-i-p architecture of a perovskite solar cell.

FabricationWorkflow start Start cleaning Substrate Cleaning (FTO Glass) start->cleaning etl ETL Deposition (e.g., TiO2) cleaning->etl perovskite Perovskite Layer Deposition etl->perovskite htl HTL Deposition (Carbazole or spiro-OMeTAD) perovskite->htl electrode Back Electrode Deposition (e.g., Gold) htl->electrode characterization Device Characterization electrode->characterization end End characterization->end

Caption: A flowchart outlining the key steps in the fabrication of a perovskite solar cell.

Concluding Remarks

While spiro-OMeTAD remains a high-performing standard in the field of perovskite solar cells, the development of alternative hole-transporting materials is crucial for advancing the commercial viability of this technology. 3,6-disubstituted carbazole derivatives have emerged as a highly promising class of materials, demonstrating competitive power conversion efficiencies, with the potential for greater stability and lower production costs. Although specific performance data for this compound is still emerging, the impressive results from its derivatives strongly suggest that this molecular scaffold is a key area for future research and development in the quest for more efficient and durable perovskite solar cells. Researchers and professionals in the field are encouraged to explore this versatile class of materials to unlock the full potential of perovskite photovoltaic technology.

References

A Comparative Analysis of Hole Mobility in Carbazole-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in optoelectronics, this document provides a comparative overview of the hole mobility in various carbazole-based Hole Transporting Materials (HTMs). Carbazole derivatives are recognized for their excellent thermal and chemical stability, high hole-transport capability, and electron-rich nature, making them prime candidates for applications in perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and other electronic devices.[1] This guide presents key performance data, detailed experimental methodologies for mobility measurement, and a visual representation of a standard experimental workflow.

Data Presentation: Hole Mobility of Carbazole-Based HTMs

The following table summarizes the hole mobility of several recently developed carbazole-based HTMs. The selection is based on their promising performance in perovskite solar cells. The data is compiled from various studies and presented to facilitate a direct comparison.

Hole Transporting Material (HTM)Hole Mobility (μh) in cm²/VsMeasurement TechniqueKey Structural Features
Spiro-OMeTAD (Reference)~10⁻⁵Time-of-Flight (TOF)Spirobifluorene core with methoxyphenylamine side groups.[2]
V1221 10⁻⁵Time-of-Flight (TOF)Isomeric carbazole-terminated twin molecule.[2]
V1225 10⁻⁵Time-of-Flight (TOF)Isomeric carbazole-terminated twin molecule.[2]
KZRD Higher than KZ and KZICNot specified in abstractD-A type carbazole derivative with 3-ethyl rhodanine as the acceptor.[3]
PCz1 Not specified in abstractNot specified in abstractOligomeric cyclic carbazole-based material.[4]
SGT-405 Not specified in abstractNot specified in abstractThree-arm-type structure based on a carbazole core.[5]
CBZ-BDMTPA Not specified in abstractNot specified in abstract2,7-dimethoxytriphenylamine-appended carbazole.[6]

Note: The hole mobility of organic materials can be influenced by factors such as film morphology, measurement technique, and experimental conditions. Direct comparison should be made with caution when data is sourced from different studies.

Experimental Protocols: Measuring Hole Mobility

The determination of hole mobility in HTMs is crucial for understanding their charge transport properties. The two most common techniques employed are the Space-Charge Limited Current (SCLC) method and the Time-of-Flight (TOF) method.

Space-Charge Limited Current (SCLC) Method

The SCLC technique is a steady-state measurement used to investigate charge transport in semiconductors by analyzing the current-voltage (I-V) characteristics of a single-carrier device.[7] At a certain voltage, the injected charge carriers dominate the thermally generated ones, leading to a space-charge limited current. The mobility can be extracted from the trap-free SCLC region, which is described by the Mott-Gurney law.[7]

Device Structure: A hole-only device typically consists of the HTM layer sandwiched between two electrodes with high and low work functions to ensure ohmic contact for hole injection and an electron-blocking layer to prevent electron injection. A representative structure is ITO/PEDOT:PSS/HTM/Au.

Measurement Procedure:

  • Device Fabrication: The HTM layer is deposited onto a substrate with a pre-patterned bottom electrode (e.g., ITO coated glass with PEDOT:PSS). A top electrode (e.g., Au) is then deposited on top of the HTM layer.

  • I-V Characterization: A voltage sweep is applied across the device, and the resulting current is measured. This is typically done in the dark to avoid photogenerated carriers.

  • Data Analysis: The current density (J) is plotted against the applied voltage (V) on a log-log scale. In the trap-free SCLC regime, the current follows a V² dependence. The hole mobility (μ) can be calculated using the Mott-Gurney equation:

    J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

    where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the HTM layer.[7][8]

Time-of-Flight (TOF) Method

The TOF method is a transient technique that directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a specific thickness of the material under an applied electric field.[9][10] This technique is suitable for materials with relatively high mobility and requires thicker films (typically >1 µm) to ensure clear transit time detection.[7][11]

Sample Preparation: A thick film of the HTM is prepared between two electrodes, one of which is semi-transparent to allow for photoexcitation.

Measurement Procedure:

  • Photoexcitation: A short laser pulse is directed through the semi-transparent electrode to generate a sheet of electron-hole pairs near this electrode.

  • Charge Drift: An external voltage is applied across the sample, causing either the electrons or holes (depending on the polarity of the applied field) to drift towards the opposite electrode.

  • Current Measurement: The transient photocurrent is measured as the sheet of charge carriers moves through the material.

  • Transit Time Determination: The transit time (tₜ) is determined from the transient photocurrent profile, often identified as the time at which the current starts to drop off.

  • Mobility Calculation: The drift mobility (μ) is then calculated using the equation:

    μ = L² / (V * tₜ)

    where L is the thickness of the film and V is the applied voltage.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining hole mobility using the Space-Charge Limited Current (SCLC) method.

SCLC_Workflow cluster_prep Device Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Substrate Cleaning B Bottom Electrode Deposition (e.g., ITO) A->B C Hole Injection Layer Deposition (e.g., PEDOT:PSS) B->C D Carbazole HTM Deposition C->D E Top Electrode Deposition (e.g., Au) D->E F Apply Voltage Sweep E->F G Measure Current F->G H Plot J vs. V (log-log scale) G->H I Identify SCLC Region (J ∝ V²) H->I J Calculate Hole Mobility using Mott-Gurney Law I->J K K J->K Final Mobility Value

Caption: Workflow for SCLC hole mobility measurement.

References

A Comparative Performance Analysis of 3,6-Diphenylcarbazole and Its Isomers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the performance of 3,6-diphenylcarbazole against its key isomers, N-phenylcarbazole and 2,7-diphenylcarbazole. The selection of a carbazole isomer is critical in the development of advanced organic electronic devices and pharmaceutical compounds, with the substitution pattern on the carbazole core significantly influencing its photophysical, electrochemical, and thermal properties. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in material selection and experimental design.

Carbazole and its derivatives are renowned for their robust thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1][2] These properties make them prime candidates for use as host materials in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials in perovskite solar cells, and as fluorescent probes.[1][2] The strategic placement of phenyl groups on the carbazole scaffold allows for the fine-tuning of its electronic and optical characteristics.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for 3,6-diphenylcarbazole and its selected isomers. The data has been compiled from various studies, and direct comparison should be approached with consideration for potential variations in experimental conditions.

Table 1: Photophysical Properties
CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Notes
3,6-Diphenylcarbazole ~350~482~132Emission is red-shifted compared to non-substituted carbazoles due to extended π-conjugation.[3]
N-Phenylcarbazole ~292, ~330--UV-vis absorption is primarily from the carbazole and phenyl moieties with little interaction.[4]
2,7-Diphenylcarbazole Not specifiedBlue emission-Generally exhibits high fluorescence quantum yields.
3,6-Disubstituted Carbazole Derivative (CZ2) 430560130A representative D-A-D-A-D architectured carbazole with cyanovinylene sidearms.[1]
2,7-Disubstituted Carbazole Polymer (2,7-Cbz-EDOT) 40947364A polymer incorporating 2,7-linked carbazole units.[5]
Table 2: Electrochemical Properties
CompoundOxidation Potential (E_ox) (V vs. Fc/Fc⁺)HOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)
3,6-Diphenylcarbazole Not specified---
N-Phenylcarbazole Not specified---
2,7-Diphenylcarbazole Not specified---
3,6-Disubstituted Carbazole Polymer (3,6-Cbz-EDOT) 0.60-5.10-2.712.39
2,7-Disubstituted Carbazole Polymer (2,7-Cbz-EDOT) 0.81-5.31-2.902.41

Note: HOMO and LUMO levels are often estimated from the onset of oxidation potentials and optical band gaps.[5]

Table 3: Thermal Properties
CompoundDecomposition Temperature (T_d, 5% weight loss) (°C)Glass Transition Temperature (T_g) (°C)Melting Point (T_m) (°C)
3,6-Diphenylcarbazole >300Not specified184[3]
N-Phenylcarbazole ~420Not specified95-97[6]
2,7-Diphenylcarbazole Not specifiedNot specifiedNot specified
Generic Carbazole Derivatives Often > 300Can be tailored-
N-phenylcarbazole substituted PPV (Cz-PPV) >420Not measured-

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of carbazole isomers. Below are outlines of the key experimental protocols.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the compounds, from which the HOMO and LUMO energy levels can be estimated.

  • Instrumentation: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Measurement: The potential of the working electrode is swept linearly between a set starting and ending potential and back, while the current is measured. Ferrocene is often added at the end of the experiment as an internal standard for potential calibration.

  • Data Analysis: The onset of the first oxidation peak is used to calculate the HOMO energy level using empirical formulas.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

These techniques are used to investigate the light absorption and emission properties of the carbazole isomers.

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.

  • Sample Preparation: Samples are typically prepared as dilute solutions in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) in a quartz cuvette.

  • Measurement:

    • UV-Vis: The absorbance of the sample is measured across a range of wavelengths (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined.

    • PL: The sample is excited at a specific wavelength (often at or near the λ_abs), and the emitted light is scanned over a range of longer wavelengths to obtain the emission spectrum and determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method): The photoluminescence quantum yield (Φ_PL) can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the carbazole derivatives by measuring the change in mass as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the fabrication of an Organic Light-Emitting Diode (OLED) using a carbazole derivative as a host material in the emissive layer.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_encap_test Device Finalization & Testing sub_clean ITO Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl Hole Transport Layer (HTL) Deposition (e.g., Spin Coating) uv_ozone->htl eml Emissive Layer (EML) Deposition (Carbazole Host + Dopant) (e.g., Spin Coating) htl->eml etl Electron Transport Layer (ETL) Deposition (e.g., Thermal Evaporation) eml->etl cathode Cathode Deposition (e.g., LiF/Al) (Thermal Evaporation) etl->cathode encap Encapsulation cathode->encap testing Device Characterization (Current-Voltage-Luminance) encap->testing

OLED Fabrication Workflow

Conclusion

The choice between 3,6-diphenylcarbazole and its isomers is a nuanced decision that depends on the specific application requirements. The 3,6-substitution pattern generally leads to a more extended π-conjugation, resulting in red-shifted absorption and emission spectra, which can be advantageous for specific color tuning in OLEDs. In contrast, 2,7-linked carbazoles often exhibit more linear structures, which can be beneficial for charge transport. N-phenyl substitution primarily enhances solubility and thermal stability without drastically altering the core electronic properties of the carbazole unit. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating these choices and advancing the development of next-generation organic materials.

References

Validating Electrochemical Measurements of DPhCz: A Comparison with the Ferrocene Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible electrochemical measurements are paramount. This guide provides a comparative framework for validating the electrochemical properties of 9,10-diphenyl-9,10-dihydro-9,10-diazaanthracene (DPhCz) using the well-established ferrocene/ferrocenium (Fc/Fc+) redox couple as a reference standard. The following sections present a summary of comparative electrochemical data, a detailed experimental protocol for cyclic voltammetry, and a visual representation of the experimental workflow.

Comparative Electrochemical Data

The electrochemical behavior of a polymer derived from DPhCz, poly(aryl ether sulfone)-5,10-diphenyl-dihydrophenazine (PAS-DPPZ), was investigated using cyclic voltammetry. The polymer exhibits two distinct oxidation events. To standardize these measurements, the potentials, originally reported against a lithium/lithium ion (Li/Li+) reference electrode, have been converted to the widely recognized ferrocene/ferrocenium (Fc/Fc+) scale. This conversion is based on the established potential of the Fc/Fc+ redox couple, which is approximately 3.25 V versus Li/Li+ in a comparable non-aqueous electrolyte.

CompoundFirst Oxidation Potential (Eox1) vs. Fc/Fc+ (V)Second Oxidation Potential (Eox2) vs. Fc/Fc+ (V)Redox Behavior
DPhCz-Polymer (PAS-DPPZ) ~0.25~0.85Two quasi-reversible oxidations
Ferrocene (Fc) 0.00-Reversible one-electron oxidation

Experimental Protocol: Cyclic Voltammetry

This protocol outlines the procedure for determining the oxidation potential of DPhCz (or its derivatives) relative to the internal reference standard, ferrocene.

1. Materials and Reagents:

  • 9,10-diphenyl-9,10-dihydro-9,10-diazaanthracene (DPhCz)

  • Ferrocene (Fc)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Solvent: Anhydrous acetonitrile (CH3CN)

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver nitrate (Ag/AgNO3) or a silver wire pseudo-reference electrode

  • Counter Electrode: Platinum wire

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry

  • Inert gas: High-purity argon or nitrogen

2. Electrode Preparation:

  • Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 3 minutes.

  • Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.

  • Dry the electrode under a stream of inert gas.

3. Solution Preparation:

  • Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. This will be the supporting electrolyte solution.

  • Prepare a stock solution of DPhCz (e.g., 10 mM) in the supporting electrolyte solution.

  • Prepare a stock solution of ferrocene (e.g., 10 mM) in the supporting electrolyte solution.

  • For the measurement, prepare a solution containing the desired concentration of DPhCz (e.g., 1 mM) and ferrocene (e.g., 1 mM) in the supporting electrolyte solution.

4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

  • Fill the cell with the solution containing both DPhCz and ferrocene.

  • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

  • Connect the electrodes to a potentiostat.

  • Perform a cyclic voltammetry scan. A typical potential window would be from -0.2 V to +1.2 V vs. the Ag/AgNO3 reference. The initial scan direction should be positive (anodic).

  • Set the scan rate to 100 mV/s. Multiple scan rates can be used to investigate the reversibility of the redox events.

  • Record the resulting voltammogram.

5. Data Analysis:

  • From the cyclic voltammogram, determine the half-wave potential (E1/2) for the ferrocene/ferrocenium couple, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E1/2 = (Epa + Epc) / 2.

  • Set the E1/2 of the Fc/Fc+ couple to 0.00 V to serve as the internal reference.

  • Determine the oxidation potentials of DPhCz relative to the Fc/Fc+ internal standard by subtracting the E1/2 of ferrocene from the observed oxidation potentials of DPhCz.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental validation process and a simplified representation of the electrochemical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte and Standard Solution (DPhCz + Ferrocene in Electrolyte) assemble_cell Assemble Three-Electrode Cell prep_solution->assemble_cell prep_electrode Polish and Clean Working Electrode prep_electrode->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas Purge) assemble_cell->deoxygenate run_cv Perform Cyclic Voltammetry deoxygenate->run_cv record_voltammogram Record Voltammogram run_cv->record_voltammogram determine_fc_potential Determine E1/2 of Fc/Fc+ record_voltammogram->determine_fc_potential calibrate Calibrate Potential Scale (Set Fc/Fc+ to 0 V) determine_fc_potential->calibrate determine_dphcz_potential Determine Oxidation Potential of DPhCz calibrate->determine_dphcz_potential

Figure 1. Experimental workflow for validating DPhCz electrochemical measurements.

signaling_pathway DPhCz DPhCz DPhCz_radical DPhCz•+ DPhCz->DPhCz_radical -e- (Eox1) DPhCz_radical->DPhCz +e- DPhCz_dication DPhCz2+ DPhCz_radical->DPhCz_dication -e- (Eox2) DPhCz_dication->DPhCz_radical +e- Fc Ferrocene (Fc) Fc_plus Ferrocenium (Fc+) Fc->Fc_plus -e- (Eref) Fc_plus->Fc +e- Electrode Working Electrode

Figure 2. Simplified electrochemical oxidation pathways for DPhCz and Ferrocene.

A Guide to Next-Generation Hole Transport Materials: Benchmarking Against 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and stable optoelectronic devices is relentless. A critical component in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is the hole transport material (HTM). For years, 3,6-Diphenyl-9H-carbazole (DPhCz) and its derivatives have served as a reliable scaffold in the development of new HTMs due to their excellent thermal stability, high hole mobility, and facile synthesis.[1] This guide provides a comprehensive comparison of emerging HTMs against the benchmark DPhCz, supported by experimental data and detailed protocols to inform the selection and design of next-generation materials.

Performance Benchmarks: A Comparative Analysis

The effectiveness of a hole transport material is primarily determined by its impact on the overall device performance. In perovskite solar cells, key photovoltaic parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of several new hole transport materials in comparison to carbazole-based benchmarks.

While direct, side-by-side comparisons of new HTMs with DPhCz are not always available in the literature, we can establish a baseline for carbazole derivatives. For instance, various 3,6-disubstituted carbazole derivatives have demonstrated competitive performance against the widely used Spiro-OMeTAD.[1]

Table 1: Performance of Carbazole-Based and New Hole Transport Materials in Perovskite Solar Cells

Hole Transport Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Benchmark Carbazole Derivatives
Spiro-OMeTAD (Standard Benchmark)~1.0 - 1.15~22 - 25~70 - 80~17 - 22+[1]
KZRD (D-A type carbazole)---20.40%[2][3]
1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole---17.8%[2]
SGT-405 (three-arm carbazole)---14.79%[2]
Emerging Hole Transport Materials
TM-13 (9-phenyl-9H-carbazole branch)---20.44%[4]
P3CT-BN---19.05%[5]
PHDP--->20%[5]
TFB1.1--18.48%[5]
spiro-Naph---24.43%[6]
FDT-based HTM---~20.2%[6]
3Ka-DBT-3Ka---11.4% (in PbS CQD solar cells)[7]

Note: The performance of HTMs can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.

Key Performance Indicators and their Interrelation

The selection of an optimal HTM involves a trade-off between several key parameters that are often interrelated. High hole mobility is crucial for efficient charge extraction, while suitable HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are necessary for proper energy level alignment with the perovskite layer, minimizing energy loss.[1][6] Good thermal and chemical stability are also paramount for ensuring the long-term operational stability of the device.[2]

G PCE Power Conversion Efficiency (PCE) Voc Open-Circuit Voltage (Voc) PCE->Voc dependent on Jsc Short-Circuit Current Density (Jsc) PCE->Jsc dependent on FF Fill Factor (FF) PCE->FF dependent on HOMO HOMO Energy Level Voc->HOMO influenced by Mobility Hole Mobility (μh) Jsc->Mobility influenced by FF->Mobility influenced by LUMO LUMO Energy Level Stability Device Stability Stability->HOMO influenced by Stability->LUMO influenced by

Figure 1. Logical relationship of key performance indicators for hole transport materials.

Experimental Protocols

To ensure a fair and accurate comparison of different HTMs, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Perovskite Solar Cell Fabrication

A typical workflow for the fabrication of a perovskite solar cell is outlined below. This process can be adapted for different HTMs and perovskite compositions.

G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Completion & Testing FTO Cleaning FTO Substrate Cleaning ETL Deposition Electron Transport Layer (e.g., TiO₂) Deposition FTO Cleaning->ETL Deposition Perovskite Deposition Perovskite Layer Deposition & Annealing ETL Deposition->Perovskite Deposition HTL Deposition Hole Transport Layer Deposition Perovskite Deposition->HTL Deposition Metal Contact Metal Contact (e.g., Au) Deposition HTL Deposition->Metal Contact JV Measurement Current-Voltage (J-V) Measurement Metal Contact->JV Measurement

Figure 2. General workflow for perovskite solar cell fabrication and testing.

Detailed Steps:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is often deposited by spray pyrolysis or spin coating, followed by sintering at high temperatures.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF:DMSO solvent) is spin-coated onto the ETL. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce uniform crystallization, followed by thermal annealing.[1]

  • Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., the new HTM or DPhCz in chlorobenzene, often with additives like Li-TFSI and t-BP) is deposited onto the perovskite layer by spin-coating.[1]

  • Metal Contact Deposition: A top metal contact, typically 80-100 nm of gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask.[1]

Characterization Techniques
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator to determine Voc, Jsc, FF, and PCE.[1]

  • Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the HTMs. The measurements are typically performed in a three-electrode cell with a working electrode, a counter electrode, and a reference electrode, in a suitable solvent containing a supporting electrolyte.

  • Space-Charge-Limited Current (SCLC) Measurement: This technique is used to determine the hole mobility of the HTMs. The mobility is calculated from the J-V characteristics of a hole-only device in the dark.

  • Thermal and Photostability Studies: The long-term stability of the unencapsulated devices is evaluated by monitoring their photovoltaic parameters over time under controlled conditions of temperature, humidity, and continuous illumination.

The Path Forward: Designing the Next Generation of HTMs

The development of novel hole transport materials is a key area of focus for advancing the efficiency and stability of perovskite-based photovoltaic technologies. While 3,6-disubstituted carbazole derivatives have proven to be a versatile and high-performing class of materials, the exploration of new molecular scaffolds and synthetic strategies continues to yield promising results.[1][2] The synthetic accessibility of these new materials, coupled with the ability to fine-tune their electronic and physical properties through molecular design, paves the way for the next generation of stable and efficient optoelectronic devices.[1]

References

Spectroscopic Analysis of 3,6-Diphenyl-9H-carbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3,6-Diphenyl-9H-carbazole and a structurally related alternative, 3,6-dibromo-9H-carbazole. The availability of reference spectra is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings.

Comparative Spectral Data

The following tables summarize the available and expected spectral data for this compound and the experimentally determined data for 3,6-dibromo-9H-carbazole.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
This compound CDCl₃ (Expected)~8.2-8.4d2HH-4, H-5N/A
~7.6-7.8m10HPhenyl-HN/A
~7.4-7.6dd2HH-2, H-7N/A
~7.2-7.4d2HH-1, H-8N/A
~8.1 (broad s)s1HN-HN/A
3,6-dibromo-9H-carbazole DMSO-d₆11.63s1HN-HPubChem CID: 274874
8.39d, J=1.9 Hz2HH-4, H-5PubChem CID: 274874
7.60d, J=8.6 Hz2HH-1, H-8PubChem CID: 274874
7.42dd, J=8.6, 1.9 Hz2HH-2, H-7PubChem CID: 274874

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmReference
This compound CDCl₃ (Expected)Multiple signals in the aromatic region (110-150 ppm)N/A
3,6-dibromo-9H-carbazole DMSO-d₆139.1, 128.8, 123.9, 123.0, 113.6, 111.4PubChem CID: 274874

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragments (m/z)Reference
This compound ESI or EI (Expected)319.14Fragmentation pattern would show loss of phenyl groups.N/A
3,6-dibromo-9H-carbazole GC-MS (EI)325 (M+), 327 (M+2), 323 (M-2)244, 165, 138[2]

Experimental Protocols

Standardized protocols are essential for obtaining high-quality and reproducible NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • The sample is placed in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Common ionization techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4] EI typically leads to more fragmentation, providing structural information, while ESI is a softer ionization method that often preserves the molecular ion.

  • Mass Analysis and Detection:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Workflow for Synthesis and Characterization Synthesis Synthesis of this compound (e.g., Suzuki Coupling) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Validation Structure Validation and Purity Assessment NMR->Structure_Validation MS->Structure_Validation

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Signaling Pathway for Spectroscopic Data Interpretation

The following diagram outlines the decision-making process when interpreting NMR and MS data for structural elucidation.

Interpretation of Spectroscopic Data Start Obtain NMR and MS Spectra Analyze_MS Analyze Mass Spectrum - Molecular Ion Peak? - Fragmentation Pattern? Start->Analyze_MS Analyze_NMR Analyze NMR Spectra - Number of Signals - Chemical Shifts - Integration - Splitting Patterns Start->Analyze_NMR Propose_Structure Propose Putative Structure Analyze_MS->Propose_Structure Analyze_NMR->Propose_Structure Compare_Data Compare with Reference Data or Predicted Spectra Propose_Structure->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed Match Revise_Structure Revise Proposed Structure Compare_Data->Revise_Structure No Match Revise_Structure->Propose_Structure

Caption: A decision pathway for the structural elucidation of an organic compound using NMR and MS data.

References

The Pivotal Role of 3,6-Disubstitution in Tailoring Carbazole Derivatives for Advanced Optoelectronic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its resulting properties is paramount. In the realm of organic electronics, 3,6-disubstituted carbazole derivatives have emerged as a highly versatile and promising class of materials. Their exceptional thermal stability, high hole mobility, and facile synthesis make them prime candidates for a wide array of applications, including Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and fluorescent probes.

This guide provides a comprehensive comparison of 3,6-disubstituted carbazole derivatives, offering a deep dive into how the nature of the substituents at the 3 and 6 positions dictates their photophysical and electrochemical characteristics. Supported by experimental data, this document aims to serve as a valuable resource for the rational design and selection of carbazole-based materials for next-generation technologies.

Unlocking Performance Through Strategic Substitution: A Data-Driven Comparison

The strategic placement of electron-donating or electron-withdrawing groups at the 3 and 6 positions of the carbazole core allows for precise tuning of the molecule's electronic energy levels, charge transport capabilities, and luminescent properties. The following tables summarize key performance metrics for a selection of 3,6-disubstituted carbazole derivatives, showcasing the impact of different substitution patterns.

Photophysical Properties: A Tale of Light and Color

The absorption and emission characteristics of 3,6-disubstituted carbazoles are highly sensitive to the electronic nature of their substituents. Extending the π-conjugation through the introduction of aromatic moieties typically leads to a bathochromic (red) shift in both absorption and emission spectra.

DerivativeSubstituent at 3,6-positionsAbsorption λmax (nm)Emission λem (nm)Fluorescence Quantum Yield (ΦF)Solvent
CZ-H (Carbazole)-H325, 338345, 359~0.4Dichloromethane
3,6-di-tert-butyl-9H-carbazole -C(CH₃)₃335, 349355, 370HighNot Specified
CZ1 -CH=CH-C₆H₄-OCH₃410-430530-560ExcellentNot Specified
CZ2 -CH=CH-C₆H₃-(OCH₃)₂410-430530-560ExcellentNot Specified
3,6-diphenyl-9H-carbazole -C₆H₅348390, 410Not SpecifiedNot Specified
3,6-bis(diphenylamino)-9-ethylcarbazole -N(C₆H₅)₂385435HighToluene
Electrochemical Properties and Device Performance: Engineering Charge Flow

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the efficiency of charge injection and transport in electronic devices. Substitution at the 3 and 6 positions provides a powerful tool to modulate these energy levels. For instance, electron-donating groups tend to raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, aiding electron injection.

DerivativeHOMO (eV)LUMO (eV)ApplicationKey Performance Metric
2,7-disubstituted carbazole derivative -4.7-Solid State Dye-Sensitized Solar Cell (DSSC)Power Conversion Efficiency (PCE): 0.18%
3,6-disubstituted carbazole derivative -5.1-Solid State Dye-Sensitized Solar Cell (DSSC)Power Conversion Efficiency (PCE): 0.34%[1][2]
C25 (a 3,6-di(arylamino)carbazole) -5.21 to -6.48-1.90 to -2.83Green Phosphorescent OLED (as HTL)Current Efficiency: 58.4 cd/A, Power Efficiency: 54.8 lm/W, External Quantum Efficiency (EQE): 16.1%[3]
C26 (a 3,6-di(arylamino)carbazole) -5.21 to -6.48-1.90 to -2.83Green Fluorescent OLED (as HTL)Current Efficiency: 4.0 cd/A at 1000 cd/m²[3]
BCzB-PPI (a 3,6-di-tert-butylcarbazole derivative) -5.71-2.43Non-doped Deep-Blue OLED (as emitter)Maximum Luminance: 11,364 cd/m², Maximum EQE: 4.43%, CIE: (0.159, 0.080)[4]

Visualizing the Structure-Property Nexus

To further elucidate the relationships between chemical structure and material properties, the following diagrams provide a conceptual framework.

StructureProperty cluster_structure Structural Modification at 3,6-Positions cluster_properties Resulting Properties Structure Carbazole Core Substituent Substituent Nature (Electron Donating/Withdrawing, π-conjugation) Photophysical Photophysical Properties (Absorption/Emission λ, Quantum Yield) Structure->Photophysical Influences Electrochemical Electrochemical Properties (HOMO/LUMO Levels) Structure->Electrochemical Modulates Substituent->Photophysical Substituent->Electrochemical Device Device Performance (Efficiency, Stability) Photophysical->Device Determines Electrochemical->Device Governs

Fig. 1: Relationship between structural modifications and properties.

A Roadmap to Characterization: Experimental Workflow

The systematic evaluation of novel 3,6-disubstituted carbazole derivatives follows a well-defined experimental workflow, from synthesis to device testing.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing Start Starting Material (e.g., Carbazole) Bromination Bromination (e.g., with NBS) Start->Bromination N_Alkylation N-Alkylation/Arylation Bromination->N_Alkylation CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) N_Alkylation->CrossCoupling Purification Purification (Column Chromatography, Recrystallization) CrossCoupling->Purification Structural Structural Analysis (NMR, FT-IR, Mass Spec) Purification->Structural Photophysical Photophysical Studies (UV-Vis, Fluorescence Spectroscopy) Purification->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Deposition Thin Film Deposition (Spin-coating or Thermal Evaporation) Electrochemical->Deposition Thermal->Deposition Substrate Substrate Cleaning Substrate->Deposition DeviceAssembly Device Assembly (HTL, EML, ETL, Electrodes) Deposition->DeviceAssembly Testing Device Performance Testing DeviceAssembly->Testing

Fig. 2: Experimental workflow for carbazole derivatives.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 3,6-Dibromo-9-alkylcarbazole

A common precursor for many 3,6-disubstituted carbazole derivatives is 3,6-dibromo-9-alkylcarbazole. Its synthesis typically involves two steps: bromination of the carbazole core followed by N-alkylation.

1. Bromination of Carbazole:

  • Materials: Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve carbazole in DMF in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Precipitate the product by adding water to the reaction mixture.

    • Filter the precipitate and wash thoroughly with water. The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization from a suitable solvent like ethanol.

2. N-Alkylation of 3,6-Dibromo-9H-carbazole:

  • Materials: 3,6-Dibromo-9H-carbazole, alkyl halide (e.g., ethyl bromide, octyl bromide), a base (e.g., sodium hydroxide or potassium carbonate), and a suitable solvent (e.g., acetone or DMF).

  • Procedure:

    • To a solution of 3,6-dibromo-9H-carbazole in the chosen solvent, add the base.

    • Add the alkyl halide dropwise to the stirred reaction mixture at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Remove the solvent under reduced pressure.

    • The residue is then worked up, typically by extraction with an organic solvent and washing with water.

    • The crude product is purified by column chromatography on silica gel to yield the desired 3,6-dibromo-9-alkylcarbazole.

Photophysical Characterization

UV-Visible Absorption Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF).

  • Measurement:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Fluorescence Spectroscopy and Quantum Yield Determination:

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Use the same dilute solution as prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement:

    • Determine the optimal excitation wavelength from the absorption spectrum (usually the λmax).

    • Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • The fluorescence quantum yield (ΦF) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical Characterization

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination:

  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode). A common setup includes a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Sample Preparation:

    • Prepare a solution of the carbazole derivative (typically ~1 mM) in an electrolyte solution. The electrolyte is usually a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) dissolved in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Measurement:

    • Perform a cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back.

    • Record the resulting current as a function of the applied potential.

    • The onset oxidation potential (E_ox) is determined from the voltammogram.

    • The HOMO energy level can be estimated using the following empirical formula, often calibrated against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard: HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

    • The LUMO energy level can then be estimated from the HOMO level and the optical band gap (E_g), which is determined from the onset of the absorption spectrum: LUMO (eV) = HOMO (eV) + E_g (eV)

By providing a clear comparison of performance data, detailed experimental protocols, and visual aids to understand the underlying principles, this guide serves as a practical tool for researchers navigating the exciting and rapidly evolving field of 3,6-disubstituted carbazole derivatives. The ability to rationally design and synthesize molecules with tailored properties will undoubtedly accelerate the development of next-generation organic electronic devices.

References

A Comparative Guide to Carbazole-Based Hole-Transporting Materials for High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of various carbazole-based hole-transporting materials (HTMs) in perovskite solar cells (PSCs), supported by experimental data, to guide researchers in materials selection and device optimization.

The quest for stable and efficient perovskite solar cells has led to intensive research into novel hole-transporting materials that can surpass the performance and cost-effectiveness of the commonly used spiro-OMeTAD. Carbazole-based derivatives have emerged as a promising class of HTMs due to their excellent thermal and chemical stability, high hole mobility, and tunable electronic properties.[1][2][3] This guide provides a comparative overview of the power conversion efficiency and other key photovoltaic parameters of PSCs incorporating different carbazole-based HTMs, based on recently published data.

Performance Comparison of Carbazole-Based HTMs

The following table summarizes the key performance metrics of perovskite solar cells fabricated with various carbazole-based HTMs. The data is juxtaposed with the performance of the benchmark HTM, spiro-OMeTAD, where available in the comparative studies.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF)
spiro-OMeTAD (Reference) 18.57[4]1.08[4]22.80[4]0.754[4]
20.25[5]---
EtCz-3EHCz+EH44-ox 17.75[4]1.08[4]22.19[4]0.741[4]
KZRD 20.40[6]---
KZIC <20.40[6]---
KZ <20.40[6]---
2Cz-OMeDPA 20.06[5]---
3Cz-OMeDPA-OH 19.89[5]---
2,7-Cbz-EDOT 4.47[7][8]---
3,6-Cbz-EDOT <4.47[7][8]---
TPE-based (2,7-carbazole) 16.74[9]---
X51 9.8[10]---

Experimental Protocols

The fabrication of high-efficiency perovskite solar cells is a multi-step process requiring precise control over each layer's deposition and properties. The following is a generalized experimental protocol based on methodologies reported in the cited literature.

Device Fabrication Workflow

cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization sub_clean FTO Glass Cleaning (Detergent, DI water, Acetone, Isopropanol) sub_etch FTO Etching (e.g., HCl) sub_clean->sub_etch etl Electron Transport Layer (ETL) Deposition (e.g., TiO2) sub_etch->etl perovskite Perovskite Layer Deposition (e.g., Spin-coating CH3NH3PbI3) etl->perovskite htm Hole Transport Layer (HTL) Deposition (Carbazole HTM in solution) perovskite->htm metal Metal Contact Deposition (e.g., Gold) htm->metal jv Current-Voltage (J-V) Measurement metal->jv sem Scanning Electron Microscopy (SEM) xrd X-ray Diffraction (XRD)

Figure 1. General workflow for the fabrication and characterization of perovskite solar cells.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are patterned by etching with hydrochloric acid.[11]

  • The etched substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for approximately 10-15 minutes.[11]

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of titanium dioxide (TiO₂) is often deposited on the FTO substrate.

  • This is followed by the deposition of a mesoporous TiO₂ layer via spin-coating a titania paste suspension.[11]

  • The film is then sintered at high temperatures (e.g., 500°C).[11]

3. Perovskite Layer Formation:

  • The perovskite precursor solution (e.g., CH₃NH₃PbI₃) is spin-coated onto the ETL in a controlled atmosphere.[11][12]

  • The substrate is then annealed at a specific temperature (e.g., 100°C) to form the crystalline perovskite film.[11]

4. Hole-Transporting Material (HTM) Deposition:

  • The carbazole-based HTM is dissolved in a suitable solvent, often with additives like Li-TFSI and 4-tert-butylpyridine.

  • The HTM solution is then spin-coated on top of the perovskite layer.[11]

5. Metal Electrode Deposition:

  • Finally, a metal contact, typically gold or silver, is deposited on top of the HTM layer by thermal evaporation through a mask to define the active area of the solar cell.[11]

Device Architecture and Charge Transport Pathway

The typical architecture of a perovskite solar cell is a layered structure designed to efficiently generate and extract charge carriers.

cluster_0 Perovskite Solar Cell Structure cluster_1 Charge Carrier Pathway FTO FTO Substrate ETL Electron Transport Layer (ETL) (e.g., TiO2) Perovskite Perovskite Absorber Layer HTL Hole Transport Layer (HTL) (Carbazole-based) Metal Metal Contact (e.g., Au) e Electron (e-) ETL_path ETL e->ETL_path to ETL h Hole (h+) HTL_path HTL h->HTL_path to HTL Perovskite_abs Light Absorption in Perovskite Perovskite_abs->e Perovskite_abs->h

Figure 2. Schematic of a standard n-i-p perovskite solar cell architecture and charge transport.

In this n-i-p structure, photons are absorbed by the perovskite layer, generating electron-hole pairs. The electrons are then injected into the electron transport layer and collected at the FTO electrode, while the holes are transferred to the carbazole-based hole-transporting layer and collected at the metal contact. The efficiency of this charge extraction process is a critical determinant of the overall power conversion efficiency of the solar cell.

Concluding Remarks

The data presented highlights the significant potential of carbazole-based HTMs as viable alternatives to spiro-OMeTAD in high-performance perovskite solar cells. Materials like KZRD and 2Cz-OMeDPA have demonstrated power conversion efficiencies exceeding 20%, rivaling the performance of the established standard.[5][6] The selection of a specific carbazole derivative will depend on a balance of factors including not only the ultimate device efficiency but also synthesis cost, long-term stability, and processability. Further research focusing on the long-term operational stability of devices employing these novel carbazole HTMs is crucial for their eventual commercialization.

References

A Comparative Guide to the Long-Term Stability of DPhCz-Based OLEDs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation displays and lighting, the operational lifetime of Organic Light-Emitting Diodes (OLEDs) remains a critical hurdle, particularly for deep blue emitters. The choice of host material within the emissive layer plays a pivotal role in determining the long-term stability and efficiency of these devices. This guide provides a comparative analysis of the long-term stability and lifetime testing of OLEDs based on the host material 3,6-di(9H-carbazol-9-yl)-9-phenyl-9H-carbazole (DPhCz), benchmarked against other common host materials for blue Thermally Activated Delayed Fluorescence (TADF) emitters.

Performance Comparison of Host Materials

The stability of an OLED is intrinsically linked to the chemical and morphological stability of its constituent organic materials. The host material, in particular, must efficiently transfer energy to the emitter, possess good charge transport properties, and exhibit high electrochemical stability to withstand prolonged operation. Below is a summary of the performance of DPhCz in comparison to other frequently used host materials for blue TADF OLEDs.

Host MaterialEmitterInitial Luminance (cd/m²)Lifetime MetricLifetime (hours)Key Observations
DPhCz 2,8-bis(4-(carbazol-9-yl)phenyl)dibenzo[b,d]thiophene500LT50~40Demonstrates reasonable stability for blue TADF emitters.[1]
mCBP-CNBDpyInCz500LT8021Exhibits good lifetime and higher efficiency at practical brightness compared to DPEPO.[2]
DPEPOBDpyInCz500LT800.13 (8 mins)Despite enabling high initial efficiencies, DPEPO is known for its poor operational stability.[2]
Novel HostBlue TADF Emitter100LT5040Represents ongoing efforts to develop more stable host materials.[1]

Note: Lifetime data can vary significantly based on the specific emitter used, device architecture, and testing conditions. The data presented here is for comparative purposes.

Experimental Protocols for Lifetime Testing

The long-term stability of OLEDs is evaluated through rigorous lifetime testing, often employing accelerated aging techniques to obtain data in a reasonable timeframe.

Device Fabrication

A typical blue TADF OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are deposited sequentially via thermal evaporation in a high-vacuum chamber. A representative device structure is as follows:

  • Substrate: ITO-coated glass

  • Hole Injection Layer (HIL): e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Hole Transport Layer (HTL): e.g., N,N′-dicarbazolyl-3,5-benzene (mCP)

  • Emissive Layer (EML): Host material (e.g., DPhCz) doped with a blue TADF emitter (e.g., 2,8-bis(4-(carbazol-9-yl)phenyl)dibenzo[b,d]thiophene)

  • Electron Transport Layer (ETL): e.g., Diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS)

  • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)

  • Cathode: Aluminum (Al)

Lifetime Measurement

The operational lifetime of the fabricated OLEDs is measured under a constant DC current density in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen.

  • Initial Characterization: The initial current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra of the device are measured using a source meter and a spectroradiometer.

  • Accelerated Aging: To accelerate the degradation process, the device is driven at a constant current density corresponding to a high initial luminance (e.g., 500 or 1000 cd/m²).

  • Luminance Monitoring: The luminance of the device is continuously monitored over time.

  • Lifetime Determination: The lifetime is defined as the time it takes for the luminance to decrease to a certain percentage of its initial value, commonly LT50 (50%), LT80 (80%), or LT90 (90%).

Degradation Mechanisms and Stability Enhancement

The degradation of OLEDs is a complex process involving multiple intrinsic and extrinsic factors. For blue TADF OLEDs, key degradation pathways include:

  • Host Material Degradation: The electrochemical instability of the host material under electrical stress can lead to the formation of non-emissive species and charge traps, reducing device efficiency and lifetime. Materials like DPEPO, while enabling high initial efficiency, are known to be unstable.[2][3][4]

  • Emitter Degradation: The TADF emitter itself can undergo chemical degradation, particularly due to the long-lived triplet excitons.

  • Interfacial Degradation: Degradation at the interfaces between different organic layers can impede charge injection and transport, leading to an increase in operating voltage and a decrease in luminance.

Strategies to enhance the long-term stability of DPhCz-based and other blue TADF OLEDs focus on the development of more robust host materials with high triplet energies and good electrochemical stability, as well as the optimization of the device architecture to ensure balanced charge injection and transport.

Experimental Workflow for OLED Lifetime Testing

The following diagram illustrates the typical workflow for the fabrication and lifetime testing of OLEDs.

OLED_Lifetime_Testing_Workflow cluster_fabrication Device Fabrication cluster_testing Lifetime Testing ITO_Substrate ITO Substrate Cleaning Organic_Deposition Organic Layer Deposition (HIL, HTL, EML, ETL, EIL) ITO_Substrate->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Initial_Char Initial J-V-L & EL Measurement Encapsulation->Initial_Char Transfer to Testing Setup Accelerated_Aging Accelerated Aging (Constant Current) Initial_Char->Accelerated_Aging Luminance_Monitor Continuous Luminance Monitoring Accelerated_Aging->Luminance_Monitor Data_Analysis Data Analysis & Lifetime Determination Luminance_Monitor->Data_Analysis

Diagram of the OLED fabrication and lifetime testing workflow.

References

Assessing the Impact of Phenyl Group Substitution on Carbazole Core Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole core is a privileged scaffold in materials science and medicinal chemistry, renowned for its excellent charge transport properties, high thermal stability, and versatile functionalization.[1] Phenyl group substitution is a key strategy employed to fine-tune the photophysical, thermal, and electrochemical characteristics of the carbazole core for specific applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] This guide provides a comparative analysis of how phenyl substitution impacts these core properties, supported by experimental data and detailed methodologies.

Synthetic Strategies: An Overview

The introduction of phenyl groups onto the carbazole core can be achieved through various synthetic routes. Common methods include the Ullman condensation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.[2][3] A typical modern approach involves a multi-step synthesis, often starting with the functionalization of the carbazole core followed by a cross-coupling reaction to introduce the phenyl moiety.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Arylation (Ullman Condensation) Carbazole Carbazole NBS N-Bromosuccinimide (NBS) in Ethyl Acetate Carbazole->NBS Step1_Product 3-Bromocarbazole NBS->Step1_Product Reaction Bromobenzene Bromobenzene Catalyst Copper Salt Catalyst K₂CO₃, DMF Step1_Product->Catalyst Intermediate Bromobenzene->Catalyst Step2_Product N-Phenyl-3-bromocarbazole Catalyst->Step2_Product Reaction (80-150 °C) G cluster_0 Factors cluster_1 Core Properties cluster_2 Measured Parameters Subst Phenyl Group Substitution Photo Photophysical Subst->Photo Thermal Thermal Subst->Thermal Electro Electrochemical Subst->Electro AbsEm Absorption / Emission (λ) Photo->AbsEm Stab Stability (Td, Tg) Thermal->Stab Pot Oxidation Potential (Eox) Electro->Pot

References

Safety Operating Guide

Proper Disposal of 3,6-Diphenyl-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,6-Diphenyl-9H-carbazole is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with acute oral toxicity and can cause skin and eye irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat and ensure skin is not exposed.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₂₄H₁₇N
CAS Number 56525-79-2
Melting Point 186 °C
Initial Boiling Point 575.4 °C at 1 atm
Appearance White to off-white powder/crystals.

(Source: Ossila Safety Data Sheet)[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of pure this compound and contaminated materials.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a compatible material and have a secure lid.

  • Labeling: The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

  • Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool, avoiding the creation of dust. If the material is in powder form, consider using a vacuum with a HEPA filter for cleanup of spills.[1]

Step 2: Disposal of Contaminated Materials
  • Sharps and Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be considered contaminated and placed in the designated solid waste container.

  • Personal Protective Equipment (PPE): Used gloves and other disposable PPE should also be collected in the designated hazardous waste container.

Step 3: Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container.

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

  • Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.[1][2] It is crucial to avoid release into the environment.[1]

Disposal of Empty Containers
  • Triple Rinsing: If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the triple rinsing must be collected and treated as hazardous liquid waste.

  • Container Defacing: After triple rinsing, deface or remove the original label before disposing of the empty container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste (Solid & Contaminated Materials) C Place in Labeled Hazardous Waste Container B->C Segregate D Seal Container E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Contractor G Complete Waste Manifest F->G H Professional Disposal G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 3,6-Diphenyl-9H-carbazole, a compound utilized in the development of highly efficient light-emitting electrochemical cells and thermally activated delayed fluorescent OLED devices.[1] By adhering to these protocols, you can mitigate risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The primary hazards associated with this compound are skin and eye irritation. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

OperationEye/Face ProtectionSkin ProtectionRespiratory ProtectionHand Protection
Weighing and Transferring Solid Tightly fitting safety goggles with side-shields.[2]Lab coat, closed-toe shoes.Use in a well-ventilated area or under a fume hood to avoid dust formation.[2][3]Chemical-resistant gloves (e.g., nitrile).[4][5]
Preparing Solutions Chemical splash goggles.[4] A face shield is recommended when handling larger volumes.[4]Chemical-resistant lab coat or apron, closed-toe shoes.Work in a fume hood.Chemical-resistant gloves (e.g., nitrile).[4][5]
Running Reactions Chemical splash goggles.[4]Chemical-resistant lab coat, closed-toe shoes.Work in a fume hood.Chemical-resistant gloves (e.g., nitrile).[4][5]
Cleaning Spills Chemical splash goggles and a face shield.[4]Chemical-resistant overalls or suit, boots.[6]A full-face respirator may be necessary depending on the spill size and ventilation.[2]Heavy-duty, chemical-resistant gloves.[6]

Operational Plan for Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation:

  • Before handling, ensure that the safety data sheet (SDS) is readily available and has been reviewed.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are easily accessible.[7]

  • Assemble all necessary equipment and reagents before starting the procedure.

2. Weighing and Transfer:

  • Wear the appropriate PPE as outlined in the table above.

  • To minimize dust generation, handle the solid carefully. Avoid actions that could cause the powder to become airborne.

  • Use a spatula or other appropriate tool for transferring the solid.

  • Clean any residual powder from the weighing vessel and surrounding area promptly.

3. Dissolution and Reaction:

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • If the process involves heating, use a well-controlled heating mantle and monitor the reaction closely.

  • Keep all containers closed when not in use.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of gloves properly.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • Use clearly labeled, sealed containers for solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., reaction residues, contaminated solvents).

2. Solid Waste Disposal:

  • Collect contaminated solid waste in a designated, sealed container.

  • This may include unused or expired product, contaminated PPE, and spill cleanup materials.

3. Liquid Waste Disposal:

  • Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.

  • Do not pour chemical waste down the drain.[7]

4. Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Equipment handling_react->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.